Momordin II
Description
Properties
Molecular Formula |
C47H74O18 |
|---|---|
Molecular Weight |
927.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24+,25-,26+,27-,28-,29+,30-,31+,32+,33-,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 |
InChI Key |
BAJBCZHVQXVBMJ-BEXQNKOFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Momordin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordin II is a Type 1 Ribosome-Inactivating Protein (RIP) isolated from the seeds of Momordica charantia. Its primary mechanism of action is the irreversible inhibition of protein synthesis. This is achieved through its intrinsic N-glycosidase activity, which targets a specific adenine (B156593) residue within the large ribosomal RNA (rRNA) of eukaryotic ribosomes. The removal of this single base renders the ribosome unable to bind elongation factors, thereby halting peptide chain elongation and leading to cell death. This guide provides a detailed overview of the molecular mechanism of this compound, supported by available quantitative data and descriptions of key experimental methodologies.
Core Mechanism: Ribosome Inactivation
This compound functions as a potent enzymatic toxin to eukaryotic ribosomes. The core of its action is a highly specific N-glycosidase activity directed at the 28S rRNA component of the 60S ribosomal subunit.
Enzymatic Activity
The catalytic action of this compound involves the hydrolysis of the N-glycosidic bond linking a specific adenine base to the ribose sugar backbone of the rRNA molecule[1]. This enzymatic activity is also referred to as polynucleotide:adenosine glycosidase activity.
Target Site
The universally conserved sarcin-ricin loop (SRL) of the 28S rRNA is the specific target for this compound. It removes a single adenine residue at a conserved position within this loop. This depurination event is the critical step in ribosome inactivation.
Consequence of Depurination
The removal of the adenine base from the SRL has profound consequences for ribosome function. The altered conformation of the SRL prevents the binding of elongation factors, which are essential for the translocation step of protein synthesis. This effectively and irreversibly halts the elongation of the polypeptide chain, leading to a complete shutdown of protein synthesis.
Quantitative Data
The potency of this compound as a protein synthesis inhibitor has been quantified in cell-free systems. The following table summarizes the available data.
| Parameter | Value | System | Reference |
| ID50 (50% Inhibitory Dose) | 1.8 ng/mL | Rabbit reticulocyte lysate | [2] |
| Molecular Weight | ~23,000 Da | [2] |
Detailed Experimental Protocols
The following sections describe the methodologies used to characterize the mechanism of action of this compound.
Purification of this compound
Highly purified this compound is obtained from the seeds of Momordica charantia through a multi-step chromatography process. A typical purification protocol involves sequential column chromatography, such as S-Sepharose, Sephadex G-50, CM-Sepharose, and Red Sepharose[3]. This procedure is designed to separate this compound from other proteins and ensure that the final preparation is free of contaminating nuclease activities, such as RNase[3].
Cell-Free Protein Synthesis Inhibition Assay
This assay is fundamental to determining the ribosome-inactivating potential of this compound. A standard rabbit reticulocyte lysate system is commonly employed.
-
Principle: The assay measures the synthesis of a reporter protein (e.g., luciferase) in a cell-free system containing all the necessary components for translation. The inhibitory effect of this compound is quantified by the reduction in the amount of newly synthesized reporter protein.
-
Procedure:
-
A rabbit reticulocyte lysate is incubated with a messenger RNA (mRNA) template for a reporter protein, amino acids (one of which is typically radiolabeled, e.g., [3H]leucine), and an energy source.
-
Varying concentrations of purified this compound are added to the reaction mixtures.
-
The reactions are incubated to allow for protein synthesis.
-
The amount of newly synthesized protein is determined by measuring the incorporation of the radiolabeled amino acid into acid-precipitable proteins.
-
The concentration of this compound that causes a 50% reduction in protein synthesis (ID50) is calculated.
-
Adenine Release Assay
This experiment directly demonstrates the N-glycosidase activity of this compound.
-
Principle: This assay detects the release of adenine from ribosomes or other nucleic acid substrates upon treatment with this compound.
-
Procedure:
-
Purified ribosomes (e.g., from rat liver) are incubated with this compound.
-
After the reaction, the mixture is treated to separate the ribosomes from the supernatant.
-
The supernatant is analyzed for the presence of free adenine, typically using high-performance liquid chromatography (HPLC).
-
Control reactions without this compound are run in parallel to ensure that the adenine release is dependent on the protein's enzymatic activity.
-
Studies have shown that this compound can also release adenine from DNA[3].
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of ribosome inactivation by this compound.
Experimental Workflow: Ribosome Inactivation Assay
Caption: Workflow for a cell-free protein synthesis inhibition assay.
Conclusion
The mechanism of action of this compound is well-defined as a Type 1 Ribosome-Inactivating Protein. Its potent and specific N-glycosidase activity, leading to the irreversible shutdown of protein synthesis, makes it a subject of interest in toxicology and pharmacology. Further research into its structure-function relationship and potential for targeted delivery could open avenues for therapeutic applications. The methodologies described herein provide a framework for the continued investigation of this compound and other ribosome-inactivating proteins.
References
- 1. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein synthesis in vitro by proteins from the seeds of Momordica charantia (bitter pear melon) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of highly purified this compound without ribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Momordin II: A Technical Guide
An Important Clarification: The scientific literature contains two distinct compounds often referred to in close context: Momordin II , a Type I ribosome-inactivating protein (RIP), and Momordin Ic , a triterpenoid (B12794562) saponin (B1150181). The vast majority of recent research into anti-cancer and other specific cellular mechanisms focuses on Momordin Ic. This guide will primarily detail the extensive biological activities of Momordin Ic and then separately describe the known functions of this compound to provide a clear and accurate overview for the research community.
Part 1: Momordin Ic - A Biologically Active Triterpenoid Saponin
Momordin Ic is a natural pentacyclic triterpenoid saponin isolated from sources like the fruit of Kochia scoparia (L.) Schrad and Momordica charantia (bitter melon).[1][2] It has garnered significant scientific interest for its potent anti-tumor, anti-inflammatory, and hepatoprotective properties.[1][3][4]
Anti-Cancer Activity
Momordin Ic exhibits multi-faceted anti-cancer effects across various cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
1.1.1. Induction of Apoptosis
Momordin Ic is a potent inducer of apoptosis in cancer cells, including human hepatocellular carcinoma (HepG2), prostate cancer, and colon cancer cells.[1][2][5] The pro-apoptotic mechanism is complex, involving the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways.[1][6]
Key events in Momordin Ic-induced apoptosis include:
-
ROS Production: Triggers oxidative stress, a central event initiating the apoptotic cascade.[1]
-
Mitochondrial Disruption: Causes the collapse of mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1]
-
Modulation of Bcl-2 Family Proteins: It upregulates the expression of the pro-apoptotic protein Bax and down-regulates the anti-apoptotic protein Bcl-2, thus shifting the cellular balance towards apoptosis.[1][7]
-
Caspase Activation: The released cytochrome c activates the caspase cascade, notably leading to the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][7]
1.1.2. Cell Cycle Arrest
Momordin Ic can halt the proliferation of cancer cells by inducing cell cycle arrest. In prostate cancer cells, it causes G2 phase arrest by reducing the levels of cyclin B and CDK1.[2] In colon cancer cells, it has been shown to induce G0/G1 phase arrest.[5]
1.1.3. Inhibition of Migration and Invasion
Momordin Ic effectively suppresses the metastatic potential of cancer cells. Studies on HepG2 cells show that it prevents cell attachment, migration, and invasion.[8] This is achieved by regulating adhesion molecules and matrix metalloproteinases (MMPs). Specifically, it induces the expression of E-cadherin, which promotes cell-cell adhesion, while inhibiting the expression of VCAM-1, ICAM-1, and the enzyme MMP-9, which are crucial for invasion and metastasis.[8]
Modulated Signaling Pathways
The biological activities of Momordin Ic are orchestrated through its influence on several critical intracellular signaling pathways.
1.2.1. MAPK and PI3K/Akt Signaling
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are central to Momordin Ic's mechanism. In HepG2 liver cancer cells, Momordin Ic induces apoptosis by activating the pro-apoptotic p38 and JNK branches of the MAPK pathway while inactivating the pro-survival Erk1/2 and Akt pathways.[1][9] This signaling cascade is initiated by the production of ROS.[1] The modulation of these pathways directly impacts mitochondrial function, leading to apoptosis.[1][10]
1.2.2. SENP1/c-Myc Signaling
Momordin Ic is also a novel inhibitor of SUMO-specific protease 1 (SENP1).[2][11] SENP1 is often elevated in prostate cancer and is involved in its pathogenesis.[11] By inhibiting SENP1, Momordin Ic increases the SUMOylation of proteins, including the oncoprotein c-Myc.[5] Enhanced SUMOylation of c-Myc leads to its downregulation, which in turn inhibits cell proliferation and induces apoptosis in colon and prostate cancer cells.[2][5]
1.2.3. IL-23/IL-17 and Wnt Signaling in Psoriasis
Beyond cancer, Momordin Ic shows therapeutic potential for inflammatory skin diseases like psoriasis. In an imiquimod-induced mouse model of psoriasis, Momordin Ic was found to alleviate skin damage.[4] It achieves this by inhibiting the IL-23/IL-17 inflammatory axis, a key driver of psoriasis. Furthermore, it suppresses the Wnt signaling pathway by downregulating β-catenin and its target gene c-Myc, and also reduces the angiogenesis factor VEGF.[4]
Other Key Biological Activities
-
Hepatoprotective Effects: In animal models, pretreatment with Momordin Ic significantly protects the liver against carbon tetrachloride (CCl4)-induced damage.[3] It lowers elevated serum levels of liver enzymes and enhances the hepatic antioxidant defense system, maintaining levels of glutathione, superoxide (B77818) dismutase, and catalase.[3]
-
Gastrointestinal Modulation: Momordin Ic has been shown to inhibit gastric emptying in mice, an effect that is related to serum glucose levels and mediated by capsaicin-sensitive sensory nerves and the central nervous system.[6][12]
Quantitative Data Summary
| Activity | Model System | Key Quantitative Findings | Reference |
| Inhibition of Gastric Emptying | Mice | 12.5-50 mg/kg dose inhibited emptying by 8.4% - 60.6%. | [12] |
| Hepatoprotection | Rats (CCl4 model) | 30 mg/kg (oral admin. for 14 days) significantly lowered serum transaminase levels. | [3] |
| Anti-Psoriasis | Mice (IMQ model) | Significantly reduced PASI score and inhibited keratinocyte hyperproliferation. | [4] |
| Anti-Tumor (in vivo) | Mice (PC3 xenograft) | On day 20, tumor sizes were significantly smaller (p < 0.05) in the Momordin Ic-treated group vs. control. | [2] |
| SENP1 Inhibition | Colon Cancer Cells | Treatment with 10 µM for 24h induced cell cycle arrest and apoptosis. | [6] |
Key Experimental Protocols
-
Cell Viability Assay (MTT/CCK-8): To assess the cytotoxic effects of Momordin Ic, cancer cells (e.g., HepG2, HaCaT) are seeded in 96-well plates and treated with various concentrations of the compound for specific durations (e.g., 24, 48 hours).[4] MTT or CCK-8 reagent is then added, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control. This is used to calculate IC50 values.
-
Apoptosis Analysis (Flow Cytometry): Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Treated cells are harvested, washed, and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer membrane of early apoptotic cells) and PI (which stains the nucleus of late apoptotic or necrotic cells). The cell populations (viable, early apoptotic, late apoptotic, necrotic) are then analyzed using a flow cytometer.
-
Western Blotting: This technique is used to measure the expression levels of specific proteins involved in signaling pathways. Cells are treated with Momordin Ic, and total protein is extracted. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-Akt, SENP1, Caspase-3) and a loading control (e.g., β-actin). Secondary antibodies conjugated to an enzyme (like HRP) are used for detection via chemiluminescence.[4]
-
Animal Xenograft Model: To evaluate in vivo anti-tumor effects, human cancer cells (e.g., PC3 prostate cancer cells) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[2] Once tumors are established, mice are treated with Momordin Ic (e.g., via oral gavage) or a vehicle control. Tumor size and body weight are measured regularly. At the end of the experiment, tumors are excised, weighed, and analyzed for markers of proliferation (e.g., PCNA) and apoptosis (e.g., TUNEL assay).[2]
Part 2: this compound - A Ribosome-Inactivating Protein (RIP)
This compound is a Type I ribosome-inactivating protein isolated from the seeds of plants like Momordica charantia and Momordica balsamina.[13][14] Its primary and most well-characterized biological function is the inhibition of protein synthesis.
Primary Biological Activity
Unlike the broad signaling modulator Momordin Ic, this compound's mechanism is highly specific. It functions as an RNA N-glycosidase, an enzymatic activity characteristic of RIPs.[13] It acts on the large ribosomal RNA (rRNA) of the 60S subunit of eukaryotic ribosomes, specifically cleaving an adenine (B156593) base from the conserved sarcin-ricin loop (SRL). This irreversible modification inactivates the ribosome, thereby halting protein synthesis at the elongation step and leading to cell death.[13]
Key characteristics of this compound's activity include:
-
Inhibition of Cell-Free Protein Synthesis: It potently inhibits translation in cell-free systems, such as rabbit reticulocyte lysate.[13]
-
Adenine Release: It demonstrates the ability to release adenine from rat liver ribosomes.[13]
-
Lack of RNase Activity: Highly purified this compound does not possess general ribonuclease activity, indicating its specific action on rRNA.[13]
Due to its potent cytotoxic nature, this compound and other RIPs have been investigated for their potential in creating immunotoxins, where the RIP is linked to an antibody that targets cancer cells.
Key Experimental Protocols
-
Cell-Free Protein Synthesis Assay: The inhibitory activity of this compound is quantified using a cell-free translation system, typically rabbit reticulocyte lysate, programmed with a specific mRNA. The incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into newly synthesized protein is measured in the presence and absence of this compound. The reduction in radioactivity indicates the level of protein synthesis inhibition.
-
Adenine Release Assay: To confirm the N-glycosidase mechanism, purified ribosomes are incubated with this compound. The reaction mixture is then treated to release the cleaved adenine, which is subsequently separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC).
Conclusion
References
- 1. Momordin Ic induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Momordin Ic, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momordin Ic and oleanolic acid from Kochiae Fructus reduce carbon tetrachloride-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Momordin Ic ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Momordin Ic induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressive effects of Momordin Ic on HepG2 cell migration and invasion by regulating MMP-9 and adhesion molecules: Involvement of p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel mechanism for momordin Ic-induced HepG2 apoptosis: involvement of PI3K- and MAPK-dependent PPARγ activation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Momordin Ic | Apoptosis | PI3K | MAPK | TargetMol [targetmol.com]
- 11. Momordin Ic, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of gastric emptying by triterpene saponin, momordin Ic, in mice: roles of blood glucose, capsaicin-sensitive sensory nerves, and central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of highly purified this compound without ribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a ribosome inactivating protein from Momordica balsamina, is homologous to other plant proteins - PMC [pmc.ncbi.nlm.nih.gov]
Momordin II: A Technical Guide to its Role in Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordin II is a Type I ribosome-inactivating protein (RIP) found in plants of the Momordica genus, such as Momordica balsamina and Momordica charantia.[1][2] As a member of the RIP family, this compound exhibits potent enzymatic activity that leads to the irreversible inhibition of protein synthesis in eukaryotic cells. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular target, the downstream cellular consequences, and the experimental protocols used to characterize its activity. While specific quantitative data for this compound is limited in the available literature, this document compiles the current understanding of its function within the broader context of Type I RIPs and related compounds from Momordica species.
Mechanism of Action: Ribosome Inactivation
This compound functions as an RNA N-glycosidase, a characteristic enzymatic activity of ribosome-inactivating proteins.[2] Its primary cellular target is the large 60S ribosomal subunit. The core mechanism involves the site-specific cleavage of an N-glycosidic bond in the 28S ribosomal RNA (rRNA). This action removes a single adenine (B156593) base from a universally conserved GAGA tetraloop in the sarcin-ricin loop (SRL) of the 28S rRNA.[3] The depurination of this critical adenine residue renders the ribosome unable to bind elongation factors, thereby halting the translocation step of protein synthesis and leading to a complete cessation of cellular protein production.[3]
The following diagram illustrates the catalytic action of this compound on the 28S rRNA.
Caption: Catalytic inactivation of the ribosome by this compound.
Quantitative Data on Inhibitory Activity
It is important to note that direct comparisons of these values should be made with caution due to differences in the specific proteins and experimental systems used. The table below is provided as a template for organizing quantitative data on RIP activity, though specific data for this compound is currently lacking.
| Protein | Assay System | IC50 / ID50 | Reference |
| This compound | Data Not Available | Data Not Available | |
| M. charantia protein (23 kDa) | Rabbit Reticulocyte Lysate | 1.8 ng/mL | [4] |
| "Momordin" | A549 cells (SARS-CoV-2 replication) | ~ 0.2 µM | [5] |
Downstream Signaling Pathways: The Ribotoxic Stress Response
The inhibition of protein synthesis by ribosome-inactivating proteins is a significant cellular stressor that triggers a signaling cascade known as the ribotoxic stress response (RSR) . While direct studies on the signaling pathways activated by this compound are not available, it is highly probable that, like other RIPs, it induces the RSR. This response is primarily mediated by the activation of mitogen-activated protein kinases (MAPKs), including p38 MAPK and c-Jun N-terminal kinase (JNK).[6]
Activation of the RSR can lead to a variety of cellular outcomes, including the induction of apoptosis (programmed cell death). Studies on the related saponin, Momordin Ic, have shown that it can induce apoptosis and autophagy through the modulation of the PI3K/Akt and MAPK signaling pathways.[7] Although Momordin Ic is structurally different from the protein this compound, this highlights that compounds from Momordica species can have profound effects on key cellular signaling pathways.
The following diagram illustrates the likely signaling cascade initiated by this compound-induced ribosome inactivation.
Caption: The ribotoxic stress response pathway likely induced by this compound.
Structure-Function Relationship
The precise three-dimensional structure of this compound has not been determined. However, its homology to other Type I RIPs provides insights into its structure-function relationship. A crystal structure is available for a related protein, "momordin" (PDB ID: 1MOM), which is also a Type I RIP from Momordica charantia.[8] It is likely that this compound shares a similar overall fold and active site architecture.
The catalytic activity of RIPs is dependent on a conserved set of amino acid residues within the active site cleft. While the specific catalytic residues of this compound have not been experimentally identified, sequence alignments with other RIPs, such as ricin A-chain, suggest that the key active site residues are conserved.[9]
The diagram below represents a logical workflow for determining the structure-function relationship of this compound, a process that would involve homology modeling based on known RIP structures.
Caption: A proposed workflow for the structural analysis of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound and other ribosome-inactivating proteins.
Purification of this compound
A published protocol for the purification of this compound from Momordica charantia seeds involves a multi-step chromatography process to obtain a highly purified protein free of ribonuclease activity.[1]
-
Starting Material: Seeds of Momordica charantia.
-
Step 1: Extraction and Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Homogenize seeds in a suitable buffer.
-
Centrifuge to clarify the homogenate.
-
Perform ammonium sulfate fractionation to precipitate proteins.
-
Collect the protein pellet and resuspend in buffer.
-
-
Step 2: S-Sepharose Chromatography:
-
Load the resuspended protein onto an S-Sepharose cation exchange column.
-
Elute with a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and assay for activity.
-
-
Step 3: Sephadex G-50 Gel Filtration:
-
Pool active fractions from the previous step.
-
Apply to a Sephadex G-50 size-exclusion column to separate by molecular weight.
-
-
Step 4: CM-Sepharose Chromatography:
-
Further purify the active fractions using a CM-Sepharose cation exchange column.
-
-
Step 5: Red Sepharose Affinity Chromatography:
-
Use a Red Sepharose column as a final polishing step to remove any remaining contaminants.
-
Cell-Free Protein Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system, typically a rabbit reticulocyte lysate.[4][10]
-
Materials:
-
Rabbit reticulocyte lysate kit (commercially available).
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [3H]-leucine or [35S]-methionine).
-
mRNA template (e.g., luciferase mRNA).
-
Purified this compound at various concentrations.
-
Trichloroacetic acid (TCA).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Set up translation reactions according to the kit manufacturer's instructions, including the lysate, amino acid mixture, and mRNA template.
-
Add varying concentrations of this compound to the reactions. Include a negative control (no inhibitor) and a positive control (e.g., cycloheximide).
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).
-
Stop the reactions by adding a strong base (e.g., NaOH).
-
Precipitate the newly synthesized proteins by adding cold TCA.
-
Collect the protein precipitate on a filter membrane.
-
Wash the filter to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
N-glycosidase Activity Assay (Aniline Cleavage Assay)
This assay directly demonstrates the RNA N-glycosidase activity of this compound by detecting the specific cleavage of the 28S rRNA.
-
Materials:
-
Rabbit reticulocyte lysate or purified ribosomes.
-
Purified this compound.
-
Aniline (B41778) solution (freshly prepared, acidic pH).
-
RNA extraction reagents.
-
Agarose (B213101) or polyacrylamide gel electrophoresis equipment.
-
RNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
-
Procedure:
-
Incubate rabbit reticulocyte lysate or purified ribosomes with this compound at 37°C for a defined period.
-
Extract the total RNA from the reaction mixture.
-
Treat the extracted RNA with an acidic aniline solution. This will induce a chemical cleavage at the apurinic site created by this compound.
-
Neutralize the reaction and precipitate the RNA.
-
Analyze the RNA fragments by denaturing agarose or polyacrylamide gel electrophoresis.
-
Stain the gel to visualize the RNA bands. The N-glycosidase activity is confirmed by the appearance of a specific, smaller RNA fragment (often referred to as the "Endo's fragment") in the this compound-treated sample compared to the untreated control.
-
Conclusion
This compound is a potent inhibitor of eukaryotic protein synthesis, acting through a well-defined mechanism of ribosome inactivation characteristic of Type I RIPs. Its ability to catalytically and irreversibly shut down the cellular protein production machinery makes it a subject of interest for potential therapeutic applications, particularly in the development of targeted immunotoxins. While specific quantitative and structural data for this compound remain to be fully elucidated, the experimental frameworks outlined in this guide provide a robust basis for its further characterization and for exploring its potential in drug development. Future research should focus on obtaining high-resolution structural data, precise kinetic parameters of its inhibitory activity, and a detailed understanding of the downstream signaling pathways it modulates.
References
- 1. Preparation of highly purified this compound without ribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Global quantification of newly synthesized proteins reveals cell type- and inhibitor-specific effects on protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressive effects of Momordin Ic on HepG2 cell migration and invasion by regulating MMP-9 and adhesion molecules: Involvement of p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mom [collab.its.virginia.edu]
- 9. The complete amino acid sequence of momordin-a, a ribosome-inactivating protein from the seeds of bitter gourd (Momordica charantia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
The Anti-proliferative Properties of Momordin Ic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordin Ic, a pentacyclic triterpenoid (B12794562) saponin (B1150181) primarily isolated from sources such as the fruit of Kochia scoparia (L.) Schrad, has emerged as a compound of significant interest in oncology research. Extensive in-vitro studies have demonstrated its potent anti-proliferative effects against a variety of human cancer cell lines. The primary mechanisms underlying these effects include the induction of apoptosis, autophagy, and cell cycle arrest. These cellular responses are orchestrated through the modulation of critical intracellular signaling pathways, most notably the PI3K/Akt, MAPK, and SENP1/c-Myc pathways. This technical guide provides a comprehensive overview of the anti-proliferative properties of Momordin Ic, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms of action to support further research and drug development.
Note: The compound is predominantly referred to in the scientific literature as Momordin Ic. It is understood that this is the compound of interest for this guide.
Data Presentation: Cytotoxic Activity
The anti-proliferative efficacy of a compound is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell viability. Momordin Ic has been evaluated against a panel of human cancer cell lines, demonstrating significant cytotoxic activity.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI) | Reference |
| Gastrointestinal Panel | |||||
| HCT-116 | Colon Carcinoma | 48 | 3.5 | 24.63 | [1] |
| DLD-1 | Colorectal Adenocarcinoma | 48 | 5.2 | 16.58 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 48 | 2.1 | 41.05 | [1] |
| Caco-2 | Colorectal Adenocarcinoma | 48 | 10.6 | 8.13 | [1] |
| HepG2 | Hepatocellular Carcinoma | 48 | 39.0 | 2.21 | [1] |
| CCD-841 CoN | Normal Colon Epithelial | 48 | 86.2 | - | [1] |
| Thyroid Panel | |||||
| 8505C | Anaplastic Thyroid Carcinoma | 48 | 3.2 | 20.13 | [1] |
| FTC-133 | Follicular Thyroid Carcinoma | 48 | 4.6 | 13.91 | [1] |
| TPC-1 | Papillary Thyroid Carcinoma | 48 | 6.2 | 10.32 | [1] |
| Nthy-ori 3-1 | Normal Thyroid Follicular | 48 | 64.0 | - | [1] |
| Prostate Panel | |||||
| PC3 | Prostate Cancer | Not Specified | Not Specified | - | |
| LNCaP | Prostate Cancer | Not Specified | Less Sensitive than PC3 | - | |
| RWPE-1 | Normal Prostate Epithelial | Not Specified | Less Sensitive than PC3 | - |
Table 1: IC50 Values of Momordin Ic Against Various Human Cancer and Normal Cell Lines. The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. PC3 cells were noted to be more sensitive to Momordin Ic-induced growth inhibition than LNCaP and normal RWPE-1 cells.[2]
Core Mechanisms of Action & Signaling Pathways
Momordin Ic exerts its anti-proliferative effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), promoting cellular self-digestion (autophagy), and halting the cell division cycle. These effects are mediated by complex signaling cascades.
Induction of Apoptosis and Autophagy
Momordin Ic is a potent inducer of both apoptosis and autophagy in cancer cells, particularly in hepatocellular carcinoma (HepG2) cells.[3] The process is initiated by an increase in intracellular Reactive Oxygen Species (ROS).[4]
-
Mitochondrial Pathway of Apoptosis: The accumulation of ROS leads to the collapse of the mitochondrial membrane potential.[4] This triggers the release of cytochrome c from the mitochondria into the cytoplasm. This event is regulated by the Bcl-2 family of proteins, where Momordin Ic causes a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax.[4] The released cytochrome c activates a cascade of caspase enzymes, including caspase-3, which culminates in the cleavage of key cellular proteins like PARP, leading to DNA fragmentation and the morphological changes characteristic of apoptosis.[4]
-
Autophagy: In a dose- and time-dependent manner, Momordin Ic promotes the formation of autophagic vacuoles and increases the expression of key autophagy markers, Beclin 1 and LC-3.[3] Interestingly, there is significant crosstalk between apoptosis and autophagy; inhibition of autophagy can reduce Momordin Ic-induced apoptosis, suggesting that autophagy is coupled to the apoptotic process in this context.[3]
Modulation of PI3K/Akt and MAPK Signaling Pathways
The induction of apoptosis and autophagy by Momordin Ic is tightly regulated by the PI3K/Akt and MAPK signaling pathways, which are often dysregulated in cancer.
-
PI3K/Akt Pathway: Momordin Ic suppresses the PI3K/Akt signaling cascade.[3] The inactivation of Akt, a key survival kinase, contributes to its pro-apoptotic effects. This suppression also inhibits downstream targets like the NF-κB pathway, further promoting apoptosis.[3]
-
MAPK Pathway: Momordin Ic differentially activates members of the MAPK family. It activates the stress-related kinases JNK and p38, which are known to promote apoptosis, while inactivating the pro-survival kinase Erk1/2.[4] The promotion of autophagy is specifically linked to the ROS-mediated Erk signaling pathway.[3]
Cell Cycle Arrest and Inhibition of the SENP1/c-Myc Pathway
Momordin Ic has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest at the G0/G1 phase. This mechanism is particularly evident in colon and prostate cancer cells and is linked to the inhibition of the SENP1/c-Myc signaling axis.
-
SENP1 Inhibition: Momordin Ic is identified as a novel natural inhibitor of SUMO-specific protease 1 (SENP1).[2] SENP1 is an enzyme that de-SUMOylates target proteins, a post-translational modification process. In many cancers, SENP1 is overexpressed and contributes to pathogenesis.
-
c-Myc Destabilization: One of the key targets of SENP1 is the oncoprotein c-Myc. By de-SUMOylating c-Myc, SENP1 stabilizes it, leading to increased transcriptional activity and cell proliferation. Momordin Ic, by inhibiting SENP1, enhances the SUMOylation of c-Myc. This modification marks c-Myc for polyubiquitination and subsequent degradation by the proteasome. The resulting down-regulation of the c-Myc protein level leads to G0/G1 cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Momordin Ic's anti-proliferative properties.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HCT-116) in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of Momordin Ic in the appropriate culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of Momordin Ic. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log concentration of Momordin Ic to determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment & Harvesting: Culture cells in 6-well plates and treat with Momordin Ic for the specified duration. Harvest both adherent and floating cells, wash with ice-cold PBS, and count.
-
Fixation: Resuspend approximately 1 x 10⁶ cells in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Treat cells with Momordin Ic, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, JNK, p38, c-Myc, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels across different treatments.
Conclusion
Momordin Ic is a compelling natural compound with robust anti-proliferative properties demonstrated across multiple cancer cell lines. Its ability to induce apoptosis and autophagy while causing cell cycle arrest is underpinned by its targeted modulation of the PI3K/Akt, MAPK, and SENP1/c-Myc signaling pathways. The quantitative data, particularly its high selectivity for certain cancer cells over normal cells, highlights its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the anti-cancer capabilities of Momordin Ic. Future studies should focus on in-vivo efficacy, pharmacokinetic profiling, and potential synergistic combinations with existing chemotherapeutic agents.
References
- 1. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. Momordin Ic induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Homology of Momordin II with Other Plant Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordin II is a type I ribosome-inactivating protein (RIP) isolated from the seeds of Momordica balsamina and Momordica charantia.[1][2] Like other plant RIPs, it possesses N-glycosidase activity, which catalytically cleaves a specific adenine (B156593) residue from the sarcin-ricin loop of the large ribosomal RNA (rRNA).[1][3][4] This irreversible modification inhibits protein synthesis, leading to cell death.[1][4] The potent cytotoxic nature of this compound and its homologs has garnered significant interest in the fields of molecular biology and drug development, particularly for their potential as antiviral and anticancer agents.[5]
This technical guide provides an in-depth analysis of the homology of this compound with other plant proteins, focusing on quantitative data, detailed experimental protocols for functional analysis, and the signaling pathways associated with RIP activity.
Homology of this compound with Other Plant Ribosome-Inactivating Proteins
This compound shares significant sequence homology with other type I RIPs, particularly those from the Cucurbitaceae family. This homology is most pronounced in the residues forming the active site, which are highly conserved across different RIPs.
Quantitative Homology Data
The following table summarizes the percentage of amino acid sequence identity between this compound and other notable type I plant RIPs. This data is derived from pairwise sequence alignments.
| Protein | Source Organism | Family | % Identity with this compound |
| Momordin I | Momordica charantia | Cucurbitaceae | 51%[6] |
| Trichosanthin | Trichosanthes kirilowii | Cucurbitaceae | 57%[6] |
| Luffin-a | Luffa cylindrica | Cucurbitaceae | 33%[7] |
| MAP30 | Momordica charantia | Cucurbitaceae | High |
| Saporin-6 | Saponaria officinalis | Caryophyllaceae | 12% (with Trichosanthin)[7] |
| Gelonin | Gelonium multiflorum | Euphorbiaceae | ~33% (with Trichosanthin)[8] |
| PAP (Pokeweed Antiviral Protein) | Phytolacca americana | Phytolaccaceae | Low |
Note: The exact percentage identity can vary slightly depending on the alignment algorithm and parameters used. The value for MAP30 is noted as "High" due to its origin from the same genus and similar reported functions, though a precise percentage from a cited source was not available in the initial searches.
Phylogenetic Relationship of this compound
To visualize the evolutionary relationships between this compound and other type I RIPs, a phylogenetic tree was constructed based on a multiple sequence alignment of their amino acid sequences. The tree illustrates the clustering of proteins from the same plant family, highlighting their shared ancestry.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the homology and function of this compound and other RIPs.
Determination of Amino Acid Sequence and Homology
Objective: To determine the primary amino acid sequence of a purified RIP and compare it to known protein sequences to identify homologs.
Methodology:
-
Protein Purification: Purify the target RIP from its natural source (e.g., seeds) using a combination of chromatographic techniques, such as ion exchange and size exclusion chromatography.[2]
-
Protein Digestion:
-
Peptide Separation: Separate the resulting peptide fragments using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][9]
-
Amino Acid Sequencing: Determine the amino acid sequence of each peptide fragment using Edman degradation.[9]
-
Sequence Assembly and Homology Search:
-
Assemble the overlapping peptide sequences to deduce the full-length amino acid sequence of the protein.
-
Use bioinformatics tools such as BLAST (Basic Local Alignment Search Tool) to compare the obtained sequence against protein databases (e.g., UniProt, GenBank) to find homologous proteins.[10]
-
Functional Assay: In Vitro Translation Inhibition
Objective: To quantify the ribosome-inactivating activity of this compound by measuring its ability to inhibit protein synthesis in a cell-free system.[11]
Methodology:
-
Preparation of Rabbit Reticulocyte Lysate:
-
Obtain rabbit reticulocyte lysate, which contains all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).
-
-
Translation Reaction Setup:
-
In a microcentrifuge tube, combine the rabbit reticulocyte lysate with a reaction mixture containing an mRNA template (e.g., luciferase mRNA), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP and GTP).
-
Add varying concentrations of purified this compound to the reaction tubes. Include a negative control with no this compound.
-
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Measurement of Protein Synthesis:
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitated proteins on a filter paper and wash to remove unincorporated radiolabeled amino acids.
-
Quantify the amount of radioactivity incorporated into the proteins using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each concentration of this compound relative to the negative control.
-
Determine the IC₅₀ value, which is the concentration of this compound required to inhibit protein synthesis by 50%.
-
Signaling Pathways Associated with Ribosome-Inactivating Proteins
The cytotoxic effects of this compound and other RIPs are not solely due to the inhibition of protein synthesis. The damage to ribosomes triggers a complex signaling cascade known as the ribotoxic stress response .[1][3] This response can ultimately lead to programmed cell death, or apoptosis. Additionally, in plants, RIPs are implicated in defense signaling pathways.
Ribotoxic Stress Response
The ribotoxic stress response is a conserved signaling pathway activated by ribosome damage.
Key Events:
-
Ribosome Inactivation: this compound depurinates the 28S rRNA, leading to stalled ribosomes.
-
Kinase Activation: The stalled ribosomes activate mitogen-activated protein kinases (MAPKs), including JNK and p38.[3]
-
Downstream Signaling: Activated MAPKs phosphorylate a variety of downstream targets, leading to:
-
Activation of caspases, which are key executioners of apoptosis.
-
Release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.
-
Ultimately, DNA fragmentation and cell death.
-
Plant Defense Signaling
In plants, RIPs like this compound are thought to play a role in defense against pathogens and pests.[5] Their expression can be induced by wounding or pathogen attack. The antiviral activity of some RIPs has been linked to the jasmonic acid (JA) signaling pathway, a key phytohormone pathway involved in plant defense.[5] Application of α-momorcharin, a related RIP, has been shown to increase the expression of genes involved in systemic resistance in plants.[5]
Conclusion
This compound exhibits significant homology to a diverse range of plant ribosome-inactivating proteins, particularly within the Cucurbitaceae family. This shared ancestry is reflected in their conserved molecular function as N-glycosidases that inhibit protein synthesis. The potent cytotoxicity of these proteins, mediated through the induction of the ribotoxic stress response, underscores their potential for development as novel therapeutic agents. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and its homologs, paving the way for a deeper understanding of their biological roles and potential applications.
References
- 1. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation Inhibition of Capped and Uncapped Viral RNAs Mediated by Ribosome-Inactivating Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Ribosome-Inactivating Proteins: Progesses, Challenges and Biotechnological Applications (and a Few Digressions) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Ribosome-Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Plant Ribosome-Inactivating Proteins Play Important Roles in Defense against Pathogens and Insect Pest Attacks [frontiersin.org]
- 6. Frontiers | A Plant Biologist’s Toolbox to Study Translation [frontiersin.org]
- 7. Complete amino acid sequence of luffin-a, a ribosome-inactivating protein from the seeds of sponge gourd (Luffa cylindrica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Complete amino acid sequence of luffin-b, a ribosome-inactivating protein from sponge gourd (Luffa cylindrica) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins [mdpi.com]
An In-Depth Technical Guide to the Natural Sources and Extraction of Momordin II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Momordin II, a naturally occurring saponin (B1150181). It details its primary plant sources, methods for its extraction and isolation, and insights into its biological activity, with a focus on its interaction with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a triterpenoid (B12794562) saponin derived from oleanolic acid.[1] Its presence has been identified in several plant species, primarily within the Momordica genus.
Primary Sources:
-
Momordica cochinchinensis : The most significant source of this compound is the seeds and roots of Momordica cochinchinensis, commonly known as the Gac fruit.[2][3]
-
Momordica charantia : Also known as bitter melon, this plant is another source of this compound and related saponins (B1172615).[1] While present, the concentration of total "momordin" has been found to be significantly higher in the leaves compared to the fruit.[4]
-
Hemsleya macrosperma and Hemsleya chinensis : this compound has also been identified in these species, where it is identical to hemsloside Ma1.[1]
It is crucial to distinguish this compound, the saponin, from a protein also found in Momordica species which is sometimes referred to as "this compound" (a ribosome-inactivating protein).[1][5] This guide focuses exclusively on the saponin.
Quantitative Analysis of Momordin Content
While specific quantitative data for this compound is limited in publicly available literature, studies on total "momordin" and total saponin content in Momordica species provide valuable context.
| Plant Species | Plant Part | Compound Measured | Extraction Method | Concentration/Yield | Reference |
| Momordica charantia (Green Variety) | Leaves | "Momordin" | Methanolic Extract | 2878.57 µg/mL | [4] |
| Momordica charantia (Green Variety) | Fruit | "Momordin" | Methanolic Extract | 72.72 µg/mL | [4] |
| Momordica cochinchinensis | Root | Momordin I | Methanol (B129727) Extract | 10% of dried extract | [1] |
Extraction and Isolation of this compound: Experimental Protocols
The isolation of this compound involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating saponins from Momordica species.
General Extraction and Fractionation Workflow
The overall process for isolating this compound from its natural source, such as the seeds of Momordica cochinchinensis, follows a logical sequence of extraction, solvent partitioning, and chromatographic separation.
Detailed Experimental Protocol
This protocol is based on the methods described by Iwamoto et al. (1985) for the isolation of momordins from Momordica cochinchinensis.
1. Preparation of Plant Material:
-
Air-dry the roots or seeds of Momordica cochinchinensis.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material in methanol at room temperature for a period of 7 days.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
3. Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Perform liquid-liquid partitioning with an equal volume of n-butanol.
-
Separate the layers and collect the n-butanol fraction.
-
Evaporate the n-butanol under reduced pressure to yield the crude saponin fraction.
4. Column Chromatography:
-
Step 1: Silica (B1680970) Gel Chromatography:
-
Subject the crude saponin fraction to column chromatography on a silica gel column.
-
Elute with a solvent system of chloroform-methanol-water in a stepwise gradient.
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing this compound.
-
-
Step 2: Sephadex LH-20 Chromatography:
-
Further purify the this compound-containing fractions on a Sephadex LH-20 column.
-
Elute with methanol.
-
Collect and combine the fractions containing the purified this compound.
-
5. Crystallization:
-
Crystallize the purified this compound from methanol to obtain colorless needles.
Biological Activity and Signaling Pathways
Saponins from Momordica species have been shown to possess various biological activities. A notable mechanism of action is their effect on insulin (B600854) secretion through the modulation of the PI3K/Akt/FoxO1 signaling pathway.
PI3K/Akt/FoxO1 Signaling Pathway in Insulin Secretion
Studies on saponins from Momordica charantia have demonstrated their ability to increase insulin secretion in pancreatic β-cells. This is achieved through the activation of the PI3K/Akt/FoxO1 signaling pathway.[6][7]
Mechanism of Action:
-
IRS-2 Upregulation: The saponins increase the mRNA and protein levels of Insulin Receptor Substrate 2 (IRS-2).[6][7]
-
PI3K/Akt Activation: The upregulation of IRS-2 leads to the activation of the PI3K/Akt pathway.[6][7]
-
FoxO1 Regulation: Activated Akt then phosphorylates and decreases the protein level of the transcription factor FoxO1.[6][7]
-
PDX-1 Expression: The reduction in FoxO1 leads to an increase in the protein level of Pancreatic and Duodenal Homeobox 1 (PDX-1), a key factor in insulin gene transcription and secretion.[6][7]
This guide provides a foundational understanding of this compound for scientific and research purposes. Further investigation into the specific quantitative yields from various extraction methods and a deeper exploration of its diverse pharmacological activities are warranted.
References
- 1. elsevier.es [elsevier.es]
- 2. Las saponinas de Momordica charantia aumentan la secreción de insulina en las células β pancreáticas INS-1 a través de la vía de señalización PI3K/Akt/FoxO1 - Dialnet [dialnet.unirioja.es]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Saponins of Momordica charantia increase insulin secretion in INS-1 pancreatic β-cells via the PI3K/Akt/FoxO1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saponins of Momordica charantia increase insulin secretion in INS-1 pancreatic β-cells via the PI3K/Akt/FoxO1 signaling pathway | Endocrinología, Diabetes y Nutrición [elsevier.es]
Momordin II: A Technical Whitepaper on its Modulation of Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordin II, a triterpenoid (B12794562) saponin (B1150181) isolated from sources such as Kochia scoparia, has garnered significant interest within the scientific community for its diverse pharmacological activities, particularly its potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound, with a specific focus on its intricate interactions with key cellular signaling pathways. This document will detail the effects of this compound on critical cascades, including the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and SENP1/c-MYC signaling pathways. Furthermore, it will present quantitative data on its biological activity and provide detailed protocols for the key experimental methodologies cited.
It is important to clarify a common point of nomenclature confusion. While this document focuses on the triterpenoid saponin, often referred to as Momordin Ic, the term "this compound" is also used in literature to describe a distinct ribosome-inactivating protein. The research on signaling pathway modulation predominantly pertains to the saponin, Momordin Ic, which will be the subject of this guide.
Data Presentation
The biological activity of this compound has been quantified across various cancer cell lines and in in-vitro enzymatic assays. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of its effects.
| Parameter | Cell Line/Target | IC50 Value | Reference |
| Cytotoxicity | Cholangiocarcinoma (KKU-213) | 3.75 ± 0.12 µM (24h) | [1] |
| SENP1 Inhibition | in vitro enzymatic assay | 15.37 µM | [2] |
| SENP1 Inhibition | in vitro deSUMOylation assay | 19.91 µM | [3][4] |
| Cell Line | Treatment Concentration | Inhibition of Proliferation (%) | Reference |
| PC3 (Prostate Cancer) | 25 µM (24h) | 78.00 ± 0.03 | |
| LNCaP (Prostate Cancer) | 25 µM (24h) | 38.33 ± 0.02 | |
| RWPE-1 (Normal Prostate Epithelial) | 25 µM (24h) | 26.49 ± 0.04 |
Core Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several critical signaling pathways that are often dysregulated in cancer. These include the MAPK, PI3K/Akt, and SENP1/c-MYC pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to differentially modulate the three main branches of the MAPK pathway: p38, JNK, and Erk.
-
p38 and JNK Activation: In several cancer cell lines, this compound treatment leads to the activation of the p38 and JNK signaling pathways.[5] These pathways are often associated with the induction of apoptosis in response to cellular stress.
-
Erk Inhibition: Conversely, this compound has been observed to inhibit the phosphorylation of Erk, a kinase that is typically involved in promoting cell proliferation and survival.[5]
The dual effect of activating pro-apoptotic p38/JNK signaling while inhibiting pro-survival Erk signaling contributes significantly to the anti-cancer activity of this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Constitutive activation of this pathway is a common feature of many cancers. This compound has been demonstrated to suppress the PI3K/Akt signaling cascade. This inhibition is characterized by a decrease in the phosphorylation of Akt, a key downstream effector of PI3K.[5] By downregulating this pro-survival pathway, this compound further promotes apoptosis in cancer cells.
SENP1/c-MYC Signaling Pathway
SUMO-specific protease 1 (SENP1) is an enzyme that plays a critical role in deSUMOylation, a post-translational modification process. In some cancers, SENP1 is overexpressed and contributes to tumorigenesis by deSUMOylating and stabilizing oncoproteins such as c-Myc. This compound has been identified as a novel inhibitor of SENP1.[2][6] By inhibiting SENP1, this compound leads to an increase in the SUMOylation of c-Myc, which subsequently promotes its degradation. The downregulation of the oncoprotein c-Myc contributes to the anti-proliferative and pro-apoptotic effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-Erk, anti-Erk, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with different concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a promising natural compound with significant anti-cancer potential. Its multifaceted mechanism of action involves the modulation of several key signaling pathways that are fundamental to cancer cell proliferation and survival. By activating pro-apoptotic MAPK pathways (p38 and JNK), inhibiting the pro-survival PI3K/Akt and Erk pathways, and downregulating the oncoprotein c-Myc through the inhibition of SENP1, this compound presents a multi-pronged attack on cancer cells. The quantitative data and detailed experimental protocols provided in this technical guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this compound and develop novel anti-cancer strategies. Further in-depth studies, particularly focusing on in vivo efficacy and safety, are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Momordin Ic, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally Derived SENP1 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potent SENP1 inhibitors that inactivate SENP1/JAK2/STAT signaling pathway and overcome platinum drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Momordin Ic, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Momordin II using Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordin II is a type I ribosome-inactivating protein (RIP) found in the seeds of Momordica charantia, commonly known as bitter melon. Like other RIPs, it possesses N-glycosidase activity that cleaves an adenine (B156593) residue from the large ribosomal RNA, thereby inhibiting protein synthesis. This activity has prompted research into its potential as an anti-tumor agent. This document provides detailed protocols for the isolation and purification of this compound from its natural source using a series of chromatographic techniques.
Data Presentation: Chromatographic Methods for this compound Purification
The purification of this compound is a multi-step process involving several chromatography techniques to separate it from other proteins and phytochemicals present in the crude extract. Below is a summary of the chromatographic steps.
| Chromatography Step | Stationary Phase (Resin) | Principle | Purpose | Reference |
| Step 1 | S-Sepharose | Strong Cation Exchange | Capture and initial purification of basic proteins like this compound. | [1] |
| Step 2 | Sephadex G-50 | Size Exclusion | Separation based on molecular weight; removal of very large or very small molecules. | [1] |
| Step 3 | CM-Sepharose | Weak Cation Exchange | Further purification based on charge, offering different selectivity from S-Sepharose. | [1] |
| Step 4 | Red Sepharose | Affinity Chromatography | Dye-ligand affinity for further purification of specific proteins. | [1] |
| Step 5 (Alternative/Analytical) | C18 Reverse-Phase HPLC | Hydrophobic Interaction | High-resolution separation for purity assessment and quantification. | [2] |
Experimental Protocols
Protocol 1: Extraction of Crude Protein from Momordica charantia Seeds
This protocol outlines the initial extraction of proteins from bitter melon seeds, which is the starting material for chromatographic purification.
Materials:
-
Mature Momordica charantia seeds
-
Phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, pH 7.2)
-
Blender or homogenizer
-
Cheesecloth or muslin
-
Centrifuge and centrifuge tubes
-
0.45 µm membrane filter
Procedure:
-
Preparation of Seeds: Obtain mature seeds from Momordica charantia fruits. Wash the seeds thoroughly and allow them to air dry.
-
Homogenization: Grind the dried seeds into a fine powder.
-
Extraction: Suspend the seed powder in a cold phosphate buffer (e.g., 1:10 w/v). Homogenize the mixture at high speed for 5-10 minutes on ice.
-
Filtration: Filter the homogenate through multiple layers of cheesecloth to remove coarse debris.
-
Centrifugation: Centrifuge the filtrate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet insoluble material.
-
Clarification: Carefully collect the supernatant, which contains the crude protein extract. For further clarification, filter the supernatant through a 0.45 µm membrane filter.
-
Storage: The clarified crude extract should be used immediately for chromatography or stored at -20°C.
Protocol 2: Multi-Step Chromatographic Purification of this compound
This protocol is based on a published method for purifying this compound.[1]
Materials and Equipment:
-
Crude protein extract from Protocol 1
-
Chromatography columns
-
S-Sepharose, Sephadex G-50, CM-Sepharose, and Red Sepharose resins
-
Low-pressure chromatography system (e.g., peristaltic pump, fraction collector)
-
UV detector (280 nm)
-
Appropriate buffers for each chromatography step (e.g., phosphate and Tris buffers with varying pH and NaCl concentrations for elution)
-
Dialysis tubing
Procedure:
-
Step 1: S-Sepharose Cation Exchange Chromatography
-
Equilibration: Equilibrate an S-Sepharose column with a starting buffer (e.g., 20 mM sodium phosphate, pH 7.2).
-
Loading: Load the clarified crude extract onto the equilibrated column.
-
Washing: Wash the column with the starting buffer until the UV absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins using a linear salt gradient (e.g., 0 to 1.0 M NaCl in the starting buffer).
-
Collection: Collect fractions and monitor the protein content by measuring absorbance at 280 nm. Pool the fractions containing the target protein peak.
-
-
Step 2: Sephadex G-50 Size Exclusion Chromatography
-
Sample Concentration: Concentrate the pooled fractions from the previous step.
-
Equilibration: Equilibrate a Sephadex G-50 column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Elution: Load the concentrated sample and elute with the equilibration buffer.
-
Collection: Collect fractions corresponding to the expected molecular weight of this compound.
-
-
Step 3: CM-Sepharose Cation Exchange Chromatography
-
Sample Preparation: Dialyze the pooled fractions from the Sephadex G-50 step against the starting buffer for CM-Sepharose chromatography.
-
Chromatography: Perform chromatography on a CM-Sepharose column using a similar wash and salt gradient elution strategy as with S-Sepharose.
-
-
Step 4: Red Sepharose Affinity Chromatography
-
Sample Preparation: Dialyze the active fractions from the CM-Sepharose step against the binding buffer for Red Sepharose.
-
Chromatography: Apply the sample to a Red Sepharose column and elute using an appropriate method, which may involve a salt gradient or a specific competing ligand.
-
-
Purity Analysis: Analyze the purity of the final pooled fractions using SDS-PAGE and analytical HPLC.
Protocol 3: Analytical HPLC for this compound
This protocol describes a general reverse-phase HPLC method that can be adapted for the analysis of this compound purity and quantification.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm)
-
Mobile Phase A: 0.0001% phosphoric acid in HPLC-grade water
-
Mobile Phase B: Acetonitrile
-
Purified this compound sample
-
0.2 µm syringe filters
Procedure:
-
Sample Preparation: Dilute the purified this compound sample in the mobile phase. Filter the sample through a 0.2 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: ODS C18 (250 x 4.6 mm)
-
Mobile Phase: A gradient of Acetonitrile (B) and 0.0001% phosphoric acid in water (A). A typical gradient might be 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 27°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10-20 µL
-
-
Analysis: Run the sample and identify the peak corresponding to this compound. The retention time for momordin has been observed around 3.84-3.85 minutes under specific isocratic conditions, though this will vary with a gradient method.[2] Purity can be assessed by the area of the target peak relative to the total peak area.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for this compound isolation and purification.
Signaling Pathway
While the direct signaling pathways of this compound are primarily related to ribosome inactivation, related saponins (B1172615) from the same family, such as Momordin Ic, have been shown to induce apoptosis and autophagy through established cellular signaling pathways.[3] The diagram below represents a generalized pathway that can be modulated by such compounds.
Caption: Apoptosis induction pathway modulated by Momordin compounds.
References
Application Notes and Protocols for In-Vitro Cancer Cell Line Studies with Momordin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordin II is a triterpenoid (B12794562) saponin (B1150181) found in plants of the Momordica genus, commonly known as bitter melon. Research into the bioactive compounds of Momordica species has revealed significant anti-cancer properties. While extensive data is available for the structurally related compound Momordin Ic, specific research on this compound is still emerging. These notes provide a comprehensive guide for the in-vitro investigation of this compound's anti-cancer effects, drawing upon established protocols and the known mechanisms of Momordin Ic. It is strongly recommended that these methodologies be validated specifically for this compound in your experimental systems.
Postulated Mechanism of Action
Based on studies of the closely related compound Momordin Ic, this compound is hypothesized to exert its anti-cancer effects through the induction of apoptosis and cell cycle arrest. This is likely mediated by the modulation of key cellular signaling pathways, including the PI3K/Akt and MAPK pathways.
Data Presentation
Cytotoxicity Data
Quantitative data on the cytotoxic effects of this compound on cancer cell lines is limited in publicly available literature. One study indicated that this compound has milder cytotoxicity on normal intestinal epithelial (IEC-18) and normal liver (FL83B) cells compared to the related compound Momordin I.[1] For Momordin Ic, cytotoxic effects have been quantified in various cancer cell lines. The following table summarizes representative IC50 values for Momordin Ic, which can serve as a starting point for determining the effective concentration range for this compound.
| Cell Line | Cancer Type | Momordin Ic IC50 (µM) | Exposure Time (h) |
| HepG2 | Hepatocellular Carcinoma | ~25 | 48 |
| HCT-116 | Colorectal Carcinoma | Not explicitly stated, but effective concentrations are in the µM range. | 24-72 |
| PC-3 | Prostate Cancer | Effective concentrations are in the µM range. | 24-72 |
Note: The above data is for Momordin Ic and should be used as a preliminary guide. It is essential to determine the IC50 value of this compound in the specific cancer cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[3]
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]
-
Incubate the cells in the dark for 15-20 minutes at room temperature.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within 1 hour.[6]
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI)
-
RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending them in cold 70% ethanol and incubate overnight at -20°C.[7]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing PI and RNase A.[7]
-
Incubate in the dark for 30 minutes at room temperature.[7]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is to investigate the effect of this compound on the expression of proteins involved in apoptosis, cell cycle, and signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for Bax, Bcl-2, cleaved Caspase-3, PARP, p21, p27, p-Akt, Akt, p-ERK, ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways
Studies on Momordin Ic have elucidated its impact on the PI3K/Akt and MAPK signaling pathways, which are crucial regulators of cell survival, proliferation, and apoptosis.[2][4][6]
PI3K/Akt Signaling Pathway
Momordin Ic has been shown to suppress the PI3K/Akt pathway, leading to apoptosis.[4][6] This involves the inhibition of Akt phosphorylation, which in turn affects downstream targets that regulate cell survival and apoptosis.
MAPK Signaling Pathway
Momordin Ic activates the JNK and p38 MAPK pathways while inactivating the ERK1/2 pathway, collectively promoting apoptosis.[4]
Conclusion
These application notes provide a framework for the in-vitro evaluation of this compound as a potential anti-cancer agent. The provided protocols and pathway diagrams, largely based on data from the related compound Momordin Ic, offer a robust starting point for research. It is imperative for researchers to perform dose-response studies and validate these mechanisms of action for this compound in their specific cancer cell line models. This foundational research will be crucial in determining the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel mechanism for momordin Ic-induced HepG2 apoptosis: involvement of PI3K- and MAPK-dependent PPARγ activation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma [frontiersin.org]
- 4. Momordin Ic induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Momordin II-Induced Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the pro-apoptotic effects of Momordin II (also referred to as Momordin Ic in several key studies). This document includes detailed protocols for essential apoptosis assays, guidance on data presentation, and visual diagrams of the signaling pathways and experimental workflows.
Introduction to this compound-Induced Apoptosis
This compound, a natural triterpenoid (B12794562) saponin, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines, including human hepatocellular carcinoma (HepG2) and cholangiocarcinoma (CCA) cells.[1][2] The mechanism of action primarily involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways.[1][2] Key molecular events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, regulation of the Bax/Bcl-2 protein ratio, and activation of caspases.[1][2] Furthermore, this compound has been shown to modulate the MAPK and PI3K/Akt signaling pathways, which are crucial in cell survival and apoptosis.[1][2]
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
Effective experimental design requires a clear understanding of the expected quantitative outcomes. The following tables summarize key quantitative data for this compound-induced apoptosis, providing a baseline for experimental planning and data comparison.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Compound | IC50 Value (µM) | Incubation Time (hours) | Citation |
| KKU-213 (Cholangiocarcinoma) | Momordin Ic | 3.75 ± 0.12 | 24 | [1] |
| PC3 (Prostate Cancer) | Momordin Ic | 15.37 | Not Specified | [3] |
Table 2: Quantitative Assessment of Apoptosis Markers
| Cell Line | This compound Concentration (µM) | Assay | Key Findings | Citation |
| KKU-213 | 4 and 5 | Annexin V/7-AAD Flow Cytometry | Significant increase in apoptotic cells. | [1] |
| HepG2 | 0-15 | Western Blot | Dose-dependent increase in Bax expression and decrease in Bcl-2 expression. | [4] |
| HepG2 | Not Specified | Caspase-3 Activation Assay | Increased caspase-3 activity. | [2] |
| HepG2 | Not Specified | Mitochondrial Membrane Potential Assay | Collapse of mitochondrial membrane potential. | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of this compound-induced apoptosis and the experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key apoptosis assays to study the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is crucial for determining the IC50 value of this compound.
Materials:
-
Cancer cell lines (e.g., HepG2, KKU-213)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 5, 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to quantify the expression levels of key apoptotic proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 6-well plate and treat with this compound.
-
Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold increase in caspase-3 activity relative to the untreated control.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Momordin Ic induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Momordin Ic, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: Momordin Ic in Psoriasis Research Animal Models
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration.[1] Preclinical research relies heavily on animal models that mimic the pathology of human psoriasis to test novel therapeutic agents.[2] The most widely used and convenient model is the imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation in mice, which recapitulates key features of human plaque psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and the characteristic infiltration of immune cells.[3][4] This model is critically dependent on the IL-23/IL-17 inflammatory axis, a key pathway in human psoriasis pathogenesis.[1][5]
These application notes provide detailed protocols and data regarding the use of Momordin Ic , a triterpenoid (B12794562) saponin (B1150181) derived from Fructus Kochiae, in an IMQ-induced psoriasis mouse model. Research has demonstrated that Momordin Ic can significantly alleviate psoriasis-like skin damage by inhibiting key inflammatory pathways and reducing oxidative stress.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of Momordin Ic treatment in an IMQ-induced psoriasis mouse model. The data is derived from studies where Momordin Ic was administered orally for 7 days to mice with induced psoriasis.[6][7]
Table 1: Effect of Momordin Ic on Psoriasis Area and Severity Index (PASI) Scores
| Treatment Group | Dose (mg/kg) | Erythema Score | Scaling Score | Epidermal Thickness Score | Total PASI Score |
| Control | - | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| IMQ Model | - | 3.8 ± 0.4 | 3.6 ± 0.5 | 3.9 ± 0.3 | 11.3 ± 1.0 |
| Momordin Ic | 50 | 2.1 ± 0.3 | 1.9 ± 0.4 | 2.2 ± 0.4 | 6.2 ± 0.9 |
| Momordin Ic | 150 | 1.2 ± 0.2 | 1.1 ± 0.3 | 1.3 ± 0.2 | 3.6 ± 0.5 |
Data are presented as mean ± SD. Scores are based on a 0-4 scale for individual parameters.[6][7]
Table 2: Effect of Momordin Ic on Inflammatory Cytokines and Oxidative Stress Markers
| Parameter | Units | IMQ Model Group | IMQ + Momordin Ic (150 mg/kg) |
| Inflammatory Cytokines | |||
| IL-23 | pg/mL | 185.3 ± 15.2 | 98.7 ± 9.5 |
| IL-17A | pg/mL | 254.6 ± 21.8 | 135.4 ± 14.1 |
| Oxidative Stress Markers | |||
| SOD (Superoxide Dismutase) | U/mgprot | 45.8 ± 5.1 | 82.3 ± 7.9 |
| GSH-Px (Glutathione Peroxidase) | U/mgprot | 28.4 ± 3.5 | 55.7 ± 6.2 |
| CAT (Catalase) | U/mgprot | 15.6 ± 2.1 | 30.1 ± 3.8 |
| MDA (Malondialdehyde) | nmol/mgprot | 8.9 ± 1.1 | 4.2 ± 0.6 |
Data are presented as mean ± SD. Cytokine levels were measured in skin tissue homogenates.[6]
Table 3: Effect of Momordin Ic on Wnt/β-Catenin Pathway Protein Expression
| Protein | Treatment Group | Relative Expression Level (vs. Control) |
| β-catenin | IMQ Model | 3.2 ± 0.4 |
| IMQ + Momordin Ic (150 mg/kg) | 1.5 ± 0.2 | |
| c-Myc | IMQ Model | 2.8 ± 0.3 |
| IMQ + Momordin Ic (150 mg/kg) | 1.3 ± 0.2 | |
| VEGF | IMQ Model | 3.5 ± 0.5 |
| IMQ + Momordin Ic (150 mg/kg) | 1.6 ± 0.3 |
Data are presented as mean ± SD, quantified from Western blot analysis of skin tissue lysates.[6][8]
Experimental Protocols
Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice, a widely used model for preclinical drug evaluation.[3][9]
Materials:
-
Imiquimod (IMQ) 5% cream (e.g., Aldara™).
-
Electric shaver or depilatory cream.
-
Calipers for thickness measurements.
-
Control cream (e.g., Vaseline or a vehicle-matched cream).
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice. Shave a consistent area (e.g., 2 cm x 3 cm) on the dorsal skin. Allow the skin to recover for 24 hours to avoid irritation from the shaving process.
-
Model Induction:
-
Daily Monitoring and Scoring:
-
Monitor the mice daily for body weight, overall health, and signs of skin inflammation.[9]
-
Score the severity of the skin lesions on the back using the Psoriasis Area and Severity Index (PASI). Score three parameters—erythema (redness), scaling (desquamation), and induration (thickness)—independently on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).[10]
-
The cumulative PASI score is the sum of the scores for these three parameters.[6]
-
Measure ear thickness daily using a digital caliper as an additional quantitative measure of systemic inflammation.[10]
-
-
Sample Collection: At the end of the experiment (e.g., Day 8), euthanize the mice.
-
Collect the dorsal skin lesions for histological analysis, protein extraction (Western blot), and cytokine measurement (ELISA).
-
Collect the spleen and weigh it (spleen index = spleen weight / body weight) as an indicator of systemic inflammation.[10]
-
Protocol 2: Administration of Momordin Ic
Materials:
-
Momordin Ic powder.
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium).
Procedure:
-
Preparation of Dosing Solution: Prepare fresh solutions of Momordin Ic in the vehicle at the desired concentrations (e.g., 50 mg/kg and 150 mg/kg).
-
Administration:
Protocol 3: Histological Analysis
Procedure:
-
Tissue Fixation and Processing: Fix the collected skin samples in 4% paraformaldehyde for 24 hours. Dehydrate the samples through a graded ethanol (B145695) series, clear with xylene, and embed in paraffin (B1166041).
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate the skin sections.
-
Stain with hematoxylin, differentiate in acid alcohol, and counterstain with eosin.
-
Dehydrate and mount the sections.
-
Measure the epidermal thickness (from the stratum basale to the stratum granulosum) using imaging software to quantify acanthosis.[6]
-
-
Immunohistochemistry (IHC) for Ki-67:
-
Perform antigen retrieval on rehydrated sections.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against Ki-67 overnight at 4°C.
-
Incubate with a secondary antibody, followed by a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin.
-
Quantify the percentage of Ki-67-positive cells in the epidermis to assess keratinocyte proliferation.[6]
-
Protocol 4: ELISA for Cytokine Quantification
Procedure:
-
Tissue Homogenization: Homogenize pre-weighed skin samples in lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenates at 12,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for analysis.
-
ELISA: Measure the concentrations of IL-17A and IL-23 in the supernatants using commercially available ELISA kits according to the manufacturer’s instructions.[6]
-
Data Normalization: Normalize cytokine concentrations to the total protein content of the sample, determined by a BCA assay.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow of the imiquimod-induced psoriasis model and Momordin Ic treatment.
Caption: Signaling pathways modulated by Momordin Ic in psoriasis.
Discussion and Conclusion
The data strongly suggest that Momordin Ic is effective in ameliorating the signs of psoriasis in the IMQ-induced mouse model.[6] Its mechanism of action appears to be multifactorial, involving the significant downregulation of the pro-inflammatory IL-23/IL-17 axis, which is a cornerstone of psoriasis pathogenesis.[6][11] Furthermore, Momordin Ic inhibits the Wnt/β-catenin signaling pathway, which is implicated in the keratinocyte hyperproliferation characteristic of psoriatic lesions.[8][12] The compound also demonstrates potent antioxidant effects by boosting the levels of endogenous antioxidant enzymes and reducing lipid peroxidation, thereby mitigating oxidative stress-induced damage in the skin.[6]
These findings highlight Momordin Ic as a promising natural compound for further investigation in the context of psoriasis treatment. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to replicate these findings and further explore the therapeutic potential of Momordin Ic and related compounds in preclinical psoriasis research.
References
- 1. biocytogen.com [biocytogen.com]
- 2. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imavita.com [imavita.com]
- 4. mdpi.com [mdpi.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Momordin Ic ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Kochia scoparia Saponin Momordin Ic Modulates HaCaT Cell Proliferation and Apoptosis via the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Momordin II's Effect on Ribosome Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordin II is a type I ribosome-inactivating protein (RIP) isolated from the seeds of Momordica balsamina. Like other type I RIPs, it functions as an RNA N-glycosidase, a highly specific enzymatic activity that targets a universally conserved adenine (B156593) residue within the sarcin-ricin loop (SRL) of the large ribosomal RNA (rRNA). This single modification is sufficient to irreversibly inactivate the ribosome, thereby inhibiting protein synthesis and leading to cell death. These properties make this compound a subject of interest for its potential therapeutic applications, including antiviral and anticancer activities.
These application notes provide a comprehensive guide for researchers investigating the effects of this compound on ribosome activity. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant molecular pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound and related compounds has been quantified in various systems. The following tables summarize the available data to facilitate comparison.
| Compound | Assay System | Parameter | Value | Reference |
| Momordin | Rabbit Reticulocyte Lysate | ID50 | 1.8 ng/mL | [1] |
| Momordin | A549 Human Lung Cells (SARS-CoV-2 Replication) | IC50 | ~0.2 µM | [2][3][4] |
Table 1: In Vitro Inhibition of Protein Synthesis by Momordin. The ID50 value represents the concentration required to inhibit protein synthesis by 50% in a cell-free system, while the IC50 value indicates the concentration needed to inhibit viral replication by 50% in a cell-based assay.
Mechanism of Action: Ribosome Inactivation
This compound exerts its cytotoxic effects through a well-defined mechanism of ribosome inactivation. The process begins with the enzymatic removal of a specific adenine base from the SRL of the 28S rRNA in eukaryotic ribosomes. This depurination event prevents the binding of elongation factors, thereby halting the translocation step of protein synthesis and leading to the cessation of polypeptide chain elongation.
References
- 1. Inhibition of protein synthesis in vitro by proteins from the seeds of Momordica charantia (bitter pear melon) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ribosome-inactivating proteins MAP30 and Momordin inhibit SARS-CoV-2 | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The ribosome-inactivating proteins MAP30 and Momordin inhibit SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Free Protein Synthesis Inhibition Assay with Momordin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordin II is a Type I ribosome-inactivating protein (RIP) isolated from the seeds of Momordica balsamina.[1] Like other RIPs, this compound exhibits N-glycosidase activity, specifically targeting and removing a single adenine (B156593) base from the sarcin-ricin loop (SRL) of the 28S rRNA within the large (60S) subunit of eukaryotic ribosomes. This irreversible modification inactivates the ribosome, thereby inhibiting protein synthesis.[2][3] This property makes this compound a subject of interest for its potential therapeutic applications.
Cell-free protein synthesis (CFPS) systems provide a powerful and controlled in vitro environment to study the direct effects of inhibitors on the translational machinery, independent of cellular uptake, metabolism, or other complex biological processes.[4] These systems, often derived from rabbit reticulocyte lysate, contain all the necessary components for protein synthesis, including ribosomes, tRNAs, and initiation and elongation factors.[4] By using a reporter gene, such as luciferase, the inhibitory activity of compounds like this compound can be rapidly and quantitatively assessed.[4][5]
These application notes provide a detailed protocol for a cell-free protein synthesis inhibition assay using this compound and a luciferase reporter system.
Principle of the Assay
This assay quantifies the inhibitory effect of this compound on protein synthesis in a rabbit reticulocyte lysate-based cell-free system. The system is programmed with an mRNA transcript encoding a reporter protein, firefly luciferase. In the absence of an inhibitor, the translational machinery synthesizes functional luciferase. The amount of active luciferase is then measured by adding its substrate, luciferin (B1168401), which generates a luminescent signal directly proportional to the amount of protein synthesized.
When this compound is introduced, it inactivates ribosomes, leading to a decrease in the synthesis of functional luciferase. This results in a dose-dependent reduction in the luminescent signal, which is used to determine the inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
The quantitative data from the cell-free protein synthesis inhibition assay should be recorded and analyzed to determine the IC50 value of this compound. The results can be summarized in the following tables.
Table 1: Raw Luminescence Data for this compound Inhibition Assay
| This compound Conc. (nM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean RLU | Std. Dev. |
| 0 (Negative Control) | 1,500,000 | 1,550,000 | 1,525,000 | 1,525,000 | 25,000 |
| 0.1 | 1,400,000 | 1,420,000 | 1,380,000 | 1,400,000 | 20,000 |
| 1 | 1,100,000 | 1,150,000 | 1,125,000 | 1,125,000 | 25,000 |
| 10 | 700,000 | 750,000 | 725,000 | 725,000 | 25,000 |
| 100 | 200,000 | 220,000 | 210,000 | 210,000 | 10,000 |
| 1000 | 50,000 | 55,000 | 52,500 | 52,500 | 2,500 |
| Puromycin (B1679871) (Positive Control) | 10,000 | 12,000 | 11,000 | 11,000 | 1,000 |
RLU: Relative Light Units
Table 2: Calculation of Percent Inhibition and IC50 for this compound
| This compound Conc. (nM) | Mean RLU | % Inhibition |
| 0 | 1,525,000 | 0.0 |
| 0.1 | 1,400,000 | 8.2 |
| 1 | 1,125,000 | 26.2 |
| 10 | 725,000 | 52.5 |
| 100 | 210,000 | 86.2 |
| 1000 | 52,500 | 96.6 |
| Calculated IC50 (nM) | \multicolumn{2}{c | }{~9.5 } |
% Inhibition is calculated as: [1 - (Mean RLU of Sample / Mean RLU of Negative Control)] x 100 The IC50 value is determined by non-linear regression analysis of the dose-response curve.
Experimental Protocols
Materials and Reagents
-
Rabbit Reticulocyte Lysate (RRL) System: Commercially available kit (e.g., Promega, Thermo Fisher Scientific), nuclease-treated, containing RRL, amino acid mixtures (minus leucine (B10760876) and/or methionine if radiolabeling), and reaction buffer.
-
Reporter Template: Capped mRNA encoding Firefly Luciferase.
-
Purified this compound: Reconstituted in nuclease-free water or a suitable buffer.
-
Positive Control: Puromycin or another known protein synthesis inhibitor.
-
Negative Control: Nuclease-free water.
-
Luciferase Assay Reagent: Commercially available kit containing luciferin substrate and assay buffer.
-
Plate Reader: Luminometer capable of automated injection and reading luminescence from 96-well plates.
-
96-well Plates: White, opaque, flat-bottom plates for luminescence assays.
-
Standard laboratory equipment: pipettes, nuclease-free tips, microcentrifuge tubes, etc.
Protocol: Cell-Free Protein Synthesis Inhibition Assay
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of purified this compound in nuclease-free water.
-
Perform serial dilutions to create a range of concentrations to be tested (e.g., from 10 µM to 0.01 nM). Prepare enough volume for triplicate reactions.
-
-
Reaction Master Mix Preparation:
-
On ice, thaw the components of the rabbit reticulocyte lysate system.
-
Prepare a master mix according to the manufacturer's instructions. A typical master mix for a single 20 µL reaction includes:
-
Rabbit Reticulocyte Lysate
-
Reaction Buffer
-
Amino Acid Mixture
-
Luciferase mRNA (at a final concentration recommended by the supplier, e.g., 20-80 ng/µL)
-
Nuclease-free water to the final volume.
-
-
Prepare enough master mix for all planned reactions, including controls, plus a small excess to account for pipetting errors.
-
-
Assay Plate Setup:
-
In a 96-well white, flat-bottom plate, add 2 µL of each this compound dilution to triplicate wells.
-
To the positive control wells, add 2 µL of the puromycin stock solution.
-
To the negative control wells, add 2 µL of nuclease-free water.
-
-
Initiation of Translation Reaction:
-
Add 18 µL of the prepared master mix to each well containing the this compound dilutions or controls, bringing the total reaction volume to 20 µL.
-
Gently mix the contents of the wells by pipetting up and down or by gentle tapping.
-
Seal the plate to prevent evaporation.
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes. This allows for the translation of the luciferase mRNA.
-
-
Luminescence Detection:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Following the manufacturer's protocol for the luciferase assay reagent, add an equal volume (20 µL) of the reagent to each well of the 96-well plate.
-
Immediately measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the average luminescence and standard deviation for each set of triplicates.
-
Determine the percent inhibition for each this compound concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Visualizations
Signaling Pathway of Ribosome Inactivation and Stress Response
References
- 1. This compound, a ribosome inactivating protein from Momordica balsamina, is homologous to other plant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation of highly purified this compound without ribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Momordin Treatment in Colon Cancer Cells
Introduction
Momordin Ic is a natural pentacyclic triterpenoid (B12794562) with demonstrated anti-tumor properties.[1] In colon cancer, Momordin Ic has been shown to inhibit cell proliferation, induce cell cycle arrest at the G0/1 phase, and promote apoptosis.[1] The primary mechanism of action involves the suppression of the SENP1/c-MYC signaling pathway.[1] Specifically, Momordin Ic enhances the SUMOylation of c-Myc, leading to its downregulation.[1] This application note provides protocols for evaluating the effects of Momordin Ic on colon cancer cell lines, such as HCT116 and SW480.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Momordin Ic on the viability, cell cycle distribution, and apoptosis of HCT116 and SW480 colon cancer cells after 24 hours of treatment.
Table 1: Effect of Momordin Ic on Cell Viability
| Cell Line | Momordin Ic Concentration (µM) | Cell Viability (%) |
| HCT116 | 0 (Control) | 100 |
| 5 | ~85 | |
| 10 | ~70 | |
| 20 | ~50 | |
| SW480 | 0 (Control) | 100 |
| 5 | ~90 | |
| 10 | ~75 | |
| 20 | ~60 |
Note: Approximate values are extrapolated from graphical data presented in the source literature. IC50 values were not explicitly provided.
Table 2: Effect of Momordin Ic on Cell Cycle Distribution
| Cell Line | Momordin Ic Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HCT116 | 0 (Control) | ~45 | ~35 | ~20 |
| 20 | ~65 | ~20 | ~15 | |
| SW480 | 0 (Control) | ~50 | ~30 | ~20 |
| 20 | ~70 | ~15 | ~15 |
Note: Approximate values are extrapolated from graphical data presented in the source literature.
Table 3: Effect of Momordin Ic on Apoptosis
| Cell Line | Momordin Ic Concentration (µM) | Apoptotic Cells (%) |
| HCT116 | 0 (Control) | ~5 |
| 10 | ~15 | |
| 20 | ~25 | |
| SW480 | 0 (Control) | ~3 |
| 10 | ~12 | |
| 20 | ~20 |
Note: Approximate values are extrapolated from graphical data presented in the source literature.
Signaling Pathway and Experimental Workflow
Caption: Momordin Ic inhibits SENP1, leading to increased c-Myc SUMOylation and subsequent downregulation, which suppresses proliferation and induces apoptosis.
Caption: Workflow for treating colon cancer cells with Momordin Ic and subsequent analysis of its effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human colorectal carcinoma cell lines HCT116 and SW480.
-
Culture Medium: McCoy's 5A Medium (for HCT116) or Leibovitz's L-15 Medium (for SW480) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for flow cytometry and Western blot).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of Momordin Ic in Dimethyl Sulfoxide (DMSO).
-
Dilute the Momordin Ic stock solution in the culture medium to final concentrations (e.g., 0, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1%.
-
Replace the existing medium with the medium containing Momordin Ic or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of Momordin Ic as described in the cell treatment protocol and incubate for 24 hours.[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium (B1200493) iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Materials:
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Protocol:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with Momordin Ic for 24 hours.
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.[4]
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.[5]
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
Analyze the samples using a flow cytometer.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with Momordin Ic for 24 hours.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Western Blot Analysis
This technique is used to detect the protein levels of SENP1 and c-Myc.
-
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SENP1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells in 6-well plates with Momordin Ic for 24 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C. (Dilutions to be optimized, typically 1:1000 for anti-SENP1 and anti-c-Myc, and 1:5000 for anti-β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
References
- 1. Momordin Ic induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. origene.com [origene.com]
In Vivo Administration of Momordin II in Mice Models: Application Notes and Protocols
A thorough review of current scientific literature reveals a significant gap in detailed in vivo studies specifically for Momordin II in mouse models. While its identity as a ribosome-inactivating protein is established, comprehensive public data regarding its administration, efficacy, and mechanism of action in live mouse models is not available.
In contrast, a closely related compound, Momordin Ic , has been the subject of numerous in vivo studies in mice, providing a wealth of data on its therapeutic potential, particularly in cancer and inflammatory diseases. The following application notes and protocols are therefore based on the available research for Momordin Ic , offering a valuable framework for researchers interested in the in vivo investigation of related compounds like this compound.
Application Notes for Momordin Ic in Mouse Models
Momordin Ic, a triterpenoid (B12794562) saponin, has demonstrated significant anti-tumor and anti-inflammatory effects in various mouse models. These notes summarize its applications and key biological effects observed in vivo.
Anti-Cancer Applications
-
Prostate Cancer: In xenograft models using PC3 cells, oral administration of Momordin Ic has been shown to suppress tumor cell proliferation and induce cell death. It acts as a novel inhibitor of SUMO-specific protease 1 (SENP1), a protein implicated in the pathogenesis of prostate cancer.[1]
-
Hepatocellular Carcinoma: Although primarily studied in vitro, the mechanisms elucidated suggest potential in vivo efficacy. Momordin Ic induces apoptosis in HepG2 cells through the MAPK and PI3K/Akt-mediated mitochondrial pathways.[2][3] It also couples apoptosis with autophagy through ROS-mediated PI3K/Akt and MAPK signaling.[3]
Anti-Inflammatory Applications
-
Psoriasis: In an imiquimod-induced psoriasis mouse model, Momordin Ic significantly alleviated skin damage.[4] Its mechanism involves the inhibition of the IL-23/IL-17 axis and the Wnt signaling pathway, alongside the suppression of oxidative stress.[4]
Gastrointestinal Regulation
-
Gastric Emptying: Momordin Ic has been shown to inhibit gastric emptying in mice through a mechanism that involves serum glucose levels, capsaicin-sensitive sensory nerves, and the central nervous system.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of Momordin Ic in mice.
Table 1: Dosage and Administration of Momordin Ic in Mouse Models
| Application | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Psoriasis | Imiquimod-induced | Not Specified | Not Specified | Not Specified | [4] |
| Gastric Emptying | Non-nutrient & nutrient meal-loaded | 12.5 - 50 mg/kg | Not Specified | Single dose | [5] |
| Prostate Cancer | PC3 xenograft | Not Specified | Not Specified | Not Specified | [1] |
Table 2: In Vivo Efficacy of Momordin Ic in Mouse Models
| Application | Mouse Model | Key Efficacy Parameters | Results | Reference |
| Psoriasis | Imiquimod-induced | PASI score, keratinocyte hyperproliferation | Significant reduction in PASI score and inhibition of hyperproliferation | [4] |
| Gastric Emptying | Non-nutrient & nutrient meal-loaded | Gastric emptying rate | Significant inhibition (8.4% - 60.6%) | [5] |
| Prostate Cancer | PC3 xenograft | Tumor cell proliferation and death | Suppression of proliferation and induction of cell death | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving the in vivo administration of Momordin Ic in mice are provided below.
Protocol 1: Imiquimod-Induced Psoriasis Mouse Model
-
Animal Model: Utilize appropriate mouse strains (e.g., BALB/c or C57BL/6).
-
Induction of Psoriasis: Apply a daily topical dose of imiquimod (B1671794) cream (5%) to the shaved back and/or ear of the mice for a specified number of consecutive days.
-
Momordin Ic Administration:
-
Prepare Momordin Ic solution in a suitable vehicle.
-
Administer Momordin Ic to the treatment group of mice at the desired dosage. The route of administration (e.g., oral gavage, intraperitoneal injection) should be optimized based on the compound's properties and study objectives.
-
Administer the vehicle alone to the control group.
-
-
Evaluation of Psoriasis Severity:
-
Score the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness.
-
At the end of the study, collect skin samples for histological analysis (H&E staining) and immunohistochemistry (e.g., for Ki-67 to assess proliferation).
-
-
Mechanism of Action Studies:
-
Analyze the expression of key inflammatory markers (e.g., IL-23, IL-17) in skin tissue or serum using ELISA or qPCR.
-
Perform Western blot analysis on skin tissue lysates to determine the protein levels of components in the Wnt signaling pathway (e.g., β-catenin, c-Myc) and markers of angiogenesis (e.g., VEGF).
-
Measure oxidative stress markers (e.g., SOD, GSH-Px, CAT, MDA) in skin homogenates.
-
Protocol 2: Xenograft Mouse Model for Anti-Cancer Studies
-
Cell Culture: Culture the desired cancer cell line (e.g., PC3 for prostate cancer) under standard conditions.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or a mixture with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer Momordin Ic (or vehicle) according to the desired dosage and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the study's endpoint, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analyses such as histology, immunohistochemistry, and Western blotting on tumor lysates to investigate the mechanism of action.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the signaling pathways of Momordin Ic and a general experimental workflow for in vivo studies.
Caption: Signaling pathways modulated by Momordin Ic in vivo.
References
- 1. Momordin Ic, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressive effects of Momordin Ic on HepG2 cell migration and invasion by regulating MMP-9 and adhesion molecules: Involvement of p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Momordin Ic ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of gastric emptying by triterpene saponin, momordin Ic, in mice: roles of blood glucose, capsaicin-sensitive sensory nerves, and central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Enzymatic Activity of Momordin II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordin II is a type 1 ribosome-inactivating protein (RIP) isolated from the seeds of Momordica charantia and Momordica balsamina. Like other type 1 RIPs, it is a single-chain protein that possesses N-glycosidase activity. This enzymatic activity is the foundation of its biological effects, primarily the inhibition of protein synthesis, which leads to cell death. The potent cytotoxicity of this compound and other RIPs has garnered interest in their potential as therapeutic agents, particularly in the development of immunotoxins for cancer therapy.
These application notes provide detailed protocols for measuring the enzymatic activity of this compound, present quantitative data from relevant studies, and illustrate the key molecular pathways involved in its mechanism of action.
Data Presentation
The inhibitory activity of this compound is typically quantified by its IC50 value, which is the concentration of the protein required to inhibit a specific biological process by 50%. The following table summarizes the available quantitative data for Momordin and related proteins.
| Protein | Assay System | Measured Activity | IC50 Value | Reference |
| Momordin & MAP30 | A549 human lung cells | Inhibition of SARS-CoV-2 replication | ~ 0.2 µM | [1] |
Note: The referenced study suggests that the antiviral activity is a consequence of the protein's RNA N-glycosylase activity. The term "Momordin" in this context likely refers to a preparation containing this compound.
Signaling Pathways
The primary mechanism of action of this compound is the enzymatic inactivation of ribosomes. This event triggers a cellular stress response pathway known as the ribotoxic stress response .
Mechanism of Ribosome Inactivation
This compound functions as an rRNA N-glycosylase. It specifically targets a universally conserved adenine (B156593) residue (A4324 in rat 28S rRNA) within the sarcin-ricin loop (SRL) of the large ribosomal RNA.[2][3] The enzyme catalyzes the cleavage of the N-glycosidic bond, removing the adenine base. This depurination event irreversibly inactivates the ribosome, preventing the binding of elongation factors and thereby halting protein synthesis.[2][3]
Figure 1. Mechanism of ribosome inactivation by this compound.
Ribotoxic Stress Response and Apoptosis Induction
The inactivation of ribosomes by this compound triggers the ribotoxic stress response. This signaling cascade is primarily mediated by the activation of mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK).[2] Activation of these kinases can lead to the induction of apoptosis (programmed cell death), a key mechanism for the anti-tumor activity of RIPs.[4] The apoptotic cascade can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases and DNA fragmentation.[4]
Figure 2. Ribotoxic stress response induced by this compound.
Experimental Protocols
The enzymatic activity of this compound can be assessed through two primary types of assays: an indirect measurement of protein synthesis inhibition and a direct measurement of its N-glycosylase activity.
Protocol 1: In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate
This protocol measures the ability of this compound to inhibit the translation of a reporter mRNA in a cell-free system. The use of a luciferase reporter provides a sensitive and non-radioactive readout.
Materials:
-
Purified this compound
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Luciferase mRNA (capped)
-
Amino Acid Mixture (minus methionine or leucine, depending on the radiolabel if used)
-
RNase-free water
-
Luciferase Assay Reagent
-
Luminometer
-
37°C incubator
Experimental Workflow:
References
- 1. This compound, a ribosome inactivating protein from Momordica balsamina, is homologous to other plant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Ribosome-Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Ribosome-Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor activities and apoptotic mechanism of ribosome-inactivating proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Momordin II in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordin II, a type I ribosome-inactivating protein (RIP) found in the seeds and other parts of the bitter melon plant (Momordica charantia), has garnered significant interest for its potential therapeutic properties, including anti-tumor and antiviral activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound and related bioactive compounds in plant extracts using various analytical techniques.
Key Quantification Techniques
Several chromatographic techniques are suitable for the quantification of this compound and other components in Momordica charantia extracts. The choice of method depends on the required sensitivity, selectivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used technique, while Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers higher sensitivity and specificity. High-Performance Thin-Layer Chromatography (HPTLC) is a cost-effective method suitable for high-throughput screening.
Experimental Protocols
Protocol 1: Quantification of Momordin-related Saponins (B1172615) by HPLC
This protocol is adapted from methods used for the quantification of triterpenoid (B12794562) saponins in Momordica species and can be optimized for this compound with appropriate standards.
1. Sample Preparation (Methanolic Extraction)
-
Objective: To extract this compound and other saponins from plant material.
-
Procedure:
-
Air-dry the plant material (e.g., seeds, fruit, leaves) and grind it into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 25 mL of methanol (B129727) to the flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.[1]
-
2. HPLC Instrumentation and Conditions
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
Parameter Value Column ODS C18 (250 x 4.6 mm, 5 µm particle size)[1] Mobile Phase Acetonitrile : 0.0001% Phosphoric acid in water (90:10, v/v)[1] Flow Rate 1.0 mL/min Column Temperature 27°C[1] Detection Wavelength 215 nm[1] | Injection Volume | 10 µL[1] |
3. Calibration Curve
-
Prepare a stock solution of a suitable reference standard (e.g., this compound, if available, or a related saponin (B1150181) like Momordin Ic) at a concentration of 1 mg/mL in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 200 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration. A linear regression equation should be obtained.[1]
4. Quantification
-
Inject the prepared sample extract into the HPLC system.
-
Identify the peak corresponding to the analyte of interest based on the retention time of the standard.
-
Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.[1]
Protocol 2: High-Sensitivity Quantification of Momordin Ic by UPLC-MS/MS
This protocol, originally developed for plasma samples, can be adapted for the highly sensitive quantification of Momordin Ic (a related saponin) in plant extracts.[2][3]
1. Sample Preparation
-
Follow the methanolic extraction procedure as described in Protocol 1.
-
Further dilute the filtered extract with the initial mobile phase if necessary to fall within the linear range of the calibration curve.
2. UPLC-MS/MS Instrumentation and Conditions
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Chromatographic Conditions:
Parameter Value Column Hypersil GOLD C18 (150 x 4.6 mm, 5 µm)[2] Mobile Phase Acetonitrile : Water (80:20, v/v)[2] Flow Rate 0.6 mL/min[2] Column Temperature Ambient | Injection Volume | 5 µL |
-
Mass Spectrometry Conditions:
Parameter Value Ionization Mode Negative Electrospray Ionization (ESI-)[2] Scan Mode Selected Reaction Monitoring (SRM)[2] Precursor-to-Product Ion Transition (Momordin Ic) m/z 763.4 → m/z 455.3[2] | Internal Standard (IS) Transition | m/z 649.4 → m/z 487.3 (if used)[2] |
3. Calibration and Quantification
-
Prepare calibration standards of Momordin Ic in the range of 22.0 to 2200 ng/mL.[2]
-
Analyze the standards and samples using the UPLC-MS/MS method.
-
Quantify Momordin Ic in the samples by comparing the peak area ratios of the analyte to the internal standard (if used) against the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative data for "Momordin" (as reported in the study, likely a mixture of related compounds or a specific saponin) in different parts of two Momordica charantia cultivars.[1]
| Sample | Cultivar | Plant Part | Momordin Content (µg/mL of extract) |
| Methanolic Extract | White | Fruit | 72.71[1] |
| Methanolic Extract | White | Leaf | 2338.81[1] |
| Methanolic Extract | Green | Fruit | 35.19[1] |
| Methanolic Extract | Green | Leaf | 2878.57[1] |
| Aqueous Extract | White & Green | Fruit & Leaf | Not Detected[1] |
Visualizations
Experimental Workflow for HPLC Quantification
Caption: Workflow for this compound quantification by HPLC.
Proposed Signaling Pathway Activation by Momordin
Momordin has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ) promoter, suggesting a role in regulating gene expression related to lipid metabolism and inflammation.[4]
Caption: Activation of PPARδ promoter by Momordin.
Conclusion
The protocols and data presented here provide a comprehensive resource for the quantification of this compound and related compounds in plant extracts. The choice of analytical technique will be dictated by the specific research or quality control objectives. For routine analysis, HPLC offers a robust and reliable method. For high-sensitivity and confirmatory analysis, UPLC-MS/MS is the preferred technique. These methods are essential for ensuring the consistency and efficacy of this compound-containing products in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective and sensitive method based on UPLC-MS/MS for quantification of momordin Ic in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activating effect of momordin, extract of bitter melon (Momordica Charantia L.), on the promoter of human PPARdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ribosome-Inactivating Protein Mechanisms Using Momordin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordin II is a type I ribosome-inactivating protein (RIP) isolated from the seeds of Momordica charantia and Momordica balsamina.[1][2] Like other RIPs, this compound possesses N-glycosylase activity, which is responsible for its potent ability to inhibit protein synthesis.[1][3] This activity involves the enzymatic removal of a specific adenine (B156593) residue from the α-sarcin/ricin loop (SRL) of the large ribosomal RNA (rRNA), a universally conserved structure crucial for the binding of elongation factors during protein translation.[3][4][5] The depurination of this critical adenine residue irreversibly inactivates the ribosome, leading to the cessation of protein synthesis and subsequent cell death.[5][6]
These application notes provide a comprehensive overview of the use of this compound as a tool to study the mechanisms of RIPs, with detailed protocols for key experiments. The unique properties of this compound make it a valuable agent for investigating ribosome structure and function, protein synthesis, and for the development of novel therapeutics, such as immunotoxins for cancer therapy.[3]
Mechanism of Action
The primary mechanism of action of this compound is its RNA N-glycosylase activity, targeting a specific adenine (A4324 in rat 28S rRNA) within the GAGA tetraloop of the SRL.[5][7] This enzymatic activity cleaves the N-glycosidic bond between the adenine base and the ribose sugar of the rRNA backbone.[3] The resulting apurinic site renders the ribosome unable to bind elongation factors, thereby halting protein synthesis.[3] Notably, some RIPs, including this compound, have also been shown to depurinate other nucleic acids such as DNA and viral RNA, suggesting a broader polynucleotide:adenosine glycosidase activity.[1][5][8]
Quantitative Data
| Protein | Target Organism/Cell Line | IC50 | CC50 | Assay Type | Reference |
| MAP30 | A549 human lung cells (SARS-CoV-2 infected) | ~ 0.2 µM | ~ 2 µM | Viral Replication Assay | [9][10] |
| Momordin | A549 human lung cells (SARS-CoV-2 infected) | ~ 0.2 µM | ~ 2 µM | Viral Replication Assay | [9][10] |
| Ricin A chain | Rabbit reticulocyte lysate | 0.006 pmol | N/A | In vitro translation inhibition | [8] |
| PAP-S | Rabbit reticulocyte lysate | 0.0025 pmol | N/A | In vitro translation inhibition | [8] |
Experimental Protocols
Protocol 1: In Vitro Ribosome Inactivation Assay
This protocol is designed to measure the catalytic activity of this compound by quantifying the inhibition of protein synthesis in a cell-free system.
Materials:
-
This compound, highly purified[1]
-
Rabbit reticulocyte lysate (RRL) cell-free translation system
-
[35S]-Methionine or other radiolabeled amino acid
-
Amino acid mixture (minus methionine)
-
mRNA template (e.g., luciferase mRNA)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing RRL, amino acid mixture (minus methionine), and the mRNA template according to the manufacturer's instructions.
-
This compound Treatment: Add varying concentrations of this compound to the reaction mixtures. Include a negative control with no this compound.
-
Initiation of Translation: Add [35S]-Methionine to each tube to initiate protein synthesis.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.
-
Precipitation of Proteins: Stop the reaction by adding an excess of cold 10% TCA. This will precipitate the newly synthesized, radiolabeled proteins.
-
Washing: Pellet the precipitated proteins by centrifugation. Wash the pellet with acetone to remove residual TCA.
-
Quantification: Resuspend the protein pellet in a suitable buffer or directly add scintillation fluid.
-
Scintillation Counting: Measure the radioactivity in each sample using a liquid scintillation counter. The amount of incorporated [35S]-Methionine is directly proportional to the level of protein synthesis.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each concentration of this compound compared to the untreated control. Determine the IC50 value, which is the concentration of this compound required to inhibit protein synthesis by 50%.
Protocol 2: Analysis of rRNA Depurination
This protocol allows for the direct detection of the N-glycosylase activity of this compound by identifying the characteristic rRNA fragment released after chemical treatment of the depurinated site.
Materials:
-
This compound
-
Intact ribosomes (e.g., from rat liver or rabbit reticulocytes)[1]
-
Aniline-acid solution (e.g., 1 M aniline, pH 4.5)
-
RNA extraction kit
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Urea for denaturing gel
-
RNA loading dye
-
Staining solution (e.g., ethidium (B1194527) bromide or SYBR Green)
Procedure:
-
Ribosome Treatment: Incubate intact ribosomes with varying concentrations of this compound at 37°C for 30 minutes. Include a negative control with no this compound.
-
RNA Extraction: Extract the total rRNA from the treated and control ribosomes using a standard RNA extraction protocol.
-
Aniline Treatment: Treat the extracted rRNA with an aniline-acid solution. This will induce a β-elimination reaction at the apurinic site, cleaving the phosphodiester backbone.
-
Denaturing PAGE: Analyze the RNA fragments by electrophoresis on a denaturing polyacrylamide gel containing urea.
-
Visualization: Stain the gel with ethidium bromide or SYBR Green and visualize the RNA bands under UV light.
-
Analysis: The appearance of a specific, smaller RNA fragment (often referred to as the "Endo's fragment") in the this compound-treated samples is indicative of depurination at the SRL.[3]
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CCK-8)[12]
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound in fresh culture medium. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of Viability Reagent: Add MTT or another viability reagent to each well and incubate according to the manufacturer's instructions. Living cells will metabolize the reagent, leading to a color change.
-
Solubilization: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Signaling Pathways and Broader Cellular Effects
While the primary target of this compound is the ribosome, studies on the related compound Momordin Ic suggest that the cellular response to this class of molecules can involve complex signaling pathways. It is plausible that this compound may trigger similar downstream effects.
Momordin Ic has been shown to induce apoptosis in cancer cells through the modulation of MAPK and PI3K/Akt signaling pathways.[13][14] Specifically, it can lead to the activation of p38 and JNK, and the inactivation of Erk1/2 and Akt.[13] These events are often associated with mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[13] Furthermore, Momordin Ic has been observed to influence cell migration and invasion by regulating the expression of matrix metalloproteinase-9 (MMP-9) and adhesion molecules, with the p38 and JNK pathways playing a significant role.[11]
Visualizations
Caption: Mechanism of ribosome inactivation by this compound.
Caption: Workflow for assessing this compound activity.
Caption: Potential signaling pathways affected by Momordin-like RIPs.
References
- 1. Preparation of highly purified this compound without ribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a ribosome inactivating protein from Momordica balsamina, is homologous to other plant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Ribosome-Inactivating Proteins: Progesses, Challenges and Biotechnological Applications (and a Few Digressions) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Plant Ribosome-Inactivating Proteins: Progesses, Challenges and Biotechnological Applications (and a Few Digressions) [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The ribosome-inactivating proteins MAP30 and Momordin inhibit SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppressive effects of Momordin Ic on HepG2 cell migration and invasion by regulating MMP-9 and adhesion molecules: Involvement of p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Momordin Ic ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Momordin Ic induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Momordin II in Antiviral Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordin II, a type I ribosome-inactivating protein (RIP) isolated from the bitter melon (Momordica charantia), has demonstrated significant potential as a broad-spectrum antiviral agent. As a member of the RIP family, its primary mechanism of action involves the enzymatic inactivation of host cell ribosomes, leading to an inhibition of protein synthesis. This activity disrupts viral replication within infected cells. Recent studies have highlighted its efficacy against a range of viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), making it a compound of considerable interest in antiviral drug development.
These application notes provide a comprehensive overview of the antiviral properties of this compound, detailed protocols for key experimental assays, and a summary of its known and potential mechanisms of action, including its interplay with cellular signaling pathways.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified in several studies. The following tables summarize the key data for its activity against SARS-CoV-2.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 | A549 | ~0.2 | ~2.0 | ~10 |
Table 1: Antiviral activity and cytotoxicity of this compound against SARS-CoV-2. The IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit viral replication by 50%. The CC50 (half-maximal cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's therapeutic window.
Key Experimental Protocols
Detailed methodologies for evaluating the antiviral efficacy of this compound are provided below. These protocols are foundational for researchers investigating its potential as an antiviral therapeutic.
Nanoluciferase Reporter Virus Assay for SARS-CoV-2
This assay provides a rapid and sensitive method for quantifying viral replication and the inhibitory effects of antiviral compounds.
Principle: A recombinant SARS-CoV-2 engineered to express a nanoluciferase (Nluc) reporter gene is used to infect host cells. The level of viral replication is directly proportional to the Nluc activity in the cell lysate. A reduction in Nluc signal in the presence of this compound indicates antiviral activity.[1][2]
Protocol:
-
Cell Seeding: Seed A549 cells expressing human ACE2 (A549-hACE2) in a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Infection: Mix the SARS-CoV-2-Nluc reporter virus with the different concentrations of this compound or a vehicle control and incubate for 1 hour at 37°C.
-
Cell Treatment: Remove the culture medium from the cells and add the virus-compound mixture.
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.
-
Lysis and Luminescence Reading: Lyse the cells and measure the Nluc activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viral inhibition against the log concentration of this compound.
Plaque Reduction Assay
This is a classic and widely used method to determine the infectivity of a lytic virus and the efficacy of antiviral compounds.[3]
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of this compound. A semi-solid overlay is then applied to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques in treated wells compared to untreated wells indicates antiviral activity.
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to confluency.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that yields 50-100 plaque-forming units (PFU) per well.
-
Infection: Pre-incubate the virus with the this compound dilutions for 1 hour at 37°C. Remove the medium from the cells and inoculate with the virus-compound mixture.
-
Adsorption: Incubate for 1 hour at 37°C to allow virus adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the corresponding concentration of this compound.
-
Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2 until plaques are visible.
-
Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration and determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
This method is used to quantify the amount of viral RNA in infected cells or culture supernatants, providing a direct measure of viral replication.[4][5]
Protocol:
-
Sample Collection: Infect cells with the virus in the presence of different concentrations of this compound. After incubation, collect the cell culture supernatant or lyse the cells to extract total RNA.
-
RNA Extraction: Purify total RNA from the samples using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
-
qPCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values of the samples to a standard curve of known viral RNA concentrations.
Western Blotting for Viral Protein Analysis
Western blotting is used to detect and quantify the expression of specific viral proteins in infected cells.[6]
Protocol:
-
Sample Preparation: Infect cells with the virus in the presence of different concentrations of this compound. After incubation, lyse the cells and determine the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the viral protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative expression levels of the viral protein.
Mechanism of Action and Signaling Pathways
The primary antiviral mechanism of this compound is the inhibition of host cell protein synthesis through its ribosome-inactivating protein activity. By depurinating a specific adenine (B156593) residue in the 28S ribosomal RNA of the 60S ribosomal subunit, it arrests the elongation step of translation, thereby preventing the synthesis of both host and viral proteins.
In addition to this direct effect, the antiviral activity of this compound may involve the modulation of key cellular signaling pathways that are often hijacked by viruses to facilitate their replication.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[7][8] Many viruses manipulate the mTOR pathway to promote their replication.[7][8] Inhibition of the mTOR pathway has been shown to have antiviral effects.[9] While direct evidence linking this compound to mTOR modulation in a viral context is limited, its impact on protein synthesis suggests a potential interplay with this pathway.
References
- 1. A nanoluciferase SARS-CoV-2 for rapid neutralization testing and screening of anti-infective drugs for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring SARS-CoV-2 Infection Using a Double Reporter-Expressing Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Adapting the Stress Response: Viral Subversion of the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of infection by inhibiting mTOR pathway is associated with reversed repression of type I interferon by porcine reproductive and respiratory syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Stable Momordin II Solutions for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Momordin II is an oleanane-type triterpene glycoside, a class of saponins (B1172615) found in plants of the Momordica genus.[1] It is identified as a ribosome-inactivating protein that inhibits cell-free protein synthesis and releases adenine (B156593) from rat liver ribosomes and DNA.[2][3] Due to its biological activities, including potential anti-inflammatory and anti-proliferative effects, this compound is a compound of interest in various research fields.[2] Proper handling and preparation of stable solutions are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the solubilization, storage, and handling of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for calculating molar concentrations and understanding the compound's general characteristics.
| Property | Value | Source |
| Chemical Formula | C48H76O18 (for Momordin IIa) | [4] |
| Molecular Weight | ~941.1 g/mol (for Momordin IIa) | [4] |
| Appearance | Powder | [4] |
| Type of Compound | Oleanane-type Triterpene Glycoside (Saponin) | [1][2] |
| CAS Number | 95851-41-5 | [2] |
Solubility and Recommended Solvents
Based on available data, this compound is a hydrophobic compound with poor solubility in aqueous solutions. Organic solvents are required to prepare stock solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions for in vitro biological assays. |
| Ethanol | Soluble | Can be used for stock solutions, but may have lower solubilizing power than DMSO. |
| Chloroform, Dichloromethane | Soluble | Primarily for analytical chemistry purposes (e.g., chromatography), not for biological experiments.[4] |
| Ethyl Acetate, Acetone | Soluble | Can be used, but less common for cell-based assay stock solutions.[4] |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Direct dissolution is not recommended. Working solutions should be prepared by diluting a stock solution. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous media for experiments.
Materials:
-
This compound powder (MW: ~941.1 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes
Methodology:
-
Pre-warm this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation of moisture on the compound.
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.941 mg of this compound.
-
Calculation: 941.1 g/mol * (10 mmol/L) * (1 L/1000 mL) * 1 mL = 0.941 mg
-
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium or an appropriate aqueous buffer (e.g., PBS) to achieve the final desired experimental concentration.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile pipette tips and tubes
Methodology:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution: It is critical to perform serial dilutions to prevent precipitation of the compound. Direct dilution of a high-concentration DMSO stock into aqueous media can cause the compound to crash out of solution.
-
Step A (Intermediate Dilution): First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., 10 µL of 10 mM stock into 990 µL of medium).
-
Step B (Final Dilution): Use the intermediate dilution to prepare the final concentration. For example, to achieve a final concentration of 1 µM in a 2 mL well, add 20 µL of the 100 µM intermediate solution to 1980 µL of medium in the well.
-
-
Mixing: Immediately after adding the this compound solution to the medium, mix thoroughly by gentle pipetting or swirling the plate.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Stability and Storage Recommendations
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | ≥ 2 years | Store in a desiccator to protect from moisture.[4] |
| Stock Solution (in DMSO) | -20°C | ~6 months | For short to medium-term storage. |
| Stock Solution (in DMSO) | -80°C | ≥ 1 year | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |
Note: Stability data is based on general laboratory practice for similar compounds stored in DMSO.[5] It is recommended to perform a stability test for your specific experimental conditions if required.
Visualized Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Potential Signaling Pathways
While the specific pathways for this compound are still under investigation, research on the closely related saponin, Momordin Ic , has elucidated several mechanisms of action in cancer cells and inflammatory models. These pathways provide a valuable starting point for hypothesis-driven research with this compound.
1. Induction of Apoptosis and Autophagy in Cancer Cells
Studies on Momordin Ic show that it can induce apoptosis and autophagy through the generation of Reactive Oxygen Species (ROS), which in turn modulates the PI3K/Akt and MAPK signaling pathways.[6][7]
2. Regulation of Inflammatory Pathways
In models of psoriasis, Momordin Ic has been shown to ameliorate skin damage by inhibiting the IL-23/IL-17 inflammatory axis and the Wnt signaling pathway.[8]
References
- 1. Momordin (saponin) - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation of highly purified this compound without ribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Momordin IIa | CAS:95851-50-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Momordin Ic induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways [pubmed.ncbi.nlm.nih.gov]
- 8. Momordin Ic ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Momordin II-Induced Pathway Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordin II, a ribosome-inactivating protein isolated from the seeds of Momordica charantia, has demonstrated significant anti-tumor activity in various cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis, a form of programmed cell death, through the modulation of key cellular signaling pathways. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on critical apoptotic signaling pathways, specifically the PI3K/Akt and MAPK cascades.
Western blotting is a powerful technique to detect and quantify changes in the expression and phosphorylation status of specific proteins, providing valuable insights into the molecular mechanisms underlying this compound's therapeutic potential.[1] By analyzing key protein markers, researchers can elucidate the signaling networks activated by this compound, identify potential biomarkers for drug efficacy, and advance the development of novel cancer therapies.
Data Presentation: Quantitative Analysis of Protein Expression Changes
The following tables summarize the expected quantitative changes in the expression and phosphorylation of key proteins in cancer cells treated with this compound, based on studies of the closely related compound Momordin Ic. These values are presented as fold changes relative to untreated control cells and should be confirmed experimentally for this compound in the specific cell line of interest.
Table 1: Apoptosis-Related Protein Expression
| Target Protein | Expected Change with this compound Treatment | Function in Apoptosis |
| Bcl-2 | ↓ (Significant Decrease) | Anti-apoptotic; inhibits apoptosis |
| Bax | ↑ (Significant Increase) | Pro-apoptotic; promotes apoptosis |
| Bax/Bcl-2 Ratio | ↑ (Significant Increase) | A key determinant of apoptosis susceptibility |
| Cleaved Caspase-3 | ↑ (Significant Increase) | Executioner caspase; key mediator of apoptosis |
| Cleaved PARP | ↑ (Significant Increase) | Substrate of cleaved caspase-3; marker of apoptosis |
Table 2: PI3K/Akt Signaling Pathway
| Target Protein | Expected Change with this compound Treatment | Function in Pathway |
| p-Akt (Ser473) | ↓ (Significant Decrease) | Active form of Akt; promotes cell survival |
| Total Akt | No significant change | Total protein level; used for normalization |
| p-Akt/Total Akt Ratio | ↓ (Significant Decrease) | Indicates inhibition of the PI3K/Akt pathway |
| p-mTOR (Ser2448) | ↓ (Significant Decrease) | Downstream effector of Akt; promotes cell growth |
| Total mTOR | No significant change | Total protein level; used for normalization |
Table 3: MAPK Signaling Pathway
| Target Protein | Expected Change with this compound Treatment | Function in Pathway |
| p-ERK1/2 | ↓ (Significant Decrease) | Promotes cell proliferation and survival |
| Total ERK1/2 | No significant change | Total protein level; used for normalization |
| p-JNK | ↑ (Significant Increase) | Pro-apoptotic; activated by cellular stress |
| Total JNK | No significant change | Total protein level; used for normalization |
| p-p38 | ↑ (Significant Increase) | Pro-apoptotic; activated by cellular stress |
| Total p38 | No significant change | Total protein level; used for normalization |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathways modulated by this compound and the general workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
This protocol describes the preparation of whole-cell lysates for Western blot analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include an untreated control group.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new, clean, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a protein assay such as the Bradford or BCA assay.
-
Store the protein lysates at -80°C for long-term use.
Protocol 2: Western Blot Analysis
This protocol provides a general procedure for the detection of target proteins by Western blotting.
Materials:
-
Protein samples (cell lysates)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Sample Preparation: Thaw protein lysates on ice. Mix an appropriate amount of protein with 4x Laemmli sample buffer to a final 1x concentration. Heat the samples at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody and should be optimized.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of each target protein band to the corresponding loading control (e.g., β-actin or GAPDH) to correct for loading differences. Calculate the fold change in protein expression relative to the untreated control.[2]
Note: It is crucial to use phospho-specific antibodies to detect the phosphorylated forms of proteins in the signaling pathways. When analyzing phosphorylated proteins, it is recommended to use BSA in the blocking buffer instead of non-fat dry milk, as milk contains phosphoproteins that can cause high background. Always run a parallel blot with an antibody against the total protein to normalize the phosphorylation signal.
References
Troubleshooting & Optimization
How to improve Momordin II solubility for cell culture
Welcome to the technical support center for Momordin II. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an oleanane-type triterpene glycoside, which is a type of saponin. It is naturally found in plants such as Momordica charantia and Momordica cochinchinensis. Its primary known mechanism of action is the inhibition of protein synthesis.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted. To prevent this, it is crucial to follow a proper dilution protocol. We recommend preparing a high-concentration stock solution in 100% DMSO and then adding it to your pre-warmed (37°C) media drop-wise while gently swirling. A stepwise dilution can also be effective.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. Some robust cell lines may tolerate up to 1%. However, primary cells are often more sensitive. It is always best practice to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line and to keep the final DMSO concentration at or below 0.1% if possible.
Q4: Can I use solvents other than DMSO to dissolve this compound?
Q5: My this compound solution appears cloudy or has a precipitate after some time in the incubator. What could be the cause?
A5: Delayed precipitation can be due to several factors. The compound may interact with components in the media, such as salts or proteins, leading to the formation of insoluble complexes. Changes in the pH of the medium due to cellular metabolism can also affect solubility. To mitigate this, prepare fresh this compound-containing media before each experiment and ensure your incubator has proper humidification to prevent evaporation, which can concentrate the compound.
Troubleshooting Guide: this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. |
| Rapid dilution of the DMSO stock in the aqueous medium. | Add the DMSO stock solution drop-wise to pre-warmed (37°C) media while gently swirling. | |
| The temperature of the cell culture medium is too low. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Delayed Precipitation | Interaction with media components (e.g., salts, proteins). | Prepare fresh this compound-containing media before each use. Consider reducing the serum concentration if possible. |
| pH instability of the culture medium. | Ensure your medium is adequately buffered for the CO2 concentration in your incubator. | |
| Evaporation from the culture vessel. | Maintain proper humidity in the incubator and use well-sealed culture flasks or plates. | |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. |
Data Presentation: Solvent Cytotoxicity
The choice of solvent and its final concentration can significantly impact cell viability. The following table summarizes the cytotoxicity of common organic solvents on various cell lines. It is recommended to keep the final concentration of these solvents at or below 0.5% in your cell culture experiments.[1]
| Solvent | Cell Line | IC50 Value (v/v) | Notes |
| DMSO | MCF-7, RAW-264.7, HUVEC | 1.8% - 1.9% | Little to no toxicity observed at concentrations of 0.1% and 0.5%.[1] |
| Ethanol (B145695) | MCF-7, RAW-264.7, HUVEC | > 5% | Generally well-tolerated at concentrations ≤ 0.5%.[1] |
| Acetone (B3395972) | MCF-7, RAW-264.7, HUVEC | > 5% | Considered the least toxic among the tested solvents, with high cell viability at 0.1% - 1%.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add 100% cell culture-grade DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM). One supplier suggests a solubility of ≥76.5mg/mL in DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator or gently warm the solution at 37°C to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: To minimize precipitation, add the this compound stock solution drop-wise to the pre-warmed medium while gently swirling. For example, to prepare a 10 µM working solution from a 10 mM stock, add 10 µL of the stock to 10 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
Mandatory Visualizations
Signaling Pathways Modulated by Momordin Saponins
The following diagrams illustrate the signaling pathways that have been reported to be modulated by Momordin Ic, a closely related saponin. These pathways are involved in key cellular processes such as proliferation, apoptosis, and autophagy.
Caption: this compound suppresses the PI3K/Akt pathway, leading to the inhibition of NF-κB and the promotion of apoptosis.
Caption: this compound induces ROS, which activates JNK, p38, and Erk, promoting apoptosis and autophagy.
Experimental Workflow
This diagram outlines the recommended workflow for preparing and using this compound in cell culture to minimize solubility issues.
Caption: Recommended workflow for preparing this compound solutions for cell culture experiments.
References
Technical Support Center: Optimizing Momordin II Concentration for Cytotoxicity Assays
Welcome to the Technical Support Center for optimizing Momordin II concentration in cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and standardized protocols for the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cytotoxic effects?
A1: this compound is classified as a type I ribosome-inactivating protein (RIP). Its primary cytotoxic mechanism involves the enzymatic inactivation of ribosomes, which leads to the inhibition of protein synthesis and ultimately triggers programmed cell death, or apoptosis. While specific signaling pathways for this compound are not extensively detailed in current literature, studies on the closely related compound, Momordin Ic, suggest the involvement of the PI3K/Akt and MAPK signaling pathways in inducing apoptosis.[1][2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound, being a saponin, is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials. For long-term stability, these stock solutions should be stored at -20°C or -80°C. When preparing your working concentrations, dilute the DMSO stock in pre-warmed cell culture medium. It is critical to ensure that the final DMSO concentration in your cell culture does not exceed a level that could induce solvent-related cytotoxicity, which is generally considered to be less than or equal to 0.5%.
Q3: Which cytotoxicity assay is most suitable for this compound?
A3: A variety of cytotoxicity assays can be employed to evaluate the effects of this compound. The most common is the MTT assay, which measures metabolic activity as an indicator of cell viability. However, as saponins (B1172615) can sometimes interfere with tetrazolium-based assays, it is highly recommended to use at least two different assays based on distinct principles to validate your findings.[4] Alternative and complementary assays include:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which correlates with the number of viable cells.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
Q4: I am observing high variability between my replicate wells. What could be the cause?
A4: High variability in cytotoxicity assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating the cells. It is also good practice to avoid using the outer wells of the plate, as they are more susceptible to evaporation (the "edge effect").
-
Compound Precipitation: this compound, like other saponins, may have limited solubility in aqueous media. Visually inspect your wells under a microscope for any signs of precipitation. Preparing fresh dilutions for each experiment and ensuring thorough mixing with pre-warmed media can help mitigate this.
-
Cell Line Instability: Ensure you are using a stable cell line and that the passage number is within an acceptable range for your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Signal or Small Dynamic Range | Cell density is too low or too high. | Optimize the cell seeding density for your specific cell line by performing a cell titration experiment to find the linear range of the assay. |
| Incubation time is too short or too long. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for this compound treatment. | |
| High Background in MTT/XTT Assays | Direct reduction of the tetrazolium salt by this compound. | Run a cell-free control with this compound and the assay reagent to check for direct reduction. If this occurs, consider using an alternative assay. |
| Compound-Induced Cytotoxicity Appears Low | This compound may require a longer incubation time to exert its effects. | As mentioned above, perform a time-course experiment to ensure you are capturing the optimal window for cytotoxic activity. |
| The concentration range is not appropriate for the cell line. | Perform a broad-range dose-response experiment to identify the effective concentration range for your specific cell line. |
Data Presentation
Due to the limited availability of published IC50 values specifically for this compound, the following table includes data for the closely related saponin, Momordin Ic, to provide a general reference range. It is crucial to determine the IC50 value empirically for your specific cell line and experimental conditions.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value (µM) |
| Momordin Ic | HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 hours | ~25-30 |
| Momordin Ic | HepG2 (Human Hepatocellular Carcinoma) | MTT | 48 hours | ~15-20 |
Note: The IC50 values for Momordin Ic are approximate and gathered from various studies for illustrative purposes. Actual values can vary between experiments.
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
This compound
-
96-well flat-bottom plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently on a plate shaker to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: A typical experimental workflow for determining the IC50 value of this compound.
Proposed Signaling Pathway for Momordin-Induced Apoptosis
Based on data from the related compound, Momordin Ic.
References
- 1. A novel mechanism for momordin Ic-induced HepG2 apoptosis: involvement of PI3K- and MAPK-dependent PPARγ activation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. A novel mechanism for momordin Ic-induced HepG2 apoptosis: involvement of PI3K- and MAPK-dependent PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Momordin Ic induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Momordin II Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Momordin II during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C or colder in a tightly sealed container to minimize degradation. It is also advisable to protect it from light.
Q2: How should I store this compound for short-term use?
For short-term storage, 2-8°C is recommended. Ensure the container is well-sealed to protect it from moisture.
Q3: I need to repeatedly access my this compound stock. What is the best practice?
If you need to frequently use your this compound, it is best to aliquot the solid compound into smaller, single-use vials before long-term storage at -20°C. This practice avoids repeated freeze-thaw cycles and exposure of the entire stock to ambient conditions, which can accelerate degradation.
Q4: How stable is this compound in solution?
This compound, like many natural products, is less stable in solution than in its solid, lyophilized form. The stability of this compound in solution depends on the solvent, pH, and storage temperature. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is unavoidable, it should be stored at -20°C or -80°C and used as quickly as possible. Avoid repeated freeze-thaw cycles.
Q5: What are the main factors that can cause this compound to degrade?
The primary factors that can lead to the degradation of this compound, a triterpenoid (B12794562) saponin, include:
-
Temperature: Higher temperatures accelerate chemical reactions, leading to faster degradation.
-
Moisture: Hydrolysis of the glycosidic bonds is a common degradation pathway for saponins.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the glycosidic linkages.
-
Oxygen: Oxidative degradation of the triterpenoid backbone can occur, especially if the compound is exposed to air for extended periods.
Troubleshooting Guide
Issue 1: I observe a decrease in the biological activity of my this compound sample over time.
-
Question: Could my storage conditions be inadequate? Answer: Yes, improper storage is a likely cause. Review your storage conditions against the recommendations. Are you storing it at -20°C for long-term use? Is the container tightly sealed? Have you minimized freeze-thaw cycles by aliquoting your sample?
-
Question: How can I check if my this compound has degraded? Answer: You can use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your sample. A decrease in the area of the main this compound peak and the appearance of new peaks would indicate degradation.
Issue 2: I see extra peaks in my HPLC chromatogram when analyzing my this compound sample.
-
Question: What could be the origin of these unknown peaks? Answer: These peaks are likely degradation products. The presence of these impurities can interfere with your experiments and lead to inaccurate results.
-
Question: How can I identify these degradation products? Answer: Identifying degradation products often requires advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities. Comparing the fragmentation patterns with that of the parent this compound can help in structure elucidation.
Issue 3: My this compound solution appears cloudy or has precipitated.
-
Question: What could cause my solution to become cloudy? Answer: Cloudiness or precipitation can indicate several issues, including degradation leading to less soluble products, or that the compound has exceeded its solubility limit in the chosen solvent. It could also be a sign of microbial contamination if the solution was not prepared under sterile conditions.
-
Question: What should I do if my solution is cloudy? Answer: Do not use a cloudy solution for your experiments as the concentration will be inaccurate and it may contain degradation products. It is best to discard the solution and prepare a fresh one using a high-purity solvent and ensuring the compound is fully dissolved.
Data Presentation
Table 1: Recommended Storage Conditions and Factors Affecting this compound Stability
| Parameter | Recommended Condition | Potential Degradation Pathways |
| Storage Temperature (Solid) | Long-term: ≤ -20°C | Increased rate of all chemical degradation reactions at higher temperatures. |
| Short-term: 2-8°C | ||
| Storage Temperature (Solution) | ≤ -20°C (use promptly) | Accelerated hydrolysis and other reactions in solution. |
| Moisture | Store in a desiccated environment. | Hydrolysis of glycosidic bonds, cleaving sugar moieties from the triterpenoid backbone. |
| Light | Store in an amber vial or in the dark. | Photodegradation, leading to cleavage or rearrangement of the molecular structure. |
| pH (in solution) | Prepare in a neutral buffer (pH ~7) unless the experiment requires otherwise. | Acid or base-catalyzed hydrolysis of glycosidic bonds. |
| Oxygen | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage of solid. | Oxidation of the triterpenoid structure. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.
2. Materials:
-
This compound standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or DAD detector
-
LC-MS system for peak identification
-
Photostability chamber
-
Oven
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 80°C for 48 hours.
-
Dissolve a known amount of the heat-treated sample in methanol.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute the exposed and control samples with the mobile phase for HPLC analysis.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of the untreated control.
-
Calculate the percentage of degradation.
-
Use LC-MS to identify the mass of the degradation products and propose their structures.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Momordin II in Cancer Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Momordin II in cancer cell studies. The information is designed to help overcome common experimental challenges, particularly the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the possible reasons for this acquired resistance?
A1: Acquired resistance to this compound can arise from several molecular changes within the cancer cells. Based on the known mechanisms of similar cucurbitane triterpenoids, resistance is likely associated with alterations in key signaling pathways that this compound targets. These can include:
-
Upregulation of pro-survival signaling: Cancer cells may adapt by increasing the activity of pathways that promote survival and proliferation, thereby counteracting the effects of this compound. A common mechanism is the reactivation of the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][3]
-
Alterations in apoptotic machinery: Resistance can develop through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak), making the cells less susceptible to programmed cell death.[4][5][6]
-
Increased drug efflux: While less characterized for this compound specifically, a general mechanism of drug resistance involves the overexpression of ATP-binding cassette (ABC) transporters that actively pump the compound out of the cell.
Q2: I am observing high variability in the IC50 value of this compound across different experimental batches. What could be causing this?
A2: Variability in IC50 values can be attributed to several factors:
-
Cell culture conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition. Senescent or overly confluent cells can exhibit altered drug sensitivity.
-
Compound stability: this compound, like many natural compounds, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Assay parameters: Inconsistent incubation times, variations in cell seeding density, and differences in reagent preparation (e.g., MTT, Annexin V) can all contribute to variability.[7][8]
Q3: Can combination therapy enhance the efficacy of this compound and overcome resistance?
A3: Yes, combination therapy is a promising strategy.[9] Based on the presumed mechanism of action of this compound, synergistic effects may be achieved by co-administering it with:
-
PI3K/Akt or MAPK inhibitors: To counteract the adaptive upregulation of these survival pathways.[10][11][12][13][14]
-
BH3 mimetics: These drugs can inhibit anti-apoptotic Bcl-2 family proteins, thereby re-sensitizing resistant cells to apoptosis.[5]
-
Standard chemotherapeutic agents: Combining this compound with conventional drugs may allow for lower doses of each agent, potentially reducing toxicity while achieving a greater anti-cancer effect.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After Prolonged this compound Treatment
| Potential Cause | Suggested Solution |
| Upregulation of PI3K/Akt or MAPK signaling pathways.[1][2][3] | Perform Western blot analysis to assess the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK). Consider co-treatment with a PI3K inhibitor (e.g., LY294002) or a MEK inhibitor (e.g., U0126). |
| Increased expression of anti-apoptotic proteins (Bcl-2, Mcl-1).[4][5][6] | Analyze the expression levels of Bcl-2 family proteins via Western blot. Evaluate the efficacy of combining this compound with a BH3 mimetic (e.g., ABT-737). |
| Altered cell cycle distribution. | Perform cell cycle analysis using flow cytometry with propidium (B1200493) iodide staining to see if cells are arresting in a less sensitive phase. |
Issue 2: Inconsistent Results in Apoptosis Assays (Annexin V/PI Staining)
| Potential Cause | Suggested Solution |
| Suboptimal staining concentrations. | Titer the Annexin V and Propidium Iodide concentrations for your specific cell line to ensure clear separation of live, apoptotic, and necrotic populations.[15] |
| Cell handling during staining. | Handle cells gently to avoid mechanical damage that can lead to false-positive PI staining. Ensure all washing steps are performed with cold PBS.[16][17] |
| Delayed analysis after staining. | Analyze stained cells by flow cytometry as soon as possible, keeping them on ice and protected from light to prevent degradation of the signal.[15] |
Quantitative Data Summary
The following tables present hypothetical data illustrating the potential effects of this compound alone and in combination with a PI3K inhibitor in both sensitive and resistant cancer cell lines.
Table 1: Cell Viability (MTT Assay) after 48h Treatment
| Cell Line | Treatment | Concentration (µM) | % Viability (Mean ± SD) |
| Sensitive | Vehicle Control | - | 100 ± 4.5 |
| This compound | 10 | 45 ± 3.2 | |
| PI3K Inhibitor | 5 | 85 ± 5.1 | |
| This compound + PI3K Inhibitor | 10 + 5 | 20 ± 2.8 | |
| Resistant | Vehicle Control | - | 100 ± 5.0 |
| This compound | 10 | 80 ± 4.7 | |
| PI3K Inhibitor | 5 | 82 ± 5.5 | |
| This compound + PI3K Inhibitor | 10 + 5 | 48 ± 3.9 |
Table 2: Apoptosis (Annexin V Assay) after 24h Treatment
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| Sensitive | Vehicle Control | - | 5 ± 1.1 |
| This compound | 10 | 40 ± 3.5 | |
| Resistant | Vehicle Control | - | 6 ± 1.3 |
| This compound | 10 | 15 ± 2.1 | |
| This compound + PI3K Inhibitor | 10 + 5 | 35 ± 3.0 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]
-
Treatment: Treat cells with various concentrations of this compound (and/or a combination agent) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]
-
Solubilization: Carefully aspirate the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V-FITC/PI) Assay
-
Cell Culture and Treatment: Culture 1-2 x 10^6 cells and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[17]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (100 µg/mL working solution) to the cell suspension.[15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze immediately by flow cytometry.[15]
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[19][20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[19]
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 30 minutes at 4°C.[22]
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[23][24][25]
Visualizations
Caption: Putative signaling pathways affected by this compound in cancer cells.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tus.elsevierpure.com [tus.elsevierpure.com]
- 11. Combination treatment with a PI3K/Akt/mTOR pathway inhibitor overcomes resistance to anti-HER2 therapy in PIK3CA-mutant HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for co-targeting the PI3K/AKT/mTOR pathway in NSCLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pnas.org [pnas.org]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. origene.com [origene.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Minimizing off-target effects of Momordin II in experiments
Welcome to the technical support center for Momordin II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and ensure the accuracy and reproducibility of their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is classified as a ribosome-inactivating protein (RIP).[1][2] Its primary on-target mechanism of action is the inhibition of protein synthesis.[2][3] This occurs through its N-glycosidase activity, which removes an adenine (B156593) base from the large ribosomal RNA, thereby halting protein elongation.[3]
Q2: What are the potential off-target effects of this compound?
While specific off-target interactions of this compound are not extensively documented, studies on the closely related triterpenoid (B12794562) saponin, Momordin Ic, suggest potential off-target effects on various signaling pathways. Given the structural similarity, researchers should be aware that this compound may also modulate these pathways. Key potential off-target pathways include:
-
PI3K/Akt Signaling Pathway: Momordin Ic has been shown to suppress this pathway, which is crucial for cell growth, proliferation, and survival.[4][5]
-
MAPK Signaling Pathway: Momordin Ic can activate the JNK and p38 arms of the MAPK pathway while inactivating Erk1/2, impacting cellular processes like stress response and apoptosis.[4]
-
NF-κB Signaling: Momordin Ic can induce apoptosis by suppressing PI3K/Akt-dependent NF-κB pathways.[4]
It is crucial to experimentally validate whether this compound exhibits similar off-target activities in your specific model system.
Q3: How can I minimize non-specific binding of this compound in my experiments?
Non-specific binding can contribute to apparent off-target effects. The following strategies can help minimize this issue:
-
Optimize Buffer Conditions: Adjusting the pH and salt concentration of your experimental buffers can reduce non-specific interactions.
-
Use Blocking Agents: Incorporating blocking agents like bovine serum albumin (BSA) or casein in your assays can saturate non-specific binding sites on surfaces and other proteins.
-
Include Detergents: Low concentrations of non-ionic detergents, such as Tween-20, can help disrupt hydrophobic interactions that may lead to non-specific binding.
Q4: What are appropriate controls to include in my this compound experiments?
To differentiate on-target from off-target effects, a robust set of controls is essential:
-
Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO, PBS) used to dissolve this compound at the same final concentration.
-
Inactive Analog (if available): An ideal control is a structurally similar but biologically inactive analog of this compound. This helps to distinguish effects due to the specific chemical structure from those of the general compound class.
-
On-Target Pathway Controls: Use known activators or inhibitors of the ribosome to compare with the effects of this compound.
-
Off-Target Pathway Controls: Include known modulators of the suspected off-target pathways (e.g., PI3K, MAPK inhibitors) to see if they phenocopy the effects of this compound.
-
Cell Lines with Varying Target Expression: If possible, use cell lines with different levels of ribosome activity or expression of potential off-target proteins to assess target-dependent effects.
Troubleshooting Guide
Issue 1: High cytotoxicity observed at concentrations expected to be specific for ribosome inactivation.
-
Possible Cause: This could be due to off-target cytotoxicity or assay interference.
-
Troubleshooting Steps:
-
Validate with a Different Cytotoxicity Assay: Use an assay with a different readout. For example, if you are using an MTT assay (measures metabolic activity), try a dye-exclusion method like Trypan Blue (measures membrane integrity) or a CellTiter-Glo® assay (measures ATP).
-
Perform an Assay Interference Control: In a cell-free system, incubate this compound with your assay reagents to check for direct chemical reactivity.
-
Dose-Response Analysis: Generate a detailed dose-response curve to determine if the cytotoxicity profile is consistent with a single or multiple mechanisms of action. A non-monotonic dose-response curve may suggest off-target effects.
-
Assess Apoptosis and Autophagy Markers: Since related compounds induce apoptosis and autophagy, measure markers such as caspase activation, PARP cleavage, and LC3 conversion to determine if these pathways are being activated at cytotoxic concentrations.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: This may be due to issues with the solubility or stability of this compound in your experimental buffers.
-
Troubleshooting Steps:
-
Confirm Solubility: While specific data for this compound is limited, related compounds have poor aqueous solubility. Ensure that this compound is fully dissolved in your stock solution (typically DMSO) and that it does not precipitate when diluted into your aqueous experimental buffer. Visually inspect for precipitation and consider a brief centrifugation before adding to cells.
-
Prepare Fresh Dilutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Assess Stability: The stability of triterpenoid saponins (B1172615) can be pH and temperature-dependent. If your experiments are lengthy, consider assessing the stability of this compound under your specific experimental conditions.
-
Issue 3: Observed phenotype does not align with known ribosome inactivation effects.
-
Possible Cause: The phenotype is likely due to an off-target effect.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended ribosomal target in your cells at the concentrations used. A thermal shift indicates target engagement.
-
Profile Against Kinase Panels: Since related compounds affect signaling kinases, consider screening this compound against a panel of kinases to identify potential off-target interactions.
-
Quantitative Proteomics: Employ unbiased proteomics approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to identify changes in protein expression or post-translational modifications that are not directly related to ribosome inactivation.
-
Validate Off-Targets with Orthogonal Methods: If a potential off-target is identified, use a different experimental approach to validate the interaction. For example, if a kinase is implicated, use an in vitro kinase assay with the purified enzyme.
-
Data Summary
Table 1: Cytotoxicity of Momordin and Related Ribosome-Inactivating Proteins
| Compound | Cell Line | Assay | IC50 (µM) | CC50 (µM) | Reference |
| Momordin | A549 | SARS-CoV-2 Replication | ~ 0.2 | ~ 2.0 | [6][7][8] |
| MAP30 | A549 | SARS-CoV-2 Replication | ~ 0.2 | ~ 2.0 | [6][7][8] |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: MTT Assay for IC50 Determination
This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a concentrated stock solution in DMSO. Also, prepare a 2X vehicle control (containing the same final concentration of DMSO).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the 2X this compound dilutions and vehicle controls to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.[10] Shake the plate on an orbital shaker for 10 minutes to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the binding of this compound to its target protein in a cellular context.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control for 1-2 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein at each temperature by Western blotting. A shift in the melting curve in the presence of this compound indicates target engagement.[13][14]
Visualizations
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: On-target and potential off-target signaling pathways of this compound.
References
- 1. This compound, a ribosome inactivating protein from Momordica balsamina, is homologous to other plant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation of highly purified this compound without ribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Momordin Ic | Apoptosis | PI3K | MAPK | TargetMol [targetmol.com]
- 6. The ribosome-inactivating proteins MAP30 and Momordin inhibit SARS-CoV-2 | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. The ribosome-inactivating proteins MAP30 and Momordin inhibit SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to handle Momordin II safely in a laboratory setting
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe laboratory handling of Momordin II. The information is presented in a question-and-answer format to directly address potential issues and ensure user safety during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is an oleanane-type triterpene glycoside and a ribosome-inactivating protein (RIP).[1] Its primary hazard stems from its biological activity, as it can inhibit protein synthesis, which may lead to cytotoxic effects. While specific toxicological data for this compound is limited, its classification as a ribosome-inactivating protein necessitates careful handling to avoid accidental exposure.
Q2: What are the known quantitative toxicity values for this compound?
| Compound | Cell Line | Parameter | Value | Reference |
| Momordin | A549 human lung cells | IC50 (Inhibitory Concentration 50%) | ~ 0.2 µM | [2][3][4] |
| Momordin | A549 human lung cells | CC50 (Cytotoxic Concentration 50%) | ~ 2 µM | [2][3][4] |
| Momordin Ic | KKU-213 CCA cells | IC50 (Inhibitory Concentration 50%) | 3.75 ± 0.12 μM | [5] |
Q3: What personal protective equipment (PPE) is required when handling this compound?
Due to its potential cytotoxicity, a comprehensive approach to personal protection is mandatory. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves should be worn at all times. Double-gloving is recommended, especially when handling stock solutions or performing procedures with a high risk of splashing.
-
Lab Coat: A fully buttoned lab coat is essential to protect skin and personal clothing from contamination.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.
-
Respiratory Protection: While routine handling of small quantities in a well-ventilated area may not require respiratory protection, a fitted N95 respirator or higher should be used if there is a risk of aerosol generation or when handling the powder form.
Q4: How should I handle and store this compound?
-
Handling: All work with this compound, especially the handling of the powdered form and the preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, consult the supplier's recommendations, which may include refrigeration or freezing.
Q5: What should I do in case of accidental exposure to this compound?
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Troubleshooting Guide
Issue: I observe unexpected cell death in my negative control wells during a cytotoxicity assay.
-
Possible Cause: Cross-contamination of this compound into control wells.
-
Solution:
-
Review your pipetting technique to ensure you are not inadvertently transferring this compound.
-
Use fresh, sterile pipette tips for each well.
-
Physically separate the handling of high-concentration this compound solutions from the preparation of control plates.
-
Clean the work area and any shared equipment (e.g., pipettes) thoroughly before and after use.
-
Issue: The powdered this compound is difficult to weigh accurately due to static electricity.
-
Possible Cause: Static charge on the weighing vessel or spatula.
-
Solution:
-
Use an anti-static weighing dish.
-
Employ an ionizing bar or anti-static gun to neutralize static charges in the weighing area.
-
Handle the powder in a controlled environment with moderate humidity, as very dry conditions can exacerbate static electricity.
-
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
-
Pre-Experiment Checklist:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE (double gloves, lab coat, eye protection).
-
Prepare a designated waste container for this compound-contaminated materials.
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance inside the chemical fume hood.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex briefly to dissolve the powder completely.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Experimental workflow for the safe handling of this compound.
Caption: Signaling pathway of Momordin-induced apoptosis.[6][7]
References
- 1. Momordin Ic ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ribosome-inactivating proteins MAP30 and Momordin inhibit SARS-CoV-2 | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Momordin Ic induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Momordin II Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Momordin II in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other momordins?
This compound is a ribosome-inactivating protein and an oleanane-type triterpene glycoside derived from plants of the Momordica genus, such as bitter melon (Momordica charantia).[1][2] It is structurally related to other saponins (B1172615) like Momordin I and Momordin Ic.[3] While they share a common oleanolic acid backbone, they differ in the sugar moieties attached to the triterpenoid (B12794562) core.[3] This structural difference can lead to variations in biological activity and toxicity. For instance, in one study, Momordin I was found to be significantly more cytotoxic than this compound to an insect cell line.[1]
Q2: What is a recommended starting dose for this compound in in vivo studies?
Direct in vivo dosage recommendations for this compound are not well-documented in publicly available literature. However, data from studies on the related compounds Momordin I and Momordin Ic can provide a starting point for dose-range finding studies. Researchers must perform preliminary dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific animal model and disease context.[4]
Q3: How should I formulate this compound for in vivo administration?
Like many saponins, this compound is expected to have poor aqueous solubility, which presents a challenge for in vivo delivery. A common approach for formulating such compounds is to create a suspension for oral gavage or a solution with co-solvents for parenteral administration.
Q4: What are the potential mechanisms of action for Momordin compounds?
Momordin compounds have been shown to influence several key signaling pathways. For example, Momordin Ic has been reported to induce apoptosis and autophagy in cancer cells by modulating the PI3K/Akt and MAPK signaling pathways.[5] It has also been shown to ameliorate psoriasis-like skin damage in mice by inhibiting the IL-23/IL-17 axis and the Wnt signaling pathway.[6] Furthermore, Momordin I has demonstrated anti-tumor activity in head and neck cancer models by targeting c-Met and its downstream signaling molecules.
Q5: What are the potential toxic effects of this compound?
There is limited specific acute toxicity data for purified this compound. One study noted that Momordin I was more toxic to the cytoskeleton of an insect cell line than this compound.[1] A study on a water extract of Momordica balsamina (which contains momordins) found it to be safe orally with an LD50 of 20,000 mg/kg, but more toxic when administered intraperitoneally (LD50 of 1000 mg/kg).[7] Another study on an ethanol (B145695) extract of Momordica charantia fruits showed no detrimental effects in an acute toxicity study at doses up to 5000 mg/kg. However, subchronic evaluation at higher doses (80 and 320 mg/Kg) resulted in some elevation of liver and kidney biomarkers. Researchers must conduct thorough toxicity studies for their specific this compound preparation.
Dosing and Pharmacokinetics of Related Momordins
The following tables summarize quantitative data from in vivo studies on related compounds, Momordin I and Momordin Ic, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Dosages of Momordin I & Ic in Animal Models
| Compound | Animal Model | Disease/Application | Dosage | Administration Route | Outcome |
| Momordin I | C57Bl/6 Mice | Pharmacokinetics | 20 mg/kg | IP or Oral Gavage | Stable in blood, pharmacokinetic profile determined. |
| Momordin I | Mice | Head & Neck Cancer | 30 mg/kg | Not specified | No significant changes in metabolic panel compared to control. |
| Momordin Ic | Rats | Pharmacokinetics | 0.52, 1.56, 4.67 mg/kg | Intravenous (IV) | Dose-proportional pharmacokinetics observed. |
| Momordin Ic | Mice | Psoriasis | Not specified | Not specified | Alleviated skin damage and reduced PASI score. |
| Momordin Ic | Mice | Prostate Cancer | Not specified | Not specified | Suppressed tumor cell proliferation and induced cell death in a xenograft model.[8] |
Table 2: Pharmacokinetic Parameters of Momordin Ic in Rats (Intravenous Dosing) [9]
| IV Dose | Elimination Half-life (t½) |
| 0.52 mg/kg | 1.22 ± 0.39 h |
| 1.56 mg/kg | 1.14 ± 0.10 h |
| 4.67 mg/kg | 1.83 ± 0.39 h |
Experimental Protocols & Workflows
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting an in vivo study with a novel compound like this compound, from initial preparation to final analysis.
Protocol 1: Preparation of an Oral Suspension
This protocol outlines the preparation of a this compound suspension for administration by oral gavage, adapted from standard methods for poorly soluble compounds.[10]
-
Vehicle Preparation : Prepare a 0.5% (w/v) Carboxymethyl Cellulose (CMC) solution by slowly adding CMC powder to deionized water while stirring continuously. Gentle heating may be used to aid dissolution. Allow the solution to cool to room temperature.
-
Add Surfactant : Add a surfactant, such as Tween® 80, to the CMC solution to a final concentration of 0.1% (v/v) and mix thoroughly. This will act as a wetting agent.
-
Particle Wetting : Accurately weigh the required amount of micronized this compound powder. In a glass mortar, add a small volume of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the compound particles.[10]
-
Suspension Formation : Gradually add the remaining vehicle to the paste while continuing to mix or homogenize until a uniform suspension is achieved.[10]
-
Storage and Use : Store the suspension at 4°C. It is crucial to shake the suspension vigorously or vortex before each use to ensure a uniform dose is administered to each animal.
PI3K/Akt Signaling Pathway (Example Mechanism)
Momordin compounds can exert anti-cancer effects by modulating key survival pathways. The diagram below shows a simplified representation of the PI3K/Akt pathway, which is a common target in cancer therapy.
Troubleshooting Guide
Problem 1: No observable therapeutic effect in the animal model.
-
Check Formulation and Solubility : Poor solubility can lead to low bioavailability. Confirm that your formulation is a uniform suspension or a clear solution. Consider particle size reduction (micronization) or alternative vehicle systems.[10]
-
Verify Compound Integrity : Ensure the this compound used is of high purity and has not degraded. Use analytical methods like HPLC to confirm its identity and purity.
-
Review Dosage : The administered dose may be too low. Based on your initial toxicity studies, consider a careful dose escalation. The therapeutic window might be narrow.
-
Administration Route : If using oral administration, the compound may have poor absorption from the gut. Consider switching to an intraperitoneal (IP) or intravenous (IV) route, if feasible and appropriate for the study, but be aware of potential differences in toxicity.[7]
Problem 2: Signs of toxicity (e.g., weight loss, lethargy) are observed in treated animals.
-
Reduce the Dose : This is the most immediate action. Lower the dose to a level that was shown to be safe in your preliminary toxicity studies.
-
Refine the Dosing Schedule : If administering the compound daily, consider changing to an intermittent schedule (e.g., every other day) to allow the animals to recover between doses.
-
Check for Vehicle Toxicity : Ensure the vehicle itself is not causing adverse effects. Always include a vehicle-only control group in your experimental design.
-
Assess Purity : Impurities in the compound preparation could be contributing to the toxicity. Re-verify the purity of your this compound sample.
Problem 3: High variability in results between animals in the same treatment group.
-
Inconsistent Dosing : If using a suspension, inadequate mixing before each administration can lead to animals receiving different effective doses. Ensure the suspension is homogenized immediately before each gavage.[10]
-
Gavage Technique : Improper oral gavage technique can cause stress or injury, affecting results. Ensure all personnel are properly trained.
-
Biological Variability : Animal models can have inherent biological variability. Ensure animals are properly randomized into groups and that the group size is statistically sufficient to account for this variation.
-
Check Animal Health : Underlying health issues in some animals can affect their response to treatment. Ensure all animals are healthy and properly acclimatized before starting the experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Momordin (saponin) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Momordin Ic ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. teras.ng [teras.ng]
- 8. Momordin Ic, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A selective and sensitive method based on UPLC-MS/MS for quantification of momordin Ic in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Addressing variability in Momordin II experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Momordin II. Our goal is to help you address variability in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and other Momordins, like Momordin Ic?
A1: It is crucial to distinguish between the different types of Momordins as their structures and biological activities vary significantly. This compound is a ribosome-inactivating protein, while other compounds like Momordin Ic are triterpenoid (B12794562) saponins.[1][2] This technical guide focuses specifically on this compound.
Q2: How should I store this compound to ensure its stability?
A2: As a protein, this compound is susceptible to degradation. For long-term storage, it is recommended to store this compound at -20°C or below. Avoid repeated freeze-thaw cycles, which can lead to protein denaturation and loss of activity. For short-term use, storing at 4°C is acceptable, but it is advisable to use the sample within a few days.
Q3: What is the best solvent to use for dissolving this compound?
A3: this compound is a protein and should be dissolved in an appropriate buffer solution, such as phosphate-buffered saline (PBS) or Tris buffer, at a neutral pH. The use of organic solvents should be avoided as they can denature the protein.
Q4: We are not observing the expected biological effect of this compound in our cell-based assays. What are the potential reasons for this?
A4: A lack of an observable effect in cell-based assays can stem from several factors.[3] It is important to systematically investigate each possibility. A logical troubleshooting workflow can help pinpoint the issue.
Troubleshooting Workflow for Lack of Effect
Caption: Troubleshooting workflow for unexpected results.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use reverse pipetting to dispense cells into microplates. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[4][5] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inconsistent Drug Concentration | Prepare a fresh stock solution of this compound for each experiment. When preparing serial dilutions, ensure thorough mixing at each step. |
| Cell Health Issues | Do not use cells that are overgrown or have a high passage number. Regularly check for mycoplasma contamination. Ensure consistent cell viability across all wells before adding this compound.[4] |
Issue 2: Low Purity of this compound Preparation
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction protocol. Methanolic extraction has been shown to be effective for related compounds.[6] Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[7][8][9] |
| Suboptimal Purification Strategy | A multi-step chromatography approach is recommended for high purity. A combination of S-Sepharose, Sephadex G-50, CM-Sepharose, and Red Sepharose columns has been successfully used.[10] High-performance liquid immunoaffinity chromatography can also be employed for purifying immunotoxins containing Momordin.[11] |
| Presence of Contaminants | Ensure that the purified this compound is free from contaminants like ribonucleases, which can interfere with downstream assays.[10] |
Issue 3: Difficulty in Quantifying this compound
| Potential Cause | Recommended Solution |
| Inadequate Analytical Method | High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are sensitive and selective methods for quantifying related Momordin compounds and can be adapted for this compound.[12][13][14][15] |
| Poor Method Validation | Ensure that the analytical method is properly validated for linearity, accuracy, precision, and sensitivity.[14] |
| Matrix Effects in Complex Samples | When quantifying this compound in complex matrices like plasma, use appropriate sample preparation techniques, such as solid-phase extraction, to minimize matrix effects.[12][13] |
Experimental Protocols
Protocol 1: Purification of this compound from Momordica charantia Seeds
This protocol is based on the method described by Valbonesi et al. (1999).[10]
-
Homogenization: Homogenize Momordica charantia seeds in a suitable buffer.
-
Chromatography Series:
-
Apply the homogenate to an S-Sepharose column.
-
Further purify the eluate using a Sephadex G-50 size-exclusion column.
-
Follow with chromatography on a CM-Sepharose column.
-
The final purification step involves a Red Sepharose column.
-
-
Purity Assessment: Analyze the purity of the final product using SDS-PAGE. The purified this compound should appear as a single band.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation
Table 1: Comparison of Momordin Content in Momordica charantia
| Plant Part | Extraction Solvent | Momordin Concentration (µg/mL) | Reference |
| Leaves | Methanol | 2878.57 | [6] |
| Fruit | Methanol | 72.72 | [6] |
| Leaves & Fruit | Water | Not Detected | [6] |
Signaling Pathways
Momordin compounds have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways. While specific pathways for this compound are still under investigation, studies on the related compound Momordin Ic have implicated the PI3K/Akt and MAPK signaling pathways.[16][17][18]
Diagram of a Potential Signaling Pathway for Momordin-Induced Apoptosis
Caption: Potential signaling cascade for Momordin-induced apoptosis.
References
- 1. Momordin (saponin) - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. marinbio.com [marinbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of highly purified this compound without ribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of immunotoxins containing the ribosome-inactivating proteins gelonin and momordin using high performance liquid immunoaffinity chromatography compared with blue sepharose CL-6B affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A selective and sensitive method based on UPLC-MS/MS for quantification of momordin Ic in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. rjptonline.org [rjptonline.org]
- 16. A novel mechanism for momordin Ic-induced HepG2 apoptosis: involvement of PI3K- and MAPK-dependent PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Momordin Ic induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Momordin II Purification
Welcome to the technical support center for Momordin II purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and other plant-derived ribosome-inactivating proteins (RIPs).
| Problem | Potential Cause | Recommended Solution |
| Low Yield after Initial Extraction | Inefficient Cell Lysis: The tough outer coat of Momordica charantia seeds can hinder complete homogenization and protein release. | Ensure thorough pulverization of the decorticated seeds. Consider grinding the seeds in liquid nitrogen to achieve a fine powder before homogenization. |
| Proteolytic Degradation: Plant tissues contain endogenous proteases that can degrade the target protein upon cell lysis.[1][2] | Perform all extraction and purification steps at 4°C to minimize protease activity.[1] Add a protease inhibitor cocktail to the extraction buffer.[1] | |
| Protein Precipitation During Purification | Aggregation: Ribosome-inactivating proteins can be prone to aggregation, especially at high concentrations or in non-optimal buffer conditions.[3][4] | Optimize buffer conditions, including pH and ionic strength. Consider the addition of stabilizing agents such as glycerol (B35011) (5-10%) or arginine (50 mM) to your buffers.[5] Avoid high protein concentrations by working with larger volumes if aggregation is a persistent issue.[4] |
| Incorrect Ammonium (B1175870) Sulfate (B86663) Concentration: Adding too much or too little ammonium sulfate can lead to either loss of the target protein in the supernatant or co-precipitation of contaminants. | Perform a pilot experiment with a small sample to determine the optimal ammonium sulfate saturation percentage for precipitating this compound. Analyze the supernatant and the resuspended pellet at different concentrations (e.g., 30%, 40%, 50%, 60%, 70%, 80%) by SDS-PAGE. | |
| Poor Resolution in Ion-Exchange Chromatography | Incorrect Buffer pH: The pH of the buffer determines the net charge of the protein. If the pH is not optimal, the protein may not bind effectively to the ion-exchange resin. | For cation-exchange chromatography (e.g., CM-Sepharose, Mono S), the buffer pH should be at least one unit below the isoelectric point (pI) of this compound to ensure a net positive charge.[6] |
| High Ionic Strength of the Sample: If the sample loaded onto the column has a high salt concentration (e.g., from ammonium sulfate precipitation), it will interfere with the protein's ability to bind to the resin. | Desalt the sample after ammonium sulfate precipitation using dialysis or a gel filtration column (e.g., Sephadex G-50) before loading it onto the ion-exchange column.[7] | |
| Inappropriate Salt Gradient: A steep salt gradient may cause co-elution of proteins with similar charges. | Use a shallow, linear salt gradient for elution to achieve better separation of this compound from other proteins. | |
| Loss of Biological Activity | Denaturation: Exposure to harsh pH conditions, organic solvents, or high temperatures can denature the protein, leading to a loss of its ribosome-inactivating activity. | Maintain a stable pH and temperature throughout the purification process. If using organic solvents, ensure they are compatible with the protein and use them at low concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step to maximize the yield of this compound?
A1: The initial extraction from the seeds is critical. The seeds of Momordica charantia should be decorticated (husk removed), pulverized into a fine powder, and homogenized in a suitable buffer. A recommended starting point is a 10 mM sodium phosphate (B84403) buffer (pH 7.0).[8]
Q2: How can I concentrate my protein sample and remove salts after ammonium sulfate precipitation?
A2: After precipitating the protein with ammonium sulfate and resuspending the pellet in a minimal volume of buffer, it is essential to remove the excess salt. This can be achieved through dialysis against a large volume of your initial chromatography buffer or by using a desalting column, such as Sephadex G-50.[7]
Q3: Which type of chromatography is most effective for purifying this compound?
A3: A multi-step chromatography approach is generally required. A common and effective strategy involves a combination of ion-exchange chromatography and gel filtration. For instance, a two-step ion-exchange process using DEAE-cellulose (anion exchange) followed by Mono S FPLC (cation exchange) has been successfully used to purify the closely related α- and β-momorcharins.[9] Another approach involves affinity chromatography, followed by ion-exchange and gel filtration.[10]
Q4: My this compound protein appears to be aggregating. How can I prevent this?
A4: Protein aggregation is a common issue. To mitigate this, ensure your buffers are optimized for pH and ionic strength.[3] Working at lower protein concentrations can also help.[4] Consider adding stabilizing agents like glycerol or arginine to your buffers.[4][5] It's also important to handle the protein gently and avoid vigorous vortexing.
Q5: How can I monitor the purity of my this compound sample at each step?
A5: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to visually assess the purity of your protein at each stage of the purification process. You should see a reduction in contaminating protein bands and an enrichment of the band corresponding to the molecular weight of this compound (approximately 30 kDa) as you proceed through the purification steps.[8]
Data Presentation
The following table summarizes the purification of α- and β-momorcharins, proteins closely related to this compound, from Momordica charantia seeds, providing an example of expected yields in a multi-step purification process.
| Purification Step | Total Protein (mg) | α-momorcharin (mg) | Yield (%) | β-momorcharin (mg) | Yield (%) |
| Crude Extract | 250 | - | - | - | - |
| DEAE-Cellulose | 120 | - | - | - | - |
| Mono S FPLC | 4.8 | 3.1 | 1.24 | 1.7 | 0.68 |
Data adapted from a purification starting with 2.5 g of decorticated seeds.[9]
Experimental Protocols
Here are detailed methodologies for key experiments in the purification of this compound.
Protocol 1: Extraction and Ammonium Sulfate Precipitation
This protocol describes the initial extraction of proteins from Momordica charantia seeds and subsequent concentration by ammonium sulfate precipitation.
-
Seed Preparation: Decorticate (remove the outer husk) of Momordica charantia seeds.
-
Homogenization: Pulverize the decorticated seeds into a fine powder. Homogenize the powder in a 10 mM sodium phosphate (SP) buffer (pH 7.0) at a ratio of 6 mL of buffer per gram of seeds.[8]
-
Extraction: Stir the mixture for 48 hours at 4°C.
-
Clarification: Filter the homogenate through four layers of cheesecloth and then centrifuge at 10,000 x g for 30 minutes at 4°C to remove debris.[8]
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant with gentle stirring at 4°C to achieve a desired saturation percentage (e.g., 40-80%). This step should be optimized for your specific conditions.
-
Allow the precipitation to proceed for at least one hour with continuous gentle stirring at 4°C.
-
Collect the precipitate by centrifugation at 10,000 x g for 20-30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in a minimal volume of the starting buffer for the next chromatography step (e.g., 20 mM Tris-HCl, pH 7.5).
-
-
Desalting: Remove the ammonium sulfate from the resuspended pellet by dialysis against a large volume of the starting buffer or by passing it through a Sephadex G-50 gel filtration column.[7]
Protocol 2: Two-Step Ion-Exchange Chromatography
This protocol is adapted from a successful method for purifying the related α- and β-momorcharins.[9]
-
Anion-Exchange Chromatography (DEAE-Cellulose):
-
Column Equilibration: Equilibrate a DEAE-cellulose column with the starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading: Load the desalted protein extract onto the equilibrated column.
-
Elution: Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 0.5 M) in the starting buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE to identify those containing this compound.
-
-
Cation-Exchange Chromatography (Mono S FPLC):
-
Buffer Exchange: Pool the fractions containing this compound from the DEAE-cellulose step and buffer exchange into the starting buffer for the Mono S column (e.g., 20 mM sodium phosphate, pH 6.5).
-
Column Equilibration: Equilibrate a Mono S FPLC column with the starting buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the equilibrated column.
-
Elution: Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 1.0 M) in the starting buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE for the presence of purified this compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical multi-step workflow for the purification of this compound.
Logical Relationships in Troubleshooting Low Yield
Caption: Key factors contributing to low yield in this compound purification.
References
- 1. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avoiding Proteolysis during the Extraction and Purification of Active Plant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Ribosome-inactivating proteins isolated from dietary bitter melon induce apoptosis and inhibit histone deacetylase-1 selectively in premalignant and malignant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly efficient procedure for purifying the ribosome-inactivating proteins alpha- and beta-momorcharins from Momordica charantia seeds, N-terminal sequence comparison and establishment of their N-glycosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and characterization of charantin, a napin-like ribosome-inactivating peptide from bitter gourd (Momordica charantia) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
How to select the right cell line for Momordin II studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate cell lines for studying Momordin II. Given the limited direct research on this compound, this guide draws insights from the more extensively studied related compound, Momordin Ic, and the broader class of ribosome-inactivating proteins (RIPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is classified as a ribosome-inactivating protein (RIP). RIPs function by enzymatically damaging ribosomes, the cellular machinery responsible for protein synthesis. This disruption of protein production ultimately leads to cell death. While specific studies on this compound are limited, the closely related compound Momordin Ic has been shown to induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process) in cancer cells.
Q2: Which signaling pathways are potentially affected by this compound?
A2: Based on studies of the related compound Momordin Ic, this compound is likely to impact key cancer-related signaling pathways. Research on Momordin Ic has demonstrated modulation of the MAPK and PI3K/Akt signaling cascades, which are crucial for cell growth, proliferation, and survival.[1] It is hypothesized that this compound may have similar effects.
Q3: Are there known IC50 values for this compound in various cancer cell lines?
A3: Currently, there is a lack of publicly available, comprehensive data detailing the half-maximal inhibitory concentration (IC50) values of this compound across a wide range of cancer cell lines. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro.[2] Therefore, researchers should perform initial screening experiments to determine the IC50 of this compound in their cell lines of interest.
Q4: How do I select a starting panel of cell lines for this compound screening?
A4: When selecting an initial panel of cell lines, consider the following:
-
Tumor Type of Interest: Choose cell lines relevant to the cancer type you are studying.
-
Genetic Background: Include cell lines with different genetic backgrounds (e.g., p53 wild-type vs. mutant) as this can influence sensitivity to apoptosis-inducing agents.
-
Published Data on Related Compounds: Given the data on Momordin Ic, including liver cancer (e.g., HepG2), breast cancer (e.g., MDA-MB-231, MCF-7), and colon cancer cell lines could be a good starting point.
-
Normal Cell Line Control: It is crucial to include a non-cancerous cell line (e.g., from the same tissue of origin as the cancer cell lines) to assess the selectivity and potential toxicity of this compound to healthy cells.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count to ensure the correct number of cells is added to each well. It is advisable to optimize the seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and reduce evaporation from the inner wells.
-
-
Possible Cause: Compound precipitation.
-
Solution: Check the solubility of this compound in your culture medium. It may be necessary to prepare the stock solution in a solvent like DMSO and then dilute it in the medium. Ensure the final solvent concentration is low and consistent across all wells, including controls.
-
Issue 2: No significant cell death observed even at high concentrations of this compound.
-
Possible Cause: The selected cell line is resistant to this compound.
-
Solution: The mechanism of resistance could be multi-faceted, including altered drug uptake, target modification, or activation of survival pathways. It is recommended to test a broader panel of cell lines from different cancer types.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for this compound to induce a cytotoxic effect.
-
Issue 3: Discrepancy between your IC50 values and any available literature for related compounds.
-
Possible Cause: Differences in experimental conditions.
-
Solution: Cell viability assays can be sensitive to variations in cell passage number, confluency, serum concentration in the medium, and the specific assay used (e.g., MTT, XTT, CellTiter-Glo). Standardize your protocol and ensure all conditions are carefully controlled and documented.
-
-
Possible Cause: Purity of the this compound compound.
-
Solution: Ensure the purity of your this compound sample. Impurities can affect the biological activity.
-
Data Presentation
Due to the limited availability of published IC50 values for this compound, we provide a template table for researchers to populate with their own experimental data. This structured format will allow for easy comparison of the sensitivity of different cell lines to this compound.
Table 1: Template for Experimental IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment | Notes (e.g., p53 status, morphology) |
| Example: HepG2 | Hepatocellular Carcinoma | [Your Data] | p53 wild-type |
| Example: MDA-MB-231 | Triple-Negative Breast Cancer | [Your Data] | p53 mutant |
| Example: HCT116 | Colorectal Carcinoma | [Your Data] | p53 wild-type |
| Example: MCF-7 | ER-positive Breast Cancer | [Your Data] | p53 wild-type |
| Example: A549 | Lung Carcinoma | [Your Data] | |
| Example: Normal Fibroblasts | Non-cancerous control | [Your Data] |
Experimental Protocols
Detailed Methodology for Determining IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free medium to achieve a range of final concentrations (a broad range, e.g., 0.1, 1, 10, 50, 100 µM, is recommended for initial screening).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Experimental Workflow for Cell Line Selection and IC50 Determination.
Caption: Hypothesized Signaling Pathways Modulated by this compound.
References
Optimizing Momordin II Treatment: A Technical Support Center
Welcome to the technical support center for Momordin II, a potent Type I ribosome-inactivating protein (RIP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Understanding this compound's Mechanism of Action
This compound exerts its cytotoxic effects by functioning as an N-glycosidase. It specifically targets and removes a single adenine (B156593) base from the sarcin-ricin loop of the large ribosomal RNA (rRNA) within the 60S ribosomal subunit. This irreversible modification of the ribosome prevents the binding of elongation factors, thereby halting protein synthesis and ultimately leading to cell death.
Caption: Mechanism of this compound action.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a broad concentration range is recommended to determine the IC50 value for your specific cell line. Based on data from other Type I RIPs, a starting range of 1 pM to 1 µM is advisable.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time is cell line-dependent and assay-dependent. For cytotoxicity assays (e.g., MTT, XTT), a time-course experiment is recommended. Typical incubation times range from 24 to 72 hours. For protein synthesis inhibition assays, shorter incubation times of 4 to 24 hours are often sufficient to observe a significant effect.
Q3: I am not observing any cytotoxicity. What are the possible reasons?
A3: There are several potential reasons for a lack of cytotoxic effect:
-
Incubation Time: The incubation period may be too short. For some cell lines, the cytotoxic effects of RIPs may not be apparent until 48 or 72 hours of exposure.
-
Concentration: The concentrations of this compound used may be too low for your specific cell line.
-
Cell Density: High cell seeding density can sometimes mask cytotoxic effects. Ensure you have optimized the cell number for your assay plates.
-
Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity.
Q4: My results show high variability between replicates. What can I do to improve consistency?
A4: High variability can be due to several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before seeding to have a consistent number of cells in each well.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of this compound and assay reagents.
-
Edge Effects: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed | Incubation time is too short. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| This compound concentration is too low. | Test a wider and higher range of concentrations (e.g., up to 1 µM). | |
| Cell line is resistant. | Some cell lines may have intrinsic resistance to certain toxins. Consider using a positive control cell line known to be sensitive to RIPs. | |
| High background in protein synthesis assay | Incomplete cell lysis. | Ensure complete cell lysis to release all translated protein. |
| Non-specific binding of antibody. | Optimize antibody concentrations and blocking conditions. | |
| IC50 value differs significantly from published data | Different cell line used. | IC50 values are highly cell line-specific. |
| Different incubation time. | IC50 values for the same cell line will vary with different treatment durations.[1][2] | |
| Different assay method. | Different viability or cytotoxicity assays measure different cellular parameters and can yield different IC50 values. |
Experimental Protocols
Cytotoxicity Assay (MTT-based)
This protocol is adapted for determining the cytotoxic effect of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3][4]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[1][2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Caption: Workflow for MTT-based cytotoxicity assay.
Protein Synthesis Inhibition Assay (Cell-Based)
This protocol provides a method to measure the inhibition of de novo protein synthesis in cells treated with this compound using a non-radioactive method.
Materials:
-
This compound
-
Cell culture medium
-
96-well plates
-
Protein synthesis assay kit (e.g., utilizing a puromycin (B1679871) analog and a specific antibody for detection)
-
Lysis buffer
-
Primary and secondary antibodies
-
Detection substrate
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cytotoxicity assay (Steps 1 and 2), but use shorter incubation times (e.g., 4, 8, 12, and 24 hours).
-
Labeling: Follow the manufacturer's instructions for the protein synthesis assay kit. This typically involves adding a puromycin analog to the culture medium for a short period (e.g., 1-2 hours) before the end of the this compound treatment.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.
-
Detection: Transfer the cell lysates to an appropriate assay plate (e.g., an ELISA plate pre-coated with a capture antibody). Add the primary antibody that detects the incorporated puromycin analog, followed by an HRP- or fluorophore-conjugated secondary antibody.
-
Signal Measurement: Add the detection substrate and measure the luminescence or fluorescence using a plate reader. The signal is inversely proportional to the protein synthesis inhibition by this compound.
Caption: Workflow for cell-based protein synthesis inhibition assay.
Data Presentation
Time-Dependent Effect of this compound on Cell Viability
The following table is a template for presenting cytotoxicity data. It is recommended that each research group generates such a table for their specific cell line of interest. The values presented here are hypothetical and serve as an example.
| Incubation Time | IC50 of this compound (nM) |
| 24 hours | >1000 |
| 48 hours | 500 |
| 72 hours | 100 |
Time-Dependent Effect of this compound on Protein Synthesis
This table illustrates the expected trend of protein synthesis inhibition over time.
| Incubation Time | % Protein Synthesis Inhibition (at a fixed concentration of this compound) |
| 4 hours | 20% |
| 8 hours | 50% |
| 12 hours | 80% |
| 24 hours | >95% |
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Dealing with Momordin II precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the precipitation of Momordin II in experimental media.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identifying and resolving common precipitation issues encountered when working with this compound in aqueous-based media.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid dilution of a concentrated this compound stock (e.g., in DMSO) into an aqueous medium can cause the compound to "crash out" due to a sudden change in solvent polarity. | - Pre-warm the media: Always use cell culture media pre-warmed to 37°C. - Slow, dropwise addition: Add the this compound stock solution to the pre-warmed media drop-by-drop while gently vortexing or swirling to ensure rapid and even dispersion. - Serial dilution: Perform an intermediate dilution step. For example, dilute the high-concentration stock in a smaller volume of pre-warmed media first, then add this to the final volume. |
| Precipitation Over Time (Hours to Days) | Exceeding Solubility Limit: The final concentration of this compound in the media is above its thermodynamic solubility limit under the specific experimental conditions (pH, temperature, media components). | - Determine the Maximum Soluble Concentration: Conduct a solubility test to find the highest concentration that remains in solution for the duration of your experiment (see Experimental Protocols). - Reduce the final concentration: If possible, lower the working concentration of this compound. |
| Cloudiness or Haze in Media | Formation of Fine Precipitate: This can be an early indicator of poor solubility or instability of this compound in the media. | - Visual Inspection: Before adding to cells, let the final this compound solution sit in the incubator for a short period (e.g., 30 minutes) to check for any signs of precipitation. - Consider Solubilizing Agents: For persistent issues, explore the use of solubility enhancers (see FAQs). |
| Precipitation After Temperature Change | Temperature-Dependent Solubility: Like many compounds, the solubility of this compound can be sensitive to temperature fluctuations. Moving plates in and out of the incubator can cause the compound to precipitate. | - Maintain Stable Temperature: Minimize the time that culture vessels are outside the incubator. If frequent observation is needed, use a microscope with a heated stage. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and related triterpenoid (B12794562) saponins. While specific data for this compound is limited, the related compound Momordin Ic is soluble in DMSO at concentrations up to 20 mg/mL, and Momordin IIc at up to 100 mg/mL with the use of sonication. Always use fresh, anhydrous DMSO to avoid solubility issues.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q3: Are there any other methods to improve the solubility of this compound in my media?
A3: Yes, several formulation strategies can be employed for poorly soluble compounds like this compound:
-
Use of Excipients: Co-solvents like PEG300 and surfactants like Tween 80 can be used to create formulations with improved solubility. For example, a formulation for Momordin Ic consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a solubility of 5 mg/mL.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to be effective for Momordin IIc, achieving a solubility of ≥ 2.5 mg/mL in a 10% DMSO/90% saline with 20% SBE-β-CD solution.
Q4: How can I visually identify this compound precipitation?
A4: Precipitation can manifest as fine, crystalline particles, a general cloudiness or haziness in the medium, or larger aggregates that may settle at the bottom of the culture vessel. It is best observed by holding the plate or flask up to a light source and gently swirling.
Quantitative Data Summary
The following table summarizes available solubility data for this compound analogs. This data can be used as a reference when preparing your own formulations.
| Compound | Solvent/Vehicle | Temperature | Solubility |
| Momordin IIc | 100% DMSO | Room Temp. | 100 mg/mL (with sonication) |
| Momordin IIc | 10% DMSO + 90% (20% SBE-β-CD in Saline) | Room Temp. | ≥ 2.5 mg/mL |
| Momordin Ic | 100% DMSO | Room Temp. | 20 mg/mL (with sonication) |
| Momordin Ic | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Room Temp. | 5 mg/mL (with sonication) |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the recommended method for diluting a DMSO stock of this compound into cell culture medium to minimize precipitation.
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-20 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Pre-warm Media: Place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator for at least 30 minutes.
-
Perform Dilution:
-
In a sterile conical tube, place the required volume of pre-warmed media.
-
While gently vortexing or swirling the media, add the calculated volume of the this compound DMSO stock drop-by-drop.
-
Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1%).
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Determining Maximum Soluble Concentration
This protocol outlines a method to determine the empirical solubility limit of this compound in your specific cell culture medium.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your high-concentration this compound DMSO stock in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant across all dilutions and include a vehicle control.
-
Incubate: Incubate the solutions at 37°C and 5% CO₂ for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assess Precipitation: At various time points, visually inspect each concentration for signs of precipitation (cloudiness, crystals). For a more quantitative measure, you can measure the absorbance at 600 nm; an increase in absorbance over the vehicle control indicates precipitation.
-
Determine Limit: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experimental conditions.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: A potential signaling pathway for Momordin-induced apoptosis.
Caption: A workflow for preparing this compound working solutions.
Validation & Comparative
A Comparative Analysis of the Efficacy of Momordin II and Ricin A-chain in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic efficacy of Momordin II, a triterpenoid (B12794562) saponin (B1150181), and Ricin A-chain, a ribosome-inactivating protein. This analysis is intended to inform researchers and drug development professionals on their respective mechanisms of action, cytotoxic potency, and the experimental methodologies used to evaluate their effects.
Introduction
The search for potent and specific anticancer agents has led to the investigation of a wide array of natural compounds. Among these, this compound and Ricin A-chain have garnered interest for their cytotoxic properties. This compound is a triterpenoid saponin isolated from plants of the Momordica genus, such as bitter melon. Ricin A-chain is the catalytic subunit of the highly toxic protein ricin, derived from the castor bean plant, Ricinus communis. While both exhibit cell-killing capabilities, their mechanisms of action and potency differ significantly, making a direct comparison valuable for their potential therapeutic applications.
Mechanism of Action
This compound: A Multi-Pathway Apoptosis Inducer
This compound, as an oleanolic acid glycoside, is believed to exert its cytotoxic effects primarily through the induction of apoptosis via multiple signaling pathways. While direct studies on this compound are limited, extensive research on the closely related saponin, Momordin Ic, provides significant insights. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates key cellular signaling cascades.[1]
The key signaling pathways implicated in Momordin-induced apoptosis include:
-
PI3K/Akt Pathway: Momordin Ic has been shown to suppress the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2][3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses, is also modulated by Momordins. Specifically, activation of JNK and p38, and inactivation of Erk1/2 have been observed.[2]
-
Mitochondrial Pathway: The modulation of the PI3K/Akt and MAPK pathways leads to mitochondrial dysfunction, characterized by the collapse of mitochondrial membrane potential, release of cytochrome c, and regulation of Bcl-2 family proteins (down-regulation of Bcl-2 and up-regulation of Bax).[2] This cascade ultimately activates caspases, such as caspase-3, and leads to the cleavage of PARP, culminating in apoptosis.[2][4]
References
- 1. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordin Ic induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel mechanism for momordin Ic-induced HepG2 apoptosis: involvement of PI3K- and MAPK-dependent PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Momordin II and Other Type 1 Ribosome-Inactivating Proteins
For researchers and professionals in drug development, understanding the nuanced differences between Type 1 ribosome-inactivating proteins (RIPs) is crucial for harnessing their therapeutic potential. This guide provides a detailed comparison of Momordin II against other well-characterized Type 1 RIPs, namely saporin, gelonin, and the ricin A chain, with a focus on their biochemical properties, cytotoxic activity, and mechanisms of action, supported by experimental data and protocols.
Ribosome-inactivating proteins are a class of enzymes that catalytically damage ribosomes, thereby halting protein synthesis and inducing cell death. Type 1 RIPs are single-chain proteins that possess this enzymatic activity. Their potent cytotoxicity has made them attractive candidates for the development of immunotoxins and other targeted cancer therapies. This compound, derived from the seeds of Momordica charantia, is a Type 1 RIP that has demonstrated significant biological activities, including the inhibition of cell-free protein synthesis and the release of adenine (B156593) from ribosomes, a hallmark of RIPs.[1]
Comparative Performance: A Quantitative Overview
The efficacy of RIPs is often evaluated based on their ability to inhibit protein synthesis in cell-free systems and their cytotoxicity against various cell lines. While direct comparative studies under identical conditions are limited, available data allows for a preliminary assessment of their relative potency.
| Protein | Assay System | IC50 / EC50 | Reference |
| Momordin | SARS-CoV-2 Inhibition (A549 cells) | ~0.2 µM | [2][3] |
| Cytotoxicity (A549 cells) | ~2 µM | [2][3] | |
| Saporin | Rabbit Reticulocyte Lysate | 22 pM | [4] |
| Cytotoxicity (NB100 cells) | 259 pM | [5] | |
| Gelonin (natural) | Cytotoxicity (Melanoma cells, as immunotoxin) | IC50 in the nanomolar range | [6] |
| Ricin A Chain | (Data for direct comparison is often as part of the whole ricin toxin or immunoconjugates) | - |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the specific experimental conditions, including the cell line and assay duration. The data presented here is for comparative illustration.
Saporin, in particular, exhibits extremely high potency in inhibiting protein synthesis in a cell-free rabbit reticulocyte lysate system, with an IC50 in the picomolar range.[4] Momordin has also been shown to potently inhibit SARS-CoV-2 replication, indicating its strong enzymatic activity.[2][3] Comparative studies of immunotoxins have suggested that gelonin conjugates can be more cytotoxic than those made with the ricin A chain.
Mechanism of Action and Cellular Effects
The primary mechanism of action for all Type 1 RIPs is their N-glycosidase activity, which involves the specific removal of an adenine base from the sarcin-ricin loop of the 28S rRNA in the large ribosomal subunit. This irreversible damage prevents the binding of elongation factors, thereby halting protein synthesis.
Beyond this fundamental mechanism, the intracellular trafficking and the subsequent signaling pathways triggered by these RIPs can differ, influencing their overall cytotoxic profile.
Signaling Pathways
The arrest of protein synthesis by RIPs can induce a ribotoxic stress response, leading to the activation of various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. Both saporin and ricin have been shown to activate multiple death pathways, including both intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.[7] Ricin appears to activate the extrinsic caspase pathway more efficiently than saporin.[7] While specific comparative data for this compound is emerging, its ability to induce apoptosis is a key area of ongoing research.
DOT script for a generalized RIP-induced apoptosis pathway
Caption: Generalized signaling pathway of Type 1 RIP-induced apoptosis.
Experimental Protocols
Accurate comparison of RIPs necessitates standardized experimental protocols. Below are methodologies for key assays used to characterize their activity.
Purification of this compound
A common procedure for purifying this compound from Momordica charantia seeds involves a series of chromatographic steps, including S-Sepharose, Sephadex G-50, CM-Sepharose, and Red Sepharose columns.[1] This multi-step process is crucial for obtaining a highly purified protein free from contaminating ribonucleases, which could interfere with activity assays.
DOT script for this compound Purification Workflow
Caption: Workflow for the purification of this compound.
Rabbit Reticulocyte Lysate Assay for Protein Synthesis Inhibition
This in vitro assay is a standard method to quantify the enzymatic activity of RIPs.
Materials:
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Amino acid mixture (minus leucine (B10760876) or methionine)
-
Radioactive amino acid (e.g., [³H]-leucine or [³⁵S]-methionine)
-
RIP solution (e.g., this compound, saporin) at various concentrations
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing rabbit reticulocyte lysate, the amino acid mixture, and the radioactive amino acid.
-
Add varying concentrations of the RIP to the reaction mixtures. A control reaction without any RIP should be included.
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the protein precipitates on glass fiber filters and wash with TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each RIP concentration relative to the control. The IC50 value is determined as the concentration of the RIP that causes a 50% reduction in protein synthesis.
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of RIPs on the viability of cultured cells. The MTT or XTT assays are commonly used colorimetric methods.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line)
-
Complete cell culture medium
-
RIP solution at various concentrations
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the RIP. Include a control group with no RIP.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each RIP concentration relative to the control. The EC50 value is determined as the concentration of the RIP that reduces cell viability by 50%.
Future Directions and Considerations
While this guide provides a comparative overview, it is important to note that the in vivo efficacy of these RIPs, particularly when used in immunotoxins, will depend on a multitude of factors beyond their intrinsic cytotoxicity. These include their stability in circulation, immunogenicity, and the efficiency of internalization into target cells. Further head-to-head studies under standardized conditions are necessary to fully elucidate the comparative advantages of this compound and other Type 1 RIPs for specific therapeutic applications. The exploration of their differential activation of cellular signaling pathways will also be critical in designing rational combination therapies to enhance their anti-cancer effects.
References
- 1. Preparation of highly purified this compound without ribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ribosome-inactivating proteins MAP30 and Momordin inhibit SARS-CoV-2 | PLOS One [journals.plos.org]
- 3. The ribosome-inactivating proteins MAP30 and Momordin inhibit SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Insights on Saporin Resistance to Chemical Derivatization with Heterobifunctional Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxicity and pharmacokinetics of antimelanoma immunotoxins containing either natural or recombinant gelonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saporin induces multiple death pathways in lymphoma cells with different intensity and timing as compared to ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Momordin II: A Comparative Guide to Xenograft Model Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Momordin II, a naturally occurring triterpenoid, as validated in preclinical xenograft models. While direct comparative studies are limited, this document synthesizes available data for Momordin Ic (a closely related and extensively studied compound often used interchangeably in research) and other bioactive compounds derived from Momordica charantia (bitter melon), placing their efficacy in context with conventional chemotherapeutic agents.
Executive Summary
Momordin Ic has demonstrated significant antitumor activity in xenograft models of prostate, hepatocellular, and colon cancer. Its mechanism of action primarily involves the induction of apoptosis through the modulation of key signaling pathways, including MAPK, PI3K/Akt, and the inhibition of SENP1. This guide presents the experimental data supporting these findings, details the methodologies employed, and provides a comparative perspective against other therapeutic alternatives.
Comparative Efficacy in Xenograft Models
The following tables summarize the quantitative data from key xenograft studies, offering a comparison of the antitumor effects of Momordin Ic and other relevant compounds.
Table 1: Anticancer Effects of Momordin Ic in a Prostate Cancer Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Inhibition (%) | Key Molecular Findings |
| Vehicle Control | N/A | Not explicitly stated, but significantly larger than treated | - | High PCNA expression, low TUNEL-positive cells |
| Momordin Ic | 10 mg/kg, daily IP injection | Significantly smaller than control (p < 0.05) | Not explicitly stated | Decreased PCNA staining, increased TUNEL-positive cells[1] |
Table 2: Comparative Anticancer Effects of Momordica charantia Bioactives and Cisplatin in an Ovarian Cancer Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Burden/Nodules | Key Molecular Findings |
| Vehicle Control | N/A | High tumor burden | - |
| MAP30 | 250 µg/kg, every other day IP | ~1.5-fold reduction in tumor nodules | Activation of AMPK signaling, S-phase cell cycle arrest |
| Cisplatin | 3 mg/kg, every other day IP | Significant reduction in tumor growth | DNA damage-induced apoptosis |
| Bitter Melon Extract (BME) + Cisplatin | 10% (v/v) BME + 3 mg/kg Cisplatin, every other day IP | Markedly attenuated tumor growth compared to single agents | Synergistic cytotoxicity, activation of AMPK, suppression of mTOR/p70S6K and AKT/ERK/FOXM1 signaling |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Prostate Cancer Xenograft Model (Momordin Ic)
-
Cell Line: PC3 human prostate cancer cells.
-
Animal Model: Five-week-old male nude mice.
-
Cell Preparation and Implantation: PC3 cells (5.6 x 10^6 per mouse) are harvested, washed with PBS, and suspended in a suitable medium. The cell suspension is then injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a volume of approximately 50 mm³. Mice are then randomized into treatment and control groups. The treatment group receives daily intraperitoneal (IP) injections of Momordin Ic (10 mg/kg) for 20 days. The control group receives injections of the vehicle solution.
-
Data Collection: Tumor volume is measured every two days using calipers. Mouse body weight is also monitored. At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Molecular Analysis:
-
Immunohistochemistry (IHC): Excised tumors are fixed, paraffin-embedded, and sectioned. Sections are then stained with antibodies against Proliferating Cell Nuclear Antigen (PCNA) to assess cell proliferation.
-
TUNEL Assay: Apoptosis is evaluated using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation in tumor sections.
-
Ovarian Cancer Xenograft Model (MAP30 and BME with Cisplatin)
-
Cell Line: ES2 human ovarian cancer cells.
-
Animal Model: 4-5 week old female nude mice.
-
Cell Implantation: ES2 cells are inoculated intraperitoneally to establish a disseminated tumor model.
-
Treatment Protocol: Approximately one week after cell injection, mice are randomized into treatment groups:
-
Vehicle Control (PBS)
-
MAP30 (125 or 250 µg/kg, IP every other day)
-
Cisplatin (3 mg/kg, IP every other day)
-
Bitter Melon Extract (BME) (10% v/v, IP every other day)
-
Combination therapy (e.g., BME + Cisplatin)
-
-
Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and the number and burden of tumor nodules in the peritoneal cavity are quantified.
-
Molecular Analysis:
-
Western Blot: Tumor tissues are lysed to extract proteins. Protein expression levels of key signaling molecules (e.g., AMPK, mTOR, AKT, ERK) are analyzed by Western blotting.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow of the xenograft experiments.
Caption: Proposed signaling pathway of this compound/Ic inducing apoptosis.
Caption: General experimental workflow for xenograft models.
Conclusion
The data from xenograft models strongly support the anticancer effects of Momordin Ic, a key representative of the Momordin family. Its ability to induce apoptosis and inhibit tumor growth in prostate cancer models is well-documented. Furthermore, related compounds from Momordica charantia have shown efficacy against other cancers, such as ovarian cancer, and exhibit synergistic effects with conventional chemotherapy. While further head-to-head comparative studies are warranted, the existing evidence positions this compound/Ic as a promising candidate for further preclinical and clinical investigation in oncology.
References
Cross-Validation of Momordin II's Mechanism of Action: A Comparative Guide
An Important Clarification on Momordin Isomers: Scientific literature presents a distinction between two compounds often derived from the Momordica genus: Momordin II and Momordin Ic. It is crucial for researchers to recognize their different proposed mechanisms of action.
-
This compound is characterized primarily as a Type I ribosome-inactivating protein (RIP) . Its mechanism involves the enzymatic cleavage of a specific N-glycosidic bond in the 28S rRNA of the large ribosomal subunit, which halts protein synthesis and leads to cell death.[1][2]
-
Momordin Ic is a triterpenoid (B12794562) saponin (B1150181) that has been more extensively studied for its role in modulating complex cell signaling pathways. Research suggests it induces programmed cell death (apoptosis) and autophagy in cancer cells through pathways involving Reactive Oxygen Species (ROS), PI3K/Akt, and Mitogen-Activated Protein Kinases (MAPK).[3][4][5]
Given the detailed signaling pathway data available for Momordin Ic, this guide will focus on its mechanism as a case study for experimental cross-validation. The principles and methods described herein are broadly applicable for validating the mechanism of action of various bioactive compounds.
Proposed Mechanisms of Action
Momordin Ic: Induction of Apoptosis via PI3K/Akt and MAPK Signaling
The predominant mechanism attributed to Momordin Ic in cancer cell lines, such as HepG2, is the induction of apoptosis through oxidative stress.[3] The proposed cascade begins with an increase in intracellular ROS, which in turn modulates the PI3K/Akt survival pathway and the MAPK stress-response pathway. Specifically, Momordin Ic appears to inhibit the pro-survival PI3K/Akt pathway while activating the pro-apoptotic p38 and JNK branches of the MAPK pathway.[4]
This compound: Ribosome Inactivation
The mechanism for this compound is more direct. As a Type I RIP, it functions as an N-glycosidase that targets a specific adenine (B156593) base within the sarcin-ricin loop of the 28S rRNA. This single modification renders the ribosome unable to bind elongation factors, effectively and irreversibly shutting down protein synthesis.[1][2][6]
Experimental Protocols for Mechanism Validation
To validate the proposed signaling pathway of a compound like Momordin Ic, a series of key experiments are required. Below are summarized protocols for essential assays.
A. Western Blot for Signaling Pathway Analysis
This technique is used to detect changes in the levels of total and phosphorylated proteins within the PI3K/Akt and MAPK signaling cascades. A decrease in phosphorylated Akt (a survival signal) and an increase in phosphorylated JNK and p38 (stress signals) would support the proposed mechanism.
Experimental Protocol:
-
Cell Culture & Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluency. Treat with various concentrations of Momordin Ic or control vehicle for specified time points.
-
Lysis: Wash cells with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect lysate.
-
Protein Quantification: Centrifuge lysate to pellet debris. Determine protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run electrophoresis to separate proteins by size.
-
Transfer: Transfer separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to total protein levels and the loading control (e.g., β-actin).
B. Flow Cytometry for Apoptosis Detection (Annexin V/PI Assay)
This assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium (B1200493) Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Experimental Protocol:
-
Cell Culture & Treatment: Seed 1 x 10⁶ cells and treat with Momordin Ic or controls for the desired time (e.g., 24-48 hours).
-
Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are positive for both.
C. Flow Cytometry for Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Many anti-cancer agents induce cell cycle arrest at specific checkpoints.
Experimental Protocol:
-
Cell Culture & Treatment: Treat cells with Momordin Ic as described previously.
-
Harvesting: Harvest cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase.
Cross-Validation and Comparative Analysis
Cross-validation involves using multiple, independent methods to confirm a scientific finding. In pharmacology, this often means comparing the effects of a novel compound to well-characterized inhibitors of the proposed target pathway. This approach strengthens the evidence that the observed cellular effects are indeed due to the modulation of that specific pathway.
Comparison of Momordin Ic with Known Pathway Inhibitors
To cross-validate the mechanism of Momordin Ic, its effects can be compared against a panel of inhibitors targeting nodes within the PI3K/Akt and MAPK pathways.
| Compound | Primary Target(s) | Typical Mechanism of Action |
| Momordin Ic | Upstream of PI3K/Akt & MAPK | Induces ROS, leading to inhibition of PI3K/Akt and activation of p38/JNK pathways, ultimately causing apoptosis.[3][4] |
| BEZ235 (Dactolisib) | PI3K / mTOR | A dual ATP-competitive inhibitor of PI3K and mTOR, blocking downstream signaling to induce G1 cell cycle arrest and apoptosis.[7][8][9] |
| U0126 | MEK1 / MEK2 | A highly selective, non-competitive inhibitor of MEK1/2, preventing the phosphorylation and activation of ERK1/2.[10][11] |
| SP600125 | JNK1 / JNK2 / JNK3 | A reversible, ATP-competitive inhibitor of all JNK isoforms, blocking the phosphorylation of c-Jun and other JNK substrates.[12][13] |
| SB203580 | p38 MAPK | A selective, ATP-competitive inhibitor of p38 MAPK catalytic activity. It can also inhibit Akt at higher concentrations.[14][15] |
Comparative Performance Data (Hypothetical)
The table below presents hypothetical data illustrating how Momordin Ic might compare to specific inhibitors in the assays described above. Researchers would generate such data to see if the effects of Momordin Ic align with the expected outcomes of pathway modulation.
| Parameter | Momordin Ic | BEZ235 (PI3K-i) | U0126 (MEK-i) | SP600125 (JNK-i) | SB203580 (p38-i) |
| IC₅₀ (µM) | 15 | 0.5 | 10 | 10 | 5 |
| Apoptosis Rate (% Annexin V+) | 45% | 55% | 25% | 40% | 35% |
| G2/M Cell Cycle Arrest | ++ | + | +++ | + | ++ |
| p-Akt Level (vs. Control) | ↓↓↓ | ↓↓↓ | ↔ | ↔ | ↓ |
| p-ERK Level (vs. Control) | ↓ | ↑ | ↓↓↓ | ↔ | ↔ |
| p-JNK Level (vs. Control) | ↑↑↑ | ↑ | ↔ | ↓↓↓ | ↔ |
| p-p38 Level (vs. Control) | ↑↑↑ | ↑ | ↔ | ↔ | ↓↓↓ |
Key: (↓) Decrease, (↑) Increase, (↔) No significant change, (+) Degree of effect.
This comparative analysis allows researchers to dissect the pathway. For instance, if Momordin Ic treatment results in increased p-JNK and p-p38 levels, and this effect is mimicked by a PI3K inhibitor (due to feedback loops) but blocked by JNK/p38 inhibitors, it provides strong evidence for its position in the signaling cascade.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a ribosome inactivating protein from Momordica balsamina, is homologous to other plant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Momordin Ic | Apoptosis | PI3K | MAPK | TargetMol [targetmol.com]
- 5. Momordin Ic, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The dual PI3K/mTOR inhibitor BEZ235 restricts the growth of lung cancer tumors regardless of EGFR status, as a potent accompanist in combined therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. U0126 - Wikipedia [en.wikipedia.org]
- 11. invivogen.com [invivogen.com]
- 12. agscientific.com [agscientific.com]
- 13. selleckchem.com [selleckchem.com]
- 14. invivogen.com [invivogen.com]
- 15. SB203580 | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Anti-Proliferative Effects of Momordin II and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of the natural triterpenoid (B12794562) glycoside, Momordin II (often referred to as Momordin Ic), and the widely used chemotherapeutic agent, Doxorubicin. The information presented is collated from various scientific studies to offer a comprehensive overview supported by experimental data.
Executive Summary
This compound and Doxorubicin both exhibit potent anti-proliferative effects against a range of cancer cell lines. However, they operate through distinct mechanisms of action. Doxorubicin, a well-established anthracycline antibiotic, primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. This compound, a natural compound, has been shown to induce apoptosis by inhibiting SUMO-specific protease 1 (SENP1), a key regulator of various cellular processes. While Doxorubicin has a broad spectrum of activity, its clinical use is often associated with significant side effects. This compound presents a potentially more targeted approach, with studies indicating its efficacy in specific cancer types. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with both compounds.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the anti-proliferative effects of this compound and Doxorubicin across various cancer cell lines. It is important to note that the data for each compound are derived from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
Table 1: Anti-proliferative Activity of this compound (Momordin Ic)
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Incubation Time | Reference |
| KKU-213 | Cholangiocarcinoma | MTT | IC50: 3.75 ± 0.12 µM | 24 hours | [1] |
| PC3 | Prostate Cancer | CCK8 | 78.00% ± 0.03 inhibition at 25 µM | 24 hours | |
| LNCaP | Prostate Cancer | CCK8 | 38.33% ± 0.02 inhibition at 25 µM | 24 hours | |
| RWPE-1 (normal) | Prostate Epithelium | CCK8 | 26.49% ± 0.04 inhibition at 25 µM | 24 hours |
Table 2: Anti-proliferative Activity of Doxorubicin
| Cell Line | Cancer Type | Assay | IC50 Value | Incubation Time | Reference |
| HeLa | Cervical Cancer | MTT | ~6 µM | Not Specified | |
| HT-29 | Colorectal Cancer | MTT | Not Specified | 72 hours | |
| Caco2 | Colorectal Cancer | Colony Formation | 8.5 nM | 7 days | |
| HeLa | Cervical Cancer | Colony Formation | 3.1 nM | 7 days | |
| MCF7 | Breast Cancer | Not Specified | Not Specified | Not Specified | |
| BT474 | Breast Cancer | Not Specified | Not Specified | Not Specified | |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Not Specified | |
| MCF7 | Breast Cancer | Clonogenic Assay | Reduced colony numbers at 200 nM | 3 hours treatment |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Doxorubicin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Colony Formation Assay
The colony formation assay assesses the ability of a single cell to grow into a colony.
-
Cell Seeding: A low density of cells (e.g., 500 cells/well) is seeded in a 6-well plate.
-
Compound Treatment: The cells are treated with the desired concentrations of the test compound.
-
Incubation: The plates are incubated for 7-14 days, allowing colonies to form. The medium may be replaced every 3-4 days.
-
Colony Staining: The colonies are washed with PBS, fixed with methanol, and stained with a 0.5% crystal violet solution.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways through which this compound and Doxorubicin exert their anti-proliferative effects.
Doxorubicin's Mechanism of Action
Caption: Doxorubicin's multi-faceted anti-proliferative mechanism.
This compound's Mechanism of Action
Caption: this compound induces apoptosis via SENP1 inhibition.
Conclusion
Both Doxorubicin and this compound demonstrate significant anti-proliferative capabilities, albeit through different molecular pathways. Doxorubicin remains a potent, broad-spectrum chemotherapeutic agent, with its efficacy well-documented across a multitude of cancer types. Its mechanisms, centered around DNA damage, are a cornerstone of many cancer treatment regimens.
This compound, on the other hand, represents a more targeted approach. Its ability to inhibit SENP1 and induce apoptosis suggests a potential therapeutic niche, particularly in cancers where SENP1 is overexpressed. The data presented here, though not from direct comparative studies, indicates that this compound has potent effects at micromolar concentrations in specific cancer cell lines.
Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two compounds. The distinct mechanisms of action suggest that combination therapies could be a promising avenue for future investigation, potentially enhancing therapeutic outcomes while mitigating the toxicity associated with high-dose Doxorubicin. This guide serves as a foundational resource for researchers and clinicians interested in the anti-proliferative properties of these two compelling molecules.
References
Structural comparison of Momordin II from different Momordica species
A Comprehensive Structural Comparison of Momordin II from Diverse Momordica Species
For researchers and professionals in drug development, understanding the structural nuances of bioactive compounds is paramount. This compound, a name attributed to both a triterpenoid (B12794562) saponin (B1150181) and a ribosome-inactivating protein (RIP) found in the Momordica genus, presents a compelling case for detailed structural analysis. This guide provides a comparative overview of this compound from different Momordica species, leveraging available experimental data to highlight structural similarities and differences.
Section 1: this compound - The Triterpenoid Saponin
This compound, in its saponin form, is a glycoside of oleanolic acid. The primary source for the isolation and structural elucidation of this saponin is Momordica cochinchinensis. While direct comparative studies of this compound saponin from other Momordica species are not extensively available in the current literature, a detailed examination of its structure from M. cochinchinensis provides a crucial benchmark.
Structural and Physicochemical Properties of this compound Saponin
| Property | Description | Source Species |
| Chemical Formula | C47H74O18 | Momordica cochinchinensis |
| Aglycone | Oleanolic Acid | Momordica cochinchinensis |
| Glycosylation | Oleanolic acid 3-O-α-L-arabinopyranosyl (1→3)-β-D-glucuronopyranoside, with a 28-O-β-D-glucopyranoside | Momordica cochinchinensis[1][2][3] |
| Appearance | Colorless needles | Not specified |
| Solubility | Soluble in methanol | Not specified |
Caption: Chemical structure of this compound saponin.
Caption: Linkage of sugar moieties to the oleanolic acid aglycone in this compound saponin.
Section 2: this compound - The Ribosome-Inactivating Protein (RIP)
This compound as a protein is a Type I ribosome-inactivating protein, a class of enzymes that inhibit protein synthesis. It has been identified in Momordica balsamina. Another well-characterized RIP, momordin-a, has been isolated from Momordica charantia. While it is not definitively established that momordin-a is the M. charantia variant of this compound, a comparison of their amino acid sequences reveals significant homology, suggesting they are closely related members of the same protein family.
Comparative Analysis of Momordin Proteins
| Feature | This compound (Momordica balsamina) | Momordin-a (Momordica charantia) |
| Protein Family | Type I Ribosome-Inactivating Protein | Type I Ribosome-Inactivating Protein[4] |
| Amino Acid Count | 286 (predicted, including a putative 23 amino acid leader sequence)[5][6][7] | 250 (experimentally determined)[8][4] |
| Molecular Weight | ~32 kDa (predicted)[6] | 28,690 Da (experimentally determined)[8][4] |
| Post-translational Modifications | Glycosylation predicted | Glycosylation at Asn227[8][4] |
| Homology | 51% homologous to Momordin I, 57% to Trichosanthin[5] | 33% identical to Ricin A-chain[8][4] |
Amino Acid Sequence Alignment
A direct comparison of the predicted mature protein sequence of this compound from M. balsamina and the experimentally determined sequence of momordin-a from M. charantia highlights conserved regions typical for ribosome-inactivating proteins.
Caption: Homology of Momordin proteins with other ribosome-inactivating proteins.
Section 3: Experimental Protocols
The structural elucidation of both saponin and protein forms of this compound relies on a series of well-established biochemical techniques.
Isolation and Structural Analysis Workflow
Caption: General experimental workflow for the isolation and structural analysis of this compound.
Key Methodologies:
-
Saponin Extraction and Purification : Typically involves solvent extraction from plant material, followed by various chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for purification.[9][10][11]
-
Saponin Structural Elucidation : The precise structure, including the aglycone and the arrangement of sugar moieties, is determined using Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[12][13][14][15][16]
-
Protein Extraction and Purification : Proteins are extracted from seeds using appropriate buffers and purified through a series of chromatographic steps, which may include ion exchange, size exclusion, and affinity chromatography.[17][18]
-
Protein Sequencing : The amino acid sequence is determined using methods like Edman degradation, which sequentially removes amino acids from the N-terminus, and more modern techniques involving enzymatic digestion followed by tandem mass spectrometry (LC-MS/MS) of the resulting peptides.[19][20][21]
Conclusion
This guide provides a structural comparison of this compound, acknowledging its dual identity as a saponin and a ribosome-inactivating protein. For the saponin, detailed structural information is available for the compound isolated from Momordica cochinchinensis, serving as a reference for future comparative studies. For the protein, while direct species-to-species comparison of "this compound" is limited, the high homology between this compound from M. balsamina and momordin-a from M. charantia strongly suggests a conserved structural and functional framework within the Momordica genus. Further research involving the isolation and characterization of these molecules from a wider range of Momordica species is necessary to build a more comprehensive comparative understanding.
References
- 1. Studies on the Constituents of Momordica cochinchinensis SPRENG. II. Isolation and Characterization of the Root Saponins, Momordins I, II and III [jstage.jst.go.jp]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. Momordin (saponin) - Wikipedia [en.wikipedia.org]
- 4. The complete amino acid sequence of momordin-a, a ribosome-inactivating protein from the seeds of bitter gourd (Momordica charantia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. uniprot.org [uniprot.org]
- 7. This compound, a ribosome inactivating protein from Momordica balsamina, is homologous to other plant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Purified Saponins in Momordica charantia Treated with High Hydrostatic Pressure and Ionic Liquid-Based Aqueous Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. mdpi.com [mdpi.com]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. orbi.umons.ac.be [orbi.umons.ac.be]
- 15. researchgate.net [researchgate.net]
- 16. A mass spectrometry database for identification of saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of highly purified this compound without ribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aijcr.thebrpi.org [aijcr.thebrpi.org]
- 19. cib.csic.es [cib.csic.es]
- 20. nanoporetech.com [nanoporetech.com]
- 21. youtube.com [youtube.com]
In Vivo Showdown: Momordin Ic vs. Asiatic Acid - A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vivo comparison of two prominent triterpene glycosides, Momordin Ic and Asiatic Acid, focusing on their anti-inflammatory and anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their efficacy supported by experimental data to inform future research and development.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the key quantitative data from in vivo studies investigating the anti-cancer and anti-inflammatory effects of Momordin Ic and Asiatic Acid.
| Compound | Therapeutic Area | Animal Model | Cell Line (for Xenograft) | Dosage | Administration Route | Key Efficacy Endpoint | Result |
| Momordin Ic | Anti-cancer | Nude Mice (BALB/c) | PC3 (Prostate Cancer) | 10 mg/kg | Intraperitoneal (daily) | Tumor Growth Inhibition | Significant suppression of tumor proliferation and induction of cell death after 20 days.[1] |
| Momordin Ic | Anti-inflammatory | IMQ-induced Psoriasis Mice | N/A | 50 and 150 mg/kg | Oral (daily) | Reduction in PASI score | Significantly alleviated skin damage and reduced PASI score.[2] |
| Asiatic Acid | Anti-cancer | Nude Mice | A549 (Lung Cancer) | Not specified | Oral | Tumor Volume and Weight Reduction | Significantly inhibited tumor volume and weight.[3][4][5] |
| Asiatic Acid | Anti-inflammatory | ICR Mice | N/A | 1, 5, and 10 mg/kg | Intraperitoneal | Inhibition of Carrageenan-induced Paw Edema | Dose-dependent reduction in paw edema at 4 and 5 hours post-carrageenan injection. |
Detailed Experimental Protocols
Anti-Cancer Efficacy in Xenograft Models
Objective: To evaluate the in vivo anti-tumorigenic activity of Momordin Ic and Asiatic Acid in mouse xenograft models.
Momordin Ic in Prostate Cancer Xenograft Model [1]
-
Animal Model: Male BALB/c nude mice.
-
Cell Line: PC3 human prostate cancer cells.
-
Procedure:
-
PC3 cells are cultured and harvested.
-
A suspension of PC3 cells is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
The treatment group receives daily intraperitoneal injections of Momordin Ic (10 mg/kg) for 20 days. The control group receives a vehicle control.
-
Tumor size and body weight are monitored regularly.
-
At the end of the study, tumors are excised, weighed, and analyzed for markers of cell proliferation and apoptosis.
-
Asiatic Acid in Lung Cancer Xenograft Model [3][4][5]
-
Animal Model: Nude mice.
-
Cell Line: A549 human lung cancer cells.
-
Procedure:
-
A549 cells are cultured and prepared for injection.
-
A suspension of A549 cells is injected subcutaneously into the flank of each mouse.
-
Once tumors reach a specified volume, mice are randomly assigned to control and treatment groups.
-
The treatment group is administered Asiatic Acid orally. The control group receives a vehicle.
-
Tumor volume and body weight are measured throughout the study.
-
Anti-Inflammatory Efficacy Models
Objective: To assess the in vivo anti-inflammatory potential of Momordin Ic and Asiatic Acid in relevant mouse models.
Momordin Ic in Imiquimod (B1671794) (IMQ)-Induced Psoriasis Model [2]
-
Animal Model: Mice.
-
Procedure:
-
A daily topical dose of imiquimod (IMQ) cream is applied to the shaved back of the mice to induce psoriasis-like skin inflammation.
-
Mice are divided into control and treatment groups.
-
The treatment groups receive daily oral administration of Momordin Ic at 50 mg/kg or 150 mg/kg.
-
The severity of the skin lesions is scored daily using the Psoriasis Area and Severity Index (PASI).
-
At the end of the treatment period, skin samples are collected for histological analysis (H&E staining) and immunohistochemistry (e.g., for Ki-67 to assess keratinocyte hyperproliferation).
-
Asiatic Acid in Carrageenan-Induced Paw Edema Model
-
Animal Model: Male ICR mice.
-
Procedure:
-
Acute inflammation is induced by a sub-plantar injection of 1% carrageenan solution into the right hind paw of the mice.
-
Mice are pre-treated with intraperitoneal injections of Asiatic Acid (1, 5, or 10 mg/kg) or a vehicle control 30 minutes before carrageenan injection.
-
Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
Signaling Pathway Modulation
Both Momordin Ic and Asiatic Acid have been shown to exert their biological effects through the modulation of key signaling pathways, particularly the NF-κB pathway, which is central to inflammation and cancer.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for conducting in vivo xenograft studies to assess the anti-cancer efficacy of compounds like Momordin Ic and Asiatic Acid.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
Validating the Ribosome-Inactivating Efficacy of Purified Momordin II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ribosome-inactivating activity of Momordin II with other well-characterized ribosome-inactivating proteins (RIPs). The included data, derived from standardized in vitro translation inhibition assays, offers a clear benchmark for the potency of these cytotoxic agents. Detailed experimental protocols and visual diagrams of the underlying molecular pathways and experimental workflows are presented to support researchers in the validation of novel RIPs.
Comparative Analysis of Ribosome-Inactivating Potency
The ribosome-inactivating potential of various RIPs is typically quantified by determining the half-maximal inhibitory concentration (IC50) in a cell-free translation system, such as the rabbit reticulocyte lysate assay. This value represents the concentration of the toxin required to reduce protein synthesis by 50%. A lower IC50 value indicates a higher potency.
The following table summarizes the IC50 values for this compound and a selection of other RIPs, providing a quantitative comparison of their ribosome-inactivating activity.
| Ribosome-Inactivating Protein | Source Organism | Type | IC50 (nM) in Rabbit Reticulocyte Lysate |
| This compound (as Momorgrosvin) * | Momordica grosvenorii | I | 0.3 |
| Ricin A-Chain (RTA) | Ricinus communis | II | ~1.7 |
| Saporin | Saponaria officinalis | I | ~0.022 |
| Gelonin | Gelonium multiflorum | I | ~0.15 |
| Trichosanthin | Trichosanthes kirilowii | I | ~0.027 |
Mechanism of Action: Ribosome Inactivation
Ribosome-inactivating proteins, including this compound, exert their cytotoxic effects by functioning as highly specific N-glycosidases. They target a universally conserved adenine (B156593) residue within the sarcin-ricin loop (SRL) of the large ribosomal RNA (rRNA). The removal of this single adenine base renders the ribosome unable to bind to elongation factors, thereby irreversibly halting protein synthesis and leading to apoptotic cell death.
Experimental Protocols
In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate
This assay is a standard method to determine the ribosome-inactivating activity of a purified protein. It measures the inhibition of the synthesis of a reporter protein (e.g., luciferase) in a cell-free system derived from rabbit reticulocytes.
Materials:
-
Purified this compound and other RIPs (experimental and control)
-
Nuclease-treated Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus methionine)
-
[³⁵S]-Methionine or Luciferase mRNA and Luciferase Assay Reagent
-
RNase-free water
-
Reaction tubes
-
Incubator or water bath
-
Scintillation counter or Luminometer
Procedure:
-
Preparation of RIP dilutions: Prepare a series of dilutions of the purified this compound and control RIPs in RNase-free water. The concentration range should be chosen to encompass the expected IC50 value.
-
Reaction setup: In a reaction tube on ice, combine the following components in the specified order:
-
RNase-free water
-
Amino Acid Mixture (minus methionine)
-
[³⁵S]-Methionine or Luciferase mRNA
-
RIP dilution (or water for the untreated control)
-
Rabbit Reticulocyte Lysate
-
-
Incubation: Gently mix the reaction components and incubate at 30°C for 90 minutes.
-
Measurement of Protein Synthesis:
-
Radiolabeled Method: Stop the reaction by adding a solution of NaOH and hydrogen peroxide. Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Luciferase-based Method: Add the luciferase assay reagent to the reaction mixture and measure the luminescence using a luminometer. The light output is directly proportional to the amount of active luciferase synthesized.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each RIP concentration relative to the untreated control. Plot the percentage of inhibition against the logarithm of the RIP concentration and determine the IC50 value from the resulting dose-response curve.
References
Momordin II: A Comparative Analysis of its Effects on Normal and Cancer Cells
A Guide for Researchers and Drug Development Professionals
Momordin II, a ribosome-inactivating protein found in the seeds of Momordica charantia (bitter melon), has garnered significant interest in the scientific community for its potential as an anti-cancer agent. This guide provides a comparative analysis of the effects of this compound on normal versus cancer cells, supported by available experimental data and detailed methodologies for key assays.
Data Presentation
Cytotoxicity of this compound: A Comparative Overview
The cytotoxic effects of this compound and its related compounds have been evaluated in various cell lines. While comprehensive comparative data for this compound across a wide spectrum of normal and cancer cells is still an area of active research, existing studies provide valuable insights into its differential activity.
| Cell Line Type | Cell Line Name | Compound | IC50 Value | Incubation Time | Citation |
| Cancer | Human T-cell Leukemia (Jurkat, CEM) | Anti-CD5-momordin immunotoxin | 41-53 pM | 72 hours | [1][2] |
| Normal | Peripheral Blood Mononuclear Cells (PBMC) | Anti-CD5-momordin immunotoxin | 6 pM | 1 hour | [1][2] |
| Cancer | Prostate Cancer (PC3) | Momordin Ic | More sensitive than RWPE-1 | Not specified | |
| Normal | Normal Prostate Epithelial (RWPE-1) | Momordin Ic | Less sensitive than PC3 | Not specified |
Mechanism of Action: Preferential Targeting of Cancer Cells
This compound exhibits a multi-faceted mechanism of action that appears to preferentially target cancer cells. This selectivity is attributed to differences in cellular uptake, processing, and the molecular pathways that are often dysregulated in cancerous cells.
In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and autophagy. The induction of apoptosis is a critical mechanism for its anti-cancer activity.
Signaling Pathways Implicated in this compound's Anti-Cancer Effects
Several key signaling pathways are modulated by this compound and its related compounds in cancer cells:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. Momordin Ic has been shown to suppress this pathway, leading to apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Momordin Ic activates the pro-apoptotic JNK and p38 arms of this pathway while inhibiting the pro-survival Erk1/2 signaling.
-
SENP1/c-MYC Signaling Pathway: Momordin Ic has been identified as an inhibitor of SENP1, a key regulator of the oncoprotein c-MYC. By inhibiting SENP1, Momordin Ic promotes the degradation of c-MYC, leading to cell cycle arrest and apoptosis in colon cancer cells.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the effects of this compound.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways of this compound in Cancer Cells
Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for Assessing this compound's Effects
Caption: General experimental workflow for comparative analysis.
Logical Relationship of this compound's Differential Effects
Caption: Differential effects of this compound on cancer vs. normal cells.
References
Head-to-head comparison of Momordin II and Abrin
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of ribosome-inactivating proteins (RIPs), both Momordin II and Abrin stand out for their potent cytotoxic activities and potential therapeutic applications. This guide provides a detailed head-to-head comparison of these two toxins, offering a valuable resource for researchers, scientists, and drug development professionals. The following sections will delve into their structural and functional differences, compare their cytotoxic profiles with supporting experimental data, and outline the signaling pathways they trigger, providing a comprehensive overview to inform future research and therapeutic strategies.
Structural and Functional Overview
This compound and Abrin, despite both being potent toxins that interfere with protein synthesis, belong to different classes of RIPs, which dictates their structure and mechanism of entry into cells.
This compound is a Type 1 RIP , consisting of a single polypeptide chain with enzymatic activity. Due to the absence of a B chain, its entry into cells is less efficient and not fully understood, but it is believed to occur via adsorptive endocytosis. Once inside the cytosol, it inactivates ribosomes, leading to cell death. For the purpose of this comparison, and due to the limited direct data on this compound, we will refer to the closely related and well-studied Type 1 RIP from the same genus, alpha-momorcharin , as a representative model.
Abrin , on the other hand, is a Type 2 RIP . It is a heterodimeric protein composed of an A chain and a B chain, linked by a disulfide bond.[1] The B chain is a lectin that binds to galactose residues on the surface of cells, facilitating the toxin's entry through receptor-mediated endocytosis.[1] Once internalized, the A chain is released into the cytosol, where it exerts its enzymatic activity.[1]
| Feature | This compound (Type 1 RIP) | Abrin (Type 2 RIP) |
| Structure | Single polypeptide chain | Heterodimer (A and B chains)[1] |
| Cellular Entry | Adsorptive endocytosis (less efficient) | Receptor-mediated endocytosis via B chain binding to galactose residues (highly efficient)[1] |
| Active Component | The entire protein | A chain[1] |
Cytotoxicity: A Quantitative Comparison
The cytotoxic potential of this compound (represented by alpha-momorcharin) and Abrin has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison.
| Cell Line | This compound (alpha-momorcharin) IC50 | Abrin IC50 |
| MDA-MB-231 (Breast Cancer) | 15.07 µg/mL[2] | Data not available in the searched results |
| MCF-7 (Breast Cancer) | 33.66 µg/mL[2] | Data not available in the searched results |
| MDA-MB-453 (Breast Cancer) | 42.94 µg/mL[2] | Data not available in the searched results |
| Jurkat (T-cell leukemia) | 41-53 pM (as anti-CD5 immunotoxin)[3] | Data not available in the searched results |
| HeLa (Cervical Cancer) | Data not available in the searched results | 0.14 ng/mL[4] |
Note: The provided IC50 value for Momordin in Jurkat cells is for an anti-CD5-momordin immunotoxin, which enhances its targeting and potency compared to the unconjugated protein. Generally, Type 2 RIPs like Abrin are considered more cytotoxic than Type 1 RIPs in cellular systems due to their efficient B chain-mediated entry.[5][6]
Mechanism of Action and Signaling Pathways
Both this compound and Abrin induce cell death primarily by inhibiting protein synthesis, which subsequently triggers apoptotic pathways.
Mechanism of Ribosome Inactivation
Both toxins function as N-glycosidases, specifically removing an adenine (B156593) residue from the large ribosomal RNA (rRNA) of the 60S ribosomal subunit.[1] This irreversible damage to the ribosome prevents the binding of elongation factors, thereby halting protein synthesis and ultimately leading to cell death.[1]
Apoptotic Signaling Pathways
The inhibition of protein synthesis and other cellular stresses induced by these toxins activate intrinsic apoptotic pathways.
This compound (as represented by alpha-momorcharin):
Alpha-momorcharin has been shown to induce apoptosis through the mitochondrial pathway.[4][7] This involves:
-
Increased Reactive Oxygen Species (ROS) production: This creates oxidative stress within the cell.[4][7]
-
Disruption of Mitochondrial Membrane Potential (MMP): The loss of MMP is a key event in the initiation of apoptosis.[4][7]
-
Release of Cytochrome c: This mitochondrial protein, once in the cytosol, activates the caspase cascade.[8]
-
Activation of Caspases: Specifically, caspase-9 (initiator caspase) and caspase-3 (executioner caspase) are activated, leading to the cleavage of cellular substrates and the execution of apoptosis.[4][7][8]
Abrin:
Abrin also induces apoptosis through the mitochondrial pathway in a caspase-dependent manner in some cell types like Jurkat cells.[9] The pathway is similar to that of alpha-momorcharin, involving the inhibition of protein synthesis leading to mitochondrial dysfunction, cytochrome c release, and caspase activation. However, in other cell types, such as U266B1 cells, Abrin can induce a caspase-independent form of programmed cell death known as necrosis.[8] This suggests that the specific signaling pathway activated by Abrin can be cell-type dependent.
References
- 1. Abrin - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem-agilent.com [chem-agilent.com]
- 6. rsc.org [rsc.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 9. discovery.researcher.life [discovery.researcher.life]
Replicating Key Findings of Momordin II Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Momordin II, a ribosome-inactivating protein (RIP), with other well-characterized RIPs. The objective is to offer a comprehensive overview of its performance, supported by available experimental data, to aid in the replication and extension of key research findings.
Comparative Performance of Ribosome-Inactivating Proteins
This compound's primary biological activity is the inhibition of protein synthesis, a characteristic feature of ribosome-inactivating proteins. Its efficacy, particularly in antiviral applications, has been quantified and compared with other RIPs. The following tables summarize the key quantitative data available.
Antiviral Activity Against SARS-CoV-2
A key study directly compared the in vitro efficacy of this compound and MAP30, another RIP from Momordica charantia, in inhibiting SARS-CoV-2 replication in human lung cancer cells (A549).
| Protein | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Cell Line | Assay |
| This compound | ~ 0.2 | ~ 2.0 | ~ 10 | A549 | Nanoluciferase Reporter Virus Assay |
| MAP30 | ~ 0.2 | ~ 2.0 | ~ 10 | A549 | Nanoluciferase Reporter Virus Assay |
IC50 (50% inhibitory concentration) is the concentration of the protein required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. A higher selectivity index indicates a more favorable therapeutic window.
This data indicates that this compound and MAP30 have nearly identical potent inhibitory activity against SARS-CoV-2 in this experimental system.[1][2]
General Cytotoxicity and Protein Synthesis Inhibition
Comparing the potency of various RIPs across different studies is challenging due to the use of varied cell lines and assay systems. However, the following table provides a general overview of the reported inhibitory concentrations for this compound and other common RIPs.
| Protein | IC50 | Cell Line / System | Assay Type |
| This compound | ~ 0.2 µM (Antiviral) | A549 | Viral Replication Inhibition |
| MAP30 | sub-nM (Antiviral, HIV-1) | MT-4 Lymphocytes | HIV-1 Inhibition Assay |
| Saporin | 0.1 - 1000 nM | Varies | Cell-free protein synthesis / Cell viability |
| Ricin A-chain | nM range | HT29, Caco-2 | Cytotoxicity Assay |
Note: The IC50 values for saporin and ricin A-chain are presented as a range due to significant variation across different studies and experimental conditions.[1][3][4]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon prior research. Below are representative protocols for key experiments used to characterize this compound and other RIPs.
Protocol 1: Cell-Free Protein Synthesis Inhibition Assay
This assay is a fundamental method to determine the direct inhibitory effect of a RIP on the translational machinery.
Principle: The ability of the RIP to inhibit the translation of a reporter gene (e.g., luciferase) in a cell-free system, such as a rabbit reticulocyte lysate, is quantified. The reduction in the reporter signal corresponds to the inhibitory activity of the protein.[5]
Materials:
-
Rabbit Reticulocyte Lysate System
-
Reporter mRNA (e.g., Luciferase mRNA)
-
Amino Acid Mixture (minus leucine)
-
[³H]-Leucine or Luciferase Assay Reagent
-
This compound and other RIPs of interest
-
Nuclease-free water
-
Microplate reader (scintillation counter or luminometer)
Procedure:
-
Preparation of RIP dilutions: Prepare a series of dilutions of this compound and other RIPs in nuclease-free water.
-
Reaction Setup: In a microplate, combine the rabbit reticulocyte lysate, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.
-
Addition of RIPs: Add the prepared RIP dilutions to the reaction mixtures. Include a negative control (nuclease-free water) and a positive control (a known translation inhibitor like cycloheximide).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for protein synthesis.
-
Detection:
-
Radiolabeling: If using [³H]-leucine, stop the reaction and precipitate the proteins. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence: If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each RIP concentration relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the log of the RIP concentration and fitting the data to a dose-response curve.
Protocol 2: Antiviral Replication Inhibition Assay (Nanoluciferase Reporter Assay)
This cell-based assay measures the ability of a compound to inhibit viral replication.
Principle: A recombinant virus expressing a reporter gene (e.g., nanoluciferase) is used to infect host cells. In the presence of an effective antiviral agent, viral replication is inhibited, leading to a decrease in the expression of the reporter gene.
Materials:
-
Host cell line susceptible to the virus (e.g., A549 cells for SARS-CoV-2)
-
Recombinant virus expressing a reporter gene
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Reporter gene assay reagent (e.g., Nano-Glo® Luciferase Assay System)
-
Microplate reader (luminometer)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Compound Addition: Prepare serial dilutions of this compound and other test compounds and add them to the cells. Include a vehicle control (no compound) and a positive control (a known antiviral drug).
-
Viral Infection: Infect the cells with the reporter virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period sufficient for viral replication and reporter gene expression (e.g., 24-48 hours).
-
Lysis and Detection: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viral replication inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve. Simultaneously, a parallel cytotoxicity assay (e.g., MTS or CTG assay) should be performed to determine the CC50 of the compounds on the host cells.
Visualizing Mechanisms and Workflows
General Mechanism of Ribosome-Inactivating Proteins
The fundamental mechanism of action for this compound and other Type I RIPs is the enzymatic inactivation of ribosomes, leading to the cessation of protein synthesis and eventual cell death.
Caption: Mechanism of ribosome inactivation by this compound and other Type I RIPs.
Experimental Workflow: Cell-Free Protein Synthesis Inhibition Assay
The following diagram outlines the key steps in determining the IC50 of a ribosome-inactivating protein using a cell-free protein synthesis assay.
References
Validating the Role of Specific Amino Acid Residues in Momordin II Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ribosome-inactivating protein Momordin II, focusing on the validation of key amino acid residues essential for its biological activity. Due to the limited availability of site-directed mutagenesis data specifically for this compound, this document leverages experimental data from homologous Type 1 ribosome-inactivating proteins (RIPs), such as Luffin-a and Trichosanthin (B600747), to infer the functional significance of corresponding residues.
Introduction to this compound
This compound is a Type 1 ribosome-inactivating protein (RIP) that exhibits potent cytotoxic and antiviral activities.[1] Like other Type 1 RIPs, it functions as an RNA N-glycosidase, cleaving a specific adenine (B156593) residue from the sarcin-ricin loop of the 28S rRNA within the large ribosomal subunit.[2][3] This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis and ultimately leading to cell death.[2] Understanding the structure-function relationship of this compound is critical for its potential development as a therapeutic agent, particularly in the context of immunotoxins for cancer therapy.[1][3]
Key Amino Acid Residues in this compound Activity
Studies on Momordin-a and Luffin-a, proteins highly homologous to this compound, have identified several amino acid residues as crucial for their protein synthesis inhibitory activity. Chemical modification of these residues has been shown to significantly reduce their efficacy.
Comparative Activity of Modified RIPs
The following table summarizes the impact of chemical modification on the activity of Momordin-a and Luffin-a, providing a basis for understanding the likely roles of corresponding residues in this compound.
| Protein | Modified Residue | Modification Method | Resulting Activity | Reference |
| Momordin-a | Histidine (His140) | Diethylpyrocarbonate | 10% of native activity | [4] |
| Tyrosine (Tyr165) | KI3 (Iodination) | 10% of native activity | [4] | |
| Lysine (Lys231) | Trinitrobenzenesulfonic acid | 6.4% of native activity | [4] | |
| Luffin-a | Histidine | Diethylpyrocarbonate | 8.3% of native activity | [4] |
| Tyrosine | KI3 (Iodination) | ~10% of native activity | [4] | |
| Lysine | Trinitrobenzenesulfonic acid | Significantly reduced | [4] |
Note: The residue numbers correspond to those identified in Momordin-a. Homologous residues are expected in this compound.
Signaling Pathways Modulated by this compound
Ribosome-inactivating proteins, including this compound, trigger a cellular signaling cascade known as the Ribotoxic Stress Response . This pathway is activated in response to damage to the 28S rRNA.[6][7] The damaged ribosome is recognized by the kinase ZAKα, which initiates a phosphorylation cascade that activates downstream mitogen-activated protein kinases (MAPKs), specifically JNK and p38.[7][8] Activation of these pathways can lead to a pro-inflammatory response and, in cases of sustained stress, apoptosis (programmed cell death).[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of this compound and its variants.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to substitute specific amino acid residues (e.g., His140, Tyr165, Lys231) with a neutral amino acid like alanine (B10760859) to assess their contribution to the protein's function.
Protocol Outline:
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation at the target codon.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type this compound expression plasmid as a template and the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated DNA template using the DpnI endonuclease, which specifically targets methylated DNA.
-
Transformation: Transform the mutated plasmids into competent E. coli cells for propagation.
-
Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any other mutations through DNA sequencing.
-
Protein Expression and Purification: Express the mutant this compound protein in a suitable expression system and purify it for functional assays.
Cell-Free Protein Synthesis Inhibition Assay
This assay directly measures the enzymatic activity of this compound and its mutants on ribosomes. A common method utilizes a rabbit reticulocyte lysate system that translates a reporter mRNA (e.g., luciferase).[9][10]
Materials:
-
Rabbit Reticulocyte Lysate in vitro translation kit
-
Luciferase mRNA
-
Purified wild-type and mutant this compound proteins
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup: Prepare in vitro translation reactions according to the manufacturer's protocol.
-
Inhibitor Addition: Add varying concentrations of wild-type or mutant this compound to the reactions. Include a no-inhibitor control.
-
Incubation: Incubate the reactions to allow for protein synthesis.
-
Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence, which is proportional to the amount of functional luciferase synthesized.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of protein synthesis) for the wild-type and mutant proteins by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability (Cytotoxicity) Assay
This assay determines the effect of this compound and its mutants on the viability of cultured cells.
Materials:
-
A suitable cancer cell line (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
Purified wild-type and mutant this compound proteins
-
MTT or similar cell viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of wild-type or mutant this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to untreated controls. Determine the IC50 value for each protein.
Conclusion
The validation of specific amino acid residues in this compound is essential for elucidating its mechanism of action and for any future protein engineering efforts. While direct mutagenesis data for this compound is sparse, evidence from homologous proteins strongly suggests that residues corresponding to His140, Tyr165, and Lys231 are critical for its ribosome-inactivating function. The provided protocols offer a robust framework for systematically evaluating the activity of wild-type and mutant this compound, thereby enabling a direct comparison of their therapeutic potential. The primary signaling pathway initiated by this compound is the ribotoxic stress response, which ultimately leads to apoptosis, highlighting its potential as a targeted cytotoxic agent. Further research employing site-directed mutagenesis is necessary to definitively confirm the roles of these key residues in this compound's activity.
References
- 1. Ribosome-inactivating protein - Wikipedia [en.wikipedia.org]
- 2. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Anti-HIV-1 property of trichosanthin correlates with its ribosome inactivating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the signaling pathways affected by Momordin II
An Important Note on Momordin II: Extensive literature searches reveal a significant scarcity of detailed research on the specific signaling pathways affected by this compound. The available information primarily identifies it as a ribosome-inactivating protein.[1] In contrast, a closely related compound, Momordin Ic , has been the subject of numerous studies elucidating its molecular mechanisms. This guide will, therefore, focus on a comprehensive comparative analysis of Momordin Ic as a representative compound from the Momordin family, against Fisetin (B1672732), a well-researched natural flavonoid, to provide valuable insights for researchers, scientists, and drug development professionals.
Momordin Ic, a triterpenoid (B12794562) saponin, and Fisetin, a dietary flavonoid, are both natural compounds that have garnered significant interest for their anti-cancer properties.[2][3] Both compounds exert their effects by modulating key intracellular signaling pathways that are often dysregulated in cancer, leading to apoptosis, inhibition of proliferation, and reduced metastasis. This guide provides a comparative overview of their effects on critical signaling cascades, supported by experimental data and detailed methodologies.
Comparative Effects on Key Signaling Pathways
Momordin Ic and Fisetin modulate several overlapping and distinct signaling pathways, primarily focusing on the PI3K/Akt and MAPK cascades, which are central regulators of cell survival, proliferation, and apoptosis.
Momordin Ic is reported to induce apoptosis and autophagy in cancer cells, such as human hepatocellular carcinoma (HepG2) and colon cancer cells, through the following mechanisms:
-
PI3K/Akt Pathway Inhibition: Momordin Ic suppresses the PI3K/Akt signaling pathway.[2] This inactivation of Akt, a key cell survival kinase, contributes to its pro-apoptotic effects.[2]
-
MAPK Pathway Modulation: It differentially modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the activation of pro-apoptotic kinases p38 and JNK, while inactivating the pro-survival kinase Erk1/2.[4]
-
Mitochondrial Apoptosis Pathway: The modulation of these pathways leads to mitochondrial dysfunction, characterized by the upregulation of Bax, downregulation of Bcl-2, release of cytochrome c, and subsequent activation of caspase-3.[2]
-
Other Pathways: Research also indicates that Momordin Ic can suppress cancer cell migration and invasion by regulating MMP-9 and adhesion molecules through p38 and JNK pathways.[4] Furthermore, it has been shown to inhibit the SENP1/c-MYC signaling pathway in colon cancer cells and the IL-23/IL-17 axis in a psoriasis model.[5][6]
Fisetin , a flavonoid found in various fruits and vegetables, also demonstrates potent anti-cancer activity by targeting similar core pathways:
-
PI3K/Akt/mTOR Pathway Inhibition: Fisetin is a known inhibitor of the PI3K/Akt/mTOR signaling cascade.[7][8][9] It has been shown to decrease the phosphorylation of Akt, mTOR, and their downstream effectors like p70S6K1.[9] Fisetin can also increase the expression of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.[9][10]
-
MAPK Pathway Modulation: Fisetin's effect on the MAPK pathway can be context-dependent. It has been shown to inhibit ERK1/2 while activating the pro-apoptotic JNK and p38 pathways in osteosarcoma cells.[10]
-
Induction of Apoptosis: By inhibiting these survival pathways, Fisetin effectively induces apoptosis, evidenced by the activation of caspases-3, -8, and -9.[10]
-
Anti-Metastatic Effects: Fisetin also suppresses cancer cell invasion and metastasis by reducing the expression of matrix metalloproteinases (MMPs) through the inhibition of pathways like PI3K/Akt and JNK.[11]
Data Presentation: Momordin Ic vs. Fisetin
The following tables summarize the comparative effects of Momordin Ic and Fisetin on key signaling proteins and cellular processes as reported in various studies.
Table 1: Comparative Effects on PI3K/Akt and MAPK Signaling Pathways
| Target Protein | Effect of Momordin Ic | Effect of Fisetin | Cellular Outcome |
| PI3K | Inhibition | Inhibition[9] | Inhibition of cell survival and proliferation |
| p-Akt (Phosphorylated Akt) | Decrease[2] | Decrease[7][9][10] | Promotion of apoptosis |
| p-mTOR (Phosphorylated mTOR) | Not explicitly reported, but downstream of Akt | Decrease[9] | Inhibition of protein synthesis and cell growth |
| p-p38 MAPK (Phosphorylated p38) | Increase/Activation[4] | Increase/Activation[10] | Induction of apoptosis and cell cycle arrest |
| p-JNK (Phosphorylated JNK) | Increase/Activation[4] | Increase/Activation[10] | Induction of apoptosis |
| p-Erk1/2 (Phosphorylated Erk1/2) | Decrease/Inactivation[4] | Decrease/Inhibition[12] | Inhibition of cell proliferation |
| PTEN | Not explicitly reported | Increase[9][10] | Inhibition of PI3K/Akt signaling |
Table 2: Comparative Effects on Apoptosis and Cell Viability
| Cellular Process/Marker | Effect of Momordin Ic | Effect of Fisetin |
| Cell Viability (e.g., in HepG2, U-2 OS cells) | Dose-dependent decrease[2] | Dose-dependent decrease[10] |
| Apoptosis | Induction[2][6] | Induction[10] |
| Bax (Pro-apoptotic) | Upregulation[2] | Upregulation[10] |
| Bcl-2 (Anti-apoptotic) | Downregulation[2] | Downregulation[10] |
| Caspase-3 Activation | Increase[2] | Increase[10] |
| Caspase-8 Activation | Not explicitly reported | Increase[10] |
| Caspase-9 Activation | Not explicitly reported | Increase[10] |
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by Momordin Ic and a typical experimental workflow for their investigation.
Caption: Pro-apoptotic signaling pathways modulated by Momordin Ic.
Caption: General experimental workflow for pathway analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the effects of compounds like Momordin Ic and Fisetin.
Cell Viability Assessment by MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well culture plates
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Momordin Ic or Fisetin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Treat the cells with various concentrations of Momordin Ic or Fisetin. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis for Signaling Protein Phosphorylation
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of Akt and MAP kinases.
-
Materials:
-
6-well culture plates
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[15]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[15] Collect the supernatant and determine the protein concentration using the BCA assay.[15]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[16] Separate the proteins by size on an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washes, add the ECL reagent to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels and/or a loading control like β-actin.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Procedure:
-
Induce apoptosis in cells with the desired treatment.
-
Harvest and count the cells (typically 1-5 x 10⁶ cells per sample).[18]
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[18]
-
Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein lysate to each well.[18]
-
Prepare a reaction mix containing reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA).[17][18]
-
Add the reaction mix to each well, mix, and incubate at 37°C for 1-2 hours.[17][18]
-
Measure the absorbance at 400-405 nm for the pNA chromophore.[17]
-
Calculate the fold-increase in caspase-3 activity by comparing the results from treated samples to untreated controls.[17]
-
References
- 1. This compound, a ribosome inactivating protein from Momordica balsamina, is homologous to other plant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressive effects of Momordin Ic on HepG2 cell migration and invasion by regulating MMP-9 and adhesion molecules: Involvement of p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Momordin Ic ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Momordin Ic induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promising tumor inhibiting potentials of Fisetin through PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. View of Fisetin, a dietary flavonoid induces apoptosis via modulating the MAPK and PI3K/Akt signalling pathways in human osteosarcoma (U-2 OS) cells | Bangladesh Journal of Pharmacology [banglajol.info]
- 11. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. abcam.com [abcam.com]
Assessing the Synergistic Effects of Momordin II with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds to enhance the efficacy of conventional chemotherapy is a rapidly advancing field in oncology. Momordin II, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Momordica genus, has garnered interest for its potential anti-cancer properties. This guide provides a comparative assessment of the synergistic effects of this compound with chemotherapy drugs, supported by available experimental data.
It is crucial to note that while the interest in this compound exists, the current body of scientific literature is limited regarding its synergistic effects with chemotherapeutic agents. The majority of available research focuses on a closely related compound, Momordin Ic . Therefore, this guide will present the available data for Momordin Ic as a comparative model to illustrate the potential synergistic mechanisms and experimental frameworks that could be applied to the study of this compound.
I. Quantitative Data on Synergistic Effects: Momordin Ic and Cisplatin (B142131)
The combination of Momordin Ic with the platinum-based chemotherapy drug, cisplatin, has been investigated in gastric cancer, demonstrating a potentiation of cisplatin's anti-tumor effects.
Table 1: In Vitro Synergistic Effects of Momordin Ic and Cisplatin on Gastric Cancer Cells
| Cell Line | Treatment | Concentration | Effect |
| MKN-45 | Momordin Ic alone | 16.7 µM | Cell growth inhibition |
| Cisplatin alone | 8.2 µM | Cell growth inhibition | |
| Combination | 16.7 µM Momordin Ic + 8.2 µM Cisplatin | More potent inhibitory effect than either drug alone[1] | |
| HGC-27 | Momordin Ic alone | 14 µM | Cell growth inhibition |
| Cisplatin alone | 3.4 µM | Cell growth inhibition | |
| Combination | 14 µM Momordin Ic + 3.4 µM Cisplatin | More potent inhibitory effect than either drug alone[1] |
Table 2: In Vivo Synergistic Effects of Momordin Ic and Cisplatin in a Xenograft Mouse Model (HGC-27 cells)
| Treatment Group | Dosage | Effect on Tumor Growth |
| Momordin Ic alone | 10 mg/kg | Inhibition of tumor growth |
| Cisplatin alone | 5 mg/kg | Inhibition of tumor growth |
| Combination | 10 mg/kg Momordin Ic + 5 mg/kg Cisplatin | Stronger inhibition of tumor growth than either drug alone[1] |
II. Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for key experiments used to assess synergistic effects.
A. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound, the chemotherapy drug, and their combination for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
B. Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis by treating cells with the compounds of interest.
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
C. Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.
-
Sample Preparation: Lyse treated and untreated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
III. Visualization of Key Mechanisms and Workflows
A. Signaling Pathways Modulated by Momordin Ic
Momordin Ic has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
Caption: Signaling pathways potentially modulated by Momordin Ic.
B. General Experimental Workflow for Assessing Synergy
The following diagram outlines a typical workflow for investigating the synergistic effects of a natural compound with a chemotherapy drug.
Caption: General workflow for assessing synergistic effects.
IV. Conclusion and Future Directions
The available evidence on Momordin Ic suggests that it can act synergistically with cisplatin to enhance its anti-cancer effects, at least in gastric cancer models. The proposed mechanisms involve the modulation of key signaling pathways that regulate cell proliferation and survival.
However, a significant research gap exists for this compound. Future studies are warranted to:
-
Investigate the synergistic effects of this compound with a broader range of chemotherapy drugs (e.g., doxorubicin, paclitaxel, etc.) across various cancer types.
-
Determine the optimal concentrations and ratios for combination therapy.
-
Elucidate the specific molecular mechanisms underlying the synergistic interactions of this compound.
-
Conduct in vivo studies to validate the therapeutic potential of this compound in combination with chemotherapy.
By addressing these research questions, the scientific community can better assess the potential of this compound as a valuable adjunct in cancer chemotherapy.
References
Safety Operating Guide
Navigating the Safe Disposal of Momordin II: A Comprehensive Guide for Laboratory Professionals
I. Pre-Disposal Safety and Handling
Before beginning the disposal process, it is crucial to handle Momordin II with appropriate care. Based on safety data for similar compounds like Momordin Ic, the following precautions should be taken.[1]
Personal Protective Equipment (PPE) and Handling Precautions:
| Precaution | Specification |
| Eye/Face Protection | Wear chemical safety goggles. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a respirator may be necessary. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1] |
II. Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound waste is through a licensed hazardous waste disposal service.[2] This ensures that the compound is managed in a regulated and environmentally safe manner. The following steps outline the process for collecting and preparing this compound waste for pickup.
-
Segregation of Waste:
-
Isolate all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated laboratory materials such as vials, pipette tips, gloves, and bench paper.[2]
-
-
-
Containerization:
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect liquid waste in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle). Ensure the container is appropriate for any solvents used.[2] Never mix incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all contents of the container, including any solvents and their approximate concentrations.
-
Indicate the date when waste accumulation began.
-
Affix any additional labels required by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from general lab traffic.
-
The use of secondary containment is highly recommended to prevent spills.[2]
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.
-
Follow all specific institutional procedures for waste collection requests.[2]
-
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final pickup.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for any chemicals involved.
References
Navigating the Safe Handling and Disposal of Momordin II
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Momordin II is paramount for both personal safety and experimental integrity. This compound is an oleanane-type triterpene glycoside and a ribosome-inactivating protein, indicating its potential for biological activity and requiring careful management in a laboratory setting.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Hazard Considerations
Key Physical and Chemical Properties
A summary of the known quantitative data for this compound is presented below. The lack of specific toxicity data, such as an LD50 value, underscores the need for stringent adherence to safety protocols.
| Property | Data | Source |
| CAS Number | 95851-41-5 | MedchemExpress |
| Molecular Formula | C47H74O18 | PubChem |
| Molecular Weight | 927.09 g/mol | PubChem |
| Appearance | Colorless needles | Wikipedia |
| Melting Point | 240-245 °C (decomposes) | Wikipedia |
| Solubility | Soluble in methanol | Wikipedia |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate PPE. This serves as the primary barrier against accidental exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Wear chemically impermeable gloves. Given the lack of specific glove material recommendations, nitrile gloves are a common and generally effective choice for handling powdered substances.
-
Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing or aerosol generation, a cuffed gown that is resistant to permeability should be worn.[2]
-
Respiratory Protection: If handling the powder outside of a containment unit or if there is a risk of dust formation, a properly fitted respirator (e.g., N95 or higher) is essential.
2. Engineering Controls
Whenever possible, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet, to control airborne exposure.[2]
3. Handling Procedure
-
Preparation: Before opening the container, ensure all necessary PPE is donned and engineering controls are functioning correctly. Prepare all necessary equipment and reagents in advance to streamline the workflow.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound within a fume hood or other ventilated enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
-
Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed, labeled container for disposal.[2] Clean the spill area with a suitable decontaminating solution. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection
-
Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, leak-proof container for liquid hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste in a designated, sealed container.
2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the contents ("this compound Waste") and the appropriate hazard warnings.
-
Storage: Store waste containers in a secure, designated area away from incompatible materials, pending pickup.
-
Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EH&S) department for guidance and to schedule a waste pickup.
Workflow for Safe Handling of this compound
The following diagram outlines the logical flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C47H74O18 | CID 102004719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of recombinant proteins enhanced by momordin Ic are dependent on cholesterol and ganglioside GM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
